Product packaging for 1-Methylcyclopropanemethanol(Cat. No.:CAS No. 2746-14-7)

1-Methylcyclopropanemethanol

Cat. No.: B1329797
CAS No.: 2746-14-7
M. Wt: 86.13 g/mol
InChI Key: PIZQWRXTMGASCZ-UHFFFAOYSA-N
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Description

Kinetics of gas-phase thermal decomposition of methylcyclopropanemethanol has been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B1329797 1-Methylcyclopropanemethanol CAS No. 2746-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQWRXTMGASCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181877
Record name 1-Methylcyclopropanemethanol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-14-7
Record name 1-Methylcyclopropanemethanol
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Record name 1-Methylcyclopropanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclopropyl)methanol
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Foundational & Exploratory

1-Methylcyclopropanemethanol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylcyclopropanemethanol for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a key strategy for optimizing the pharmacological profile of lead compounds. Among these, the cyclopropyl group has garnered significant attention for its unique electronic properties and its ability to impart favorable characteristics such as increased potency, enhanced metabolic stability, and improved membrane permeability.[1] This guide provides a comprehensive technical overview of this compound, a versatile building block bearing this valuable cyclopropyl moiety.

This document will delve into the core chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its applications as a key intermediate in the synthesis of complex organic molecules. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Core Identification
  • Chemical Name: this compound

  • CAS Number: 2746-14-7[2][3][4][5][6]

  • Molecular Formula: C₅H₁₀O[3][4]

  • Molecular Weight: 86.13 g/mol [3][4][5]

  • Synonyms: (1-Methylcyclopropyl)methanol, 1-Methylcyclopropylcarbinol[7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Physical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[8]
Boiling Point 128 °C @ 750 mmHg[5][8]
Density 0.887 g/mL at 25 °C[5][8]
Refractive Index (n20/D) 1.431[5][8]
Flash Point 34 °C (93.2 °F) - closed cup[5]
Solubility Soluble in water (estimated at 4.649e+004 mg/L @ 25 °C)[2]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

  • ¹H NMR (Simulated): The spectrum is expected to show signals for the methyl protons, the methylene protons of the cyclopropane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The diastereotopic nature of the cyclopropyl methylene protons may lead to complex splitting patterns.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum offers a clear fingerprint of the carbon skeleton.[9]

  • ¹³C NMR (CDCl₃, 400 MHz): The spectrum will exhibit distinct peaks for the methyl carbon, the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the hydroxymethyl carbon. The chemical shifts are influenced by the strain of the cyclopropane ring and the electronegativity of the attached oxygen atom.[9][10]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Mass Spectrum (Electron Ionization): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 86.[6] Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[11][12][13][14] For this compound, a prominent fragment would be expected from the loss of the hydroxymethyl radical, leading to a stable tertiary cyclopropyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • FTIR Spectrum: The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol.[15] C-H stretching vibrations of the methyl and cyclopropyl groups will appear in the 2850-3000 cm⁻¹ region.[15] The C-O stretching vibration will be observed in the 1000-1260 cm⁻¹ range.[15]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the cyclopropanation of an appropriate alkene precursor. The Simmons-Smith reaction is a classic and reliable method for this transformation.[16][17]

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-2-propen-1-ol

This protocol describes a representative procedure for the synthesis of this compound.

Reaction Scheme:

G reactant 2-Methyl-2-propen-1-ol product This compound reactant->product Simmons-Smith Reaction reagents CH₂I₂, Zn(Cu) G cluster_0 Reagent Formation cluster_1 Cyclopropanation Zn(Cu) Zinc-Copper Couple IZnCH2I Iodomethylzinc Iodide (Simmons-Smith Reagent) Zn(Cu)->IZnCH2I CH2I2 Diiodomethane CH2I2->IZnCH2I TS Butterfly Transition State IZnCH2I->TS Alkene 2-Methyl-2-propen-1-ol Alkene->TS Product This compound TS->Product

References

Synthesis of 1-Methylcyclopropanemethanol from Methallyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-methylcyclopropanemethanol from methallyl alcohol. The primary focus of this document is the Simmons-Smith cyclopropanation reaction, a robust and stereospecific method for the formation of cyclopropane rings.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers practical insights into the experimental setup and execution, and provides essential data for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, aiming to equip them with the necessary knowledge for the successful synthesis of this valuable building block.

Introduction: The Significance of this compound

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1] Their unique conformational properties and electronic nature often impart desirable pharmacological characteristics to parent molecules. This compound, in particular, serves as a key synthetic intermediate for more complex molecules, finding applications in the development of novel therapeutics and agrochemicals. Its synthesis from a readily available starting material like methallyl alcohol is a critical process for its accessibility in research and development.

The Simmons-Smith reaction, discovered in 1958, provides a reliable method for the cyclopropanation of alkenes using a carbenoid species generated from diiodomethane and a zinc-copper couple.[1][3] A significant advancement, the Furukawa modification, utilizes diethylzinc, which often leads to higher yields and greater reproducibility, especially for the cyclopropanation of allylic alcohols.[2][4][5] This guide will focus on a protocol inspired by the Furukawa modification due to its efficiency and the directing effect of the hydroxyl group in methallyl alcohol, which enhances the reaction's stereoselectivity.[6][7]

Mechanistic Insights: The Simmons-Smith Reaction

The Simmons-Smith reaction proceeds through a concerted mechanism, which accounts for its high degree of stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8] The key steps of the reaction are as follows:

  • Formation of the Organozinc Carbenoid: The active cyclopropanating agent, typically represented as iodomethylzinc iodide (ICH₂ZnI), is an organozinc carbenoid.[6] It is formed by the reaction of diiodomethane with a zinc-copper couple or, in the case of the Furukawa modification, with diethylzinc.[2][6] This is not a free carbene, but rather a carbenoid, where the methylene group is bonded to the zinc metal.[7]

  • Coordination and Methylene Transfer: In the case of allylic alcohols like methallyl alcohol, the zinc atom of the carbenoid coordinates to the hydroxyl group.[6][7] This coordination directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group, leading to a high degree of diastereoselectivity.[7][9]

  • Concerted Cycloaddition: The methylene group is then transferred to the double bond in a single, concerted step through a "butterfly-type" transition state.[8] This concerted process ensures that the original stereochemistry of the alkene is preserved in the final cyclopropane ring.[6]

The overall reaction is a syn-addition of a methylene group across the double bond.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from methallyl alcohol.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Methallyl Alcohol, Diethylzinc, Diiodomethane ReactionVessel Reaction Setup (Inert Atmosphere) Reagents->ReactionVessel Charge Reactor Addition Slow Addition of Reagents at 0°C ReactionVessel->Addition Stirring Reaction Stirring (0°C to RT) Addition->Stirring Quenching Reaction Quenching Stirring->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methallyl alcohol72.117.21 g0.10
Diethylzinc (1.0 M in hexanes)123.49220 mL0.22
Diiodomethane267.8458.9 g (22.0 mL)0.22
Anhydrous Diethyl Ether74.12200 mL-
Saturated aq. NH₄Cl-100 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Charging the Flask: The flask is charged with methallyl alcohol (7.21 g, 0.10 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice bath.

  • Addition of Diethylzinc: The diethylzinc solution (1.0 M in hexanes, 220 mL, 0.22 mol) is added dropwise to the stirred solution of methallyl alcohol via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. A white precipitate of the zinc alkoxide may form.

  • Addition of Diiodomethane: A solution of diiodomethane (58.9 g, 0.22 mol) in anhydrous diethyl ether (100 mL) is then added dropwise to the reaction mixture over a period of 1 hour, again keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The resulting mixture is stirred for 30 minutes until the solids dissolve.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

PropertyValue
Molecular Formula C₅H₁₀O[10]
Molecular Weight 86.13 g/mol [10]
Boiling Point 128 °C at 750 mmHg[11]
Density 0.887 g/mL at 25 °C
Refractive Index n20/D 1.431
Appearance Colorless liquid

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methyl group, and the methylene protons of the hydroxymethyl group.[12]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the quaternary cyclopropyl carbon, the other cyclopropyl carbons, the methyl carbon, and the hydroxymethyl carbon.

  • FTIR: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations of the cyclopropyl and methyl groups around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 86, along with characteristic fragmentation patterns.[10]

Conclusion

The synthesis of this compound from methallyl alcohol via the Simmons-Smith reaction, particularly utilizing the Furukawa modification, is an efficient and reliable method for obtaining this important synthetic intermediate. The directing effect of the allylic hydroxyl group provides excellent stereocontrol, making this a valuable transformation in organic synthesis. The detailed protocol and characterization data provided in this guide should enable researchers to successfully perform this synthesis and utilize the product in their subsequent research endeavors.

References

An In-depth Technical Guide to 1-Methylcyclopropanemethanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-methylcyclopropanemethanol, a versatile building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a nuanced understanding of the molecule's properties, synthesis, and practical applications, grounded in established scientific principles.

Core Identity: Nomenclature and Structural Elucidation

The precise identification and structural understanding of a chemical entity are foundational to its successful application. This compound is a primary alcohol featuring a strained cyclopropyl ring, a structural motif of significant interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates.

IUPAC Name: (1-Methylcyclopropyl)methanol[1]

Common Synonyms: this compound, 1-methylcyclopropylcarbinol

Chemical Formula: C₅H₁₀O[2][3]

CAS Registry Number: 2746-14-7[2][3]

The molecule's structure consists of a three-membered carbocyclic ring with a methyl group and a hydroxymethyl group attached to the same quaternary carbon atom. This arrangement results in a sterically hindered primary alcohol.

Caption: Chemical structure of (1-Methylcyclopropyl)methanol.

Physicochemical Characteristics

A thorough understanding of a compound's physical properties is critical for its safe handling, storage, and use in experimental design. The properties of this compound are summarized below. Its relatively low flash point necessitates careful handling away from ignition sources.

PropertyValueSource
Molecular Weight 86.13 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][4]
Density 0.887 g/mL at 25 °C[2]
Boiling Point 128 °C at 750 mmHg[1][2]
Flash Point 34 °C (93.2 °F) - closed cup[1][2]
Refractive Index (n20/D) 1.431[5]
pKa 15.10 ± 0.10 (Predicted)[1][4]
SMILES CC1(CO)CC1
InChIKey PIZQWRXTMGASCZ-UHFFFAOYSA-N[3]

Synthesis Protocol: A Validated Approach

The synthesis of novel chemical entities requires robust and reproducible protocols. The preparation of this compound was reported by Siegel and Bergstrom in 1950, a method that remains a cornerstone for its synthesis.[6][7] The procedure involves the thermal decomposition of a pyrazoline intermediate, formed from the reaction of diazomethane with methyl methacrylate.

Causality in Experimental Design: The choice of a pyrazoline intermediate is strategic. Pyrazolines, upon heating, readily extrude molecular nitrogen (N₂) to form a cyclopropane ring. This reaction is often clean and high-yielding, making it an effective method for constructing three-membered rings. The use of diazomethane, while requiring specialized handling due to its toxicity and explosive nature, is a highly efficient reagent for this transformation.

Experimental Protocol: Synthesis via Pyrazoline Intermediate

  • Step 1: Formation of the Pyrazoline Intermediate.

    • Prepare a solution of diazomethane in ether using a suitable precursor like nitrosomethylurea. Extreme caution is required.

    • Cool the diazomethane solution in an ice-salt bath.

    • Slowly add methyl methacrylate to the cooled diazomethane solution with stirring. The disappearance of the yellow color of diazomethane indicates the reaction is proceeding.

    • Allow the reaction mixture to stand at a low temperature until the reaction is complete.

    • Carefully remove the ether solvent under reduced pressure to yield the crude pyrazoline intermediate.

  • Step 2: Thermal Decomposition to form Methyl 1-Methylcyclopropanecarboxylate.

    • Heat the crude pyrazoline intermediate. The decomposition typically occurs at temperatures above 150 °C, accompanied by the vigorous evolution of nitrogen gas.

    • The product, methyl 1-methylcyclopropanecarboxylate, is collected as a liquid.

    • Purify the resulting ester by fractional distillation.

  • Step 3: Reduction of the Ester to this compound.

    • Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of the purified methyl 1-methylcyclopropanecarboxylate in anhydrous ether to the LiAlH₄ suspension with cooling and stirring.

    • After the addition is complete, allow the reaction to stir at room temperature to ensure complete reduction.

    • Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with ether.

    • Combine the filtrate and washes, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the final product, this compound, by fractional distillation.[6]

Caption: Synthetic workflow for (1-Methylcyclopropyl)methanol.

Spectroscopic Validation

Confirming the structure and purity of a synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for the identity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl (CH₃) protons, distinct signals for the diastereotopic cyclopropyl methylene (CH₂) protons, a singlet for the hydroxymethyl (CH₂OH) protons, and a broad singlet for the hydroxyl (OH) proton which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct signals corresponding to the quaternary cyclopropyl carbon, the methyl carbon, the two non-equivalent cyclopropyl methylene carbons, and the hydroxymethyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 86.[3][8] A prominent peak corresponding to the loss of the hydroxymethyl radical ([M-CH₂OH]⁺) at m/z = 55 is also expected.

Utility in Research and Drug Development

This compound serves as a crucial chemical intermediate, primarily in the pharmaceutical and agrochemical sectors.[9] Its value lies in the introduction of the 1-methylcyclopropyl moiety into larger, more complex molecules.

Role as a Chemical Intermediate: The compound is not typically an end-product but a starting material. The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions. This versatility allows chemists to incorporate the unique sterics and electronics of the cyclopropyl group into a target structure.

Applications in Pharmaceutical Synthesis: The cyclopropyl group is a "bioisostere" for moieties like phenyl rings or gem-dimethyl groups, offering similar spatial arrangements with improved metabolic stability and altered lipophilicity. This compound is a key building block for synthesizing active pharmaceutical ingredients (APIs).[9] For example, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a derivative of a non-proteinogenic amino acid. Such amino acids are of high interest in peptide and peptidomimetic drug design.

Caption: Role as an intermediate in API synthesis.

Safety, Handling, and Storage

Professional laboratory practice demands strict adherence to safety protocols, especially when handling flammable and potentially reactive chemicals.

  • Hazard Identification: this compound is a flammable liquid and vapor (GHS Hazard statement H226). It should be kept away from heat, sparks, open flames, and hot surfaces.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Recommended storage temperatures are often between 2-8°C.[1][4]

  • Spill & Disposal: In case of a spill, eliminate all ignition sources and absorb the material with an inert, non-combustible absorbent. Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains.[2]

Conclusion

(1-Methylcyclopropyl)methanol is more than a simple alcohol; it is an enabling tool for the modern synthetic chemist. Its unique structural features, combined with its chemical tractability, make it a valuable precursor for introducing the 1-methylcyclopropyl group into high-value molecules, particularly in the realm of drug discovery. A comprehensive understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

physical properties of 1-Methylcyclopropanemethanol boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclopropanemethanol, Focusing on its Boiling Point

Introduction

This compound is a derivatized cyclopropane compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a strained three-membered ring, imparts specific reactivity and conformational properties that are of significant interest in the development of novel chemical entities. This guide provides a detailed examination of the physical properties of this compound, with a primary focus on its boiling point. A thorough understanding of these properties is paramount for its effective use in synthetic chemistry, particularly for purification processes, reaction condition optimization, and safety protocols. This document will delve into the theoretical underpinnings of its boiling point, present established physical data, and provide a detailed experimental protocol for its accurate determination, thereby serving as a critical resource for professionals in research and drug development.[2][3]

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in a laboratory or industrial setting. For this compound, these properties dictate its storage, handling, and use in synthetic protocols. The data presented below has been consolidated from various authoritative chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 2746-14-7[4]
Molecular Formula C₅H₁₀O[1][4]
Molecular Weight 86.13 g/mol [4]
Boiling Point 128 - 128.4 °C at 750-760 mmHg[2][4][5]
Density 0.887 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.431[2]
Flash Point 34 °C (93.2 °F) - Closed Cup[2][5]
Melting Point -15.1 °C[2][6]
Vapor Pressure 4.84 mmHg at 25 °C[2][5]
Solubility Soluble in water (est. 4.6e+004 mg/L at 25°C)[5]
Appearance Colorless to light yellow liquid[2][6]

A Deeper Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical constant is intrinsically linked to the substance's molecular structure and the intermolecular forces at play.

Causality Behind the Boiling Point of this compound:

  • Hydrogen Bonding: The presence of a primary alcohol (-CH₂OH) group is the dominant factor determining the boiling point of this compound. The hydroxyl group allows for strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the electronegative oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these strong forces, resulting in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

  • Molecular Weight and van der Waals Forces: With a molecular weight of 86.13 g/mol , this compound exhibits London dispersion forces, a type of van der Waals force.[4] While weaker than hydrogen bonds, these forces contribute to the overall energy required for vaporization. Generally, the boiling point increases with molecular weight due to stronger dispersion forces.[7]

  • Molecular Structure: The compact, cyclic nature of the 1-methylcyclopropyl group influences how closely the molecules can pack together, which in turn affects the strength of intermolecular forces. The rigid, strained cyclopropane ring limits conformational flexibility, which can impact the efficiency of intermolecular interactions compared to a more linear or branched acyclic analogue.

Experimental Determination of Boiling Point

The accurate determination of a boiling point is a fundamental laboratory skill. The capillary method using a Thiele tube is a reliable technique for small sample volumes, ensuring minimal waste and high accuracy.[8]

Protocol: Boiling Point Determination via the Thiele Tube Method

This protocol describes a self-validating system for determining the boiling point of this compound.

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling mineral oil or silicone oil

  • Thermometer (-10 to 200 °C range)

  • Small rubber band or wire

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., 75 x 10 mm)

  • Bunsen burner or micro-burner

  • Clamp and retort stand

Step-by-Step Methodology:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place a capillary tube, with its open end facing down, into the test tube containing the sample.

  • Apparatus Assembly: Secure the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer's bulb. The rubber band should be positioned above the oil level in the Thiele tube to prevent degradation from heat.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level just above the side-arm junction. The sample should be positioned near the middle of the main body of the tube.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[8] The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip. This indicates that the vapor pressure of the liquid has overcome the external pressure.[9][10]

  • Boiling Point Identification: Once a vigorous stream of bubbles is observed, remove the heat source. The oil bath will begin to cool.

  • Recording the Temperature: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8] Record this temperature.

  • Validation: Allow the apparatus to cool sufficiently and repeat the determination to ensure the result is reproducible.

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_heating Measurement cluster_validation Validation A 1. Add Sample to Test Tube B 2. Insert Inverted Capillary Tube A->B C 3. Attach Tube to Thermometer B->C D 4. Place Assembly in Thiele Tube C->D E 5. Heat Side Arm Gently D->E F 6. Observe for Rapid Stream of Bubbles E->F G 7. Remove Heat Source F->G H 8. Record Temperature when Liquid Enters Capillary G->H I 9. Cool Apparatus H->I J 10. Repeat Steps 5-8 I->J

Caption: Workflow for boiling point determination.

Relevance in Drug Development & Synthesis

The physical properties of this compound are not merely academic; they have direct practical implications.

  • Purification: The boiling point of 128 °C is critical for purification by distillation. This temperature allows for efficient separation from lower-boiling starting materials or higher-boiling byproducts and solvents under atmospheric or reduced pressure.

  • Reaction Conditions: Knowledge of the boiling point is essential for selecting appropriate solvents and setting reaction temperatures. It allows chemists to run reactions at reflux, providing constant temperature and efficient mixing without loss of material.

  • Safety and Handling: The flash point of 34 °C classifies this compound as a flammable liquid (Hazard Class 3).[11] This mandates storage in a well-ventilated, cool area away from ignition sources and the use of spark-proof equipment.[11][12]

  • Synthetic Intermediate: As a precursor in pharmaceutical synthesis, its defined physical properties ensure consistent reaction kinetics and product purity.[3] For instance, it has been utilized in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a building block for more complex molecules.

Logical Framework for Safe Handling

Safety_Protocol cluster_hazard Hazard Identification cluster_controls Control Measures cluster_emergency Emergency Response Hazard This compound (Flammable Liquid - H226) Storage Store in cool, well-ventilated area (Keep container tightly closed) Hazard->Storage Handling Ground equipment Use non-sparking tools Hazard->Handling Ignition Keep away from heat, sparks, and open flames Hazard->Ignition PPE Wear protective gloves, eye/face protection Hazard->PPE Fire Fire: Use CO₂, dry chemical, or foam Handling->Fire Spill Spill: Absorb with inert material Handling->Spill Ignition->Fire Exposure Skin Contact: Rinse with water PPE->Exposure

Caption: Key safety considerations for handling.

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its distinct physical properties. Its boiling point of approximately 128 °C, a direct consequence of its molecular structure and capacity for hydrogen bonding, is a critical parameter for its purification and use in chemical reactions. By understanding the theoretical basis of this property and employing rigorous experimental techniques for its verification, researchers can ensure the safe, efficient, and reproducible application of this compound in the pursuit of new pharmaceutical agents and other advanced materials.

References

An In-depth Technical Guide to 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of a Strained Ring Alcohol

1-Methylcyclopropanemethanol is a derivatized cyclopropane compound featuring a primary alcohol attached to a tertiary carbon within the strained three-membered ring.[1] This unique structural motif, combining the high ring strain energy of the cyclopropane group with the reactive hydroxyl functionality, makes it a valuable and intriguing building block in synthetic organic chemistry. Its compact, rigid scaffold is of particular interest in medicinal chemistry, where the introduction of cyclopropyl groups can significantly modulate a molecule's metabolic stability, conformational rigidity, and binding affinity. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and handling, grounded in established scientific literature and physicochemical data.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of any chemical compound begins with its molecular formula and weight. For this compound, these are central to stoichiometric calculations and analytical characterization.

  • Molecular Formula: C₅H₁₀O[1][2]

  • Molecular Weight: 86.13 g/mol [1][3][4][5]

A compound's utility in the laboratory is defined by its physical properties, which dictate reaction conditions, purification methods, and storage requirements. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 2746-14-7[1][2]
IUPAC Name (1-Methylcyclopropyl)methanol[2]
Density 0.887 g/mL at 25 °C[3][4]
Boiling Point 128 °C at 750 mmHg[3][4]
Refractive Index n20/D 1.431[4]
Flash Point 34 °C (93.2 °F) - closed cup[3][4]
InChI Key PIZQWRXTMGASCZ-UHFFFAOYSA-N[2][6]
SMILES CC1(CO)CC1[4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial due to the inherent strain of the cyclopropane ring. A classic and illustrative synthesis was reported by Siegel and Bergstrom in 1950, which provides insight into the strategic construction of this architecture.[7][8] This approach highlights the causality behind the experimental design necessary to achieve the target molecule.

Experimental Protocol: Synthesis via Pyrazoline Intermediate

This synthesis proceeds through the formation and subsequent thermal decomposition of a pyrazoline intermediate, followed by the reduction of an ester to the target primary alcohol.

Step 1: Formation of the Pyrazoline Intermediate

  • Reactants: Methyl methacrylate is reacted with diazomethane. Diazomethane, generated in situ from a precursor like nitrosomethylurea for safety, acts as a 1,3-dipole.

  • Mechanism (1,3-Dipolar Cycloaddition): The diazomethane adds across the activated double bond of methyl methacrylate. This reaction is regioselective, leading to the formation of a pyrazoline ring system. The choice of an α,β-unsaturated ester is critical as the electron-withdrawing ester group activates the alkene for the cycloaddition.

  • Rationale: This cycloaddition is a highly efficient method for constructing a five-membered heterocyclic ring which serves as a masked precursor to the cyclopropane ring.

Step 2: Thermal Decomposition to Cyclopropane

  • Procedure: The crude pyrazoline intermediate is heated.

  • Mechanism (Extrusion of Nitrogen): Upon heating, the pyrazoline ring readily loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group. This extrusion process leads to the collapse of the five-membered ring into the desired three-membered cyclopropane ring, yielding methyl 1-methylcyclopropanecarboxylate.

  • Causality: The thermodynamic driving force of forming N₂ gas makes this an essentially irreversible and high-yielding step for forming the strained ring system.

Step 3: Reduction to this compound

  • Procedure: The resulting ester, methyl 1-methylcyclopropanecarboxylate, is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Mechanism: The hydride reagent delivers H⁻ to the electrophilic carbonyl carbon of the ester, ultimately cleaving the ester C-O bond and reducing the carbonyl to a primary alcohol.

  • Self-Validation: The success of the reduction is confirmed by the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) in the IR spectrum and the appearance of a broad O-H stretch (~3300 cm⁻¹).

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Nitrogen Extrusion cluster_2 Step 3: Reduction Reactants Methyl Methacrylate + Diazomethane (CH2N2) Pyrazoline Pyrazoline Intermediate Reactants->Pyrazoline 1,3-Dipolar Cycloaddition Ester Methyl 1-Methylcyclopropanecarboxylate Pyrazoline->Ester Thermal Decomposition (-N2) Final_Product This compound Ester->Final_Product Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic Validation and Structural Integrity

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system, where each technique offers complementary information to build an unambiguous structural assignment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will show characteristic upfield signals for the diastereotopic protons on the cyclopropane ring (typically 0.2-0.8 ppm), a singlet for the methyl group protons (~1.1 ppm), and a signal for the methylene (CH₂) protons adjacent to the hydroxyl group (~3.4 ppm). The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration-dependent.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook.[2][6] The mass spectrum will show the molecular ion peak (M⁺) at m/z = 86, confirming the molecular weight. Common fragmentation patterns include the loss of a water molecule (M-18) or a hydroxymethyl radical (M-31).

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and methyl groups will appear just below 3000 cm⁻¹.

Part 4: Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by the alcohol functionality. It serves as a nucleophile and can undergo reactions typical of primary alcohols, such as oxidation, esterification, and conversion to alkyl halides.

Its primary value lies in its use as a synthetic intermediate. For instance, it has been utilized in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, demonstrating its role in the synthesis of complex amino acid derivatives for potential drug development.[4]

G Start This compound Intermediate Activated Intermediate (e.g., Tosylate, Halide) Start->Intermediate Activation of -OH group Product Complex Target Molecule (e.g., Amino Acid Derivative) Intermediate->Product Nucleophilic Substitution

Caption: Role as a synthetic building block.

Part 5: Safety and Handling

This compound is a flammable liquid and requires appropriate handling and storage procedures to ensure laboratory safety.[3][4]

Hazard CategoryClassification & PrecautionSource(s)
Flammability Flammable Liquid, Category 3 (H226: Flammable liquid and vapor)[4]
GHS Pictogram GHS02 (Flame)[4]
Signal Word Warning[4]
Risk Codes R10: Flammable[3]
Safety Codes S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges.[3]
Storage Store in a well-ventilated, flammables-rated area. Keep container tightly closed and away from ignition sources.[3][4]
PPE Eyeshields, chemical-resistant gloves, flame-retardant lab coat. Use in a chemical fume hood.[4]

Conclusion

This compound is a well-defined chemical entity with a unique combination of a strained aliphatic ring and a primary alcohol. Its molecular formula (C₅H₁₀O) and molecular weight (86.13 g/mol ) are the starting points for its application in research. Understanding its synthesis, spectroscopic fingerprints, and reactivity allows researchers to confidently employ it as a building block for more complex molecular targets in fields ranging from materials science to pharmaceutical development. Adherence to strict safety protocols is mandatory due to its flammable nature.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylcyclopropanemethanol NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

December 2025

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 1-Methylcyclopropanemethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of the ¹H and ¹³C NMR spectra of this compound. Beyond a mere presentation of data, this guide offers field-proven insights into the interpretation of the unique spectral features of the cyclopropyl moiety, discusses the stereochemical implications, and provides a robust experimental protocol for data acquisition. The synthesis of this compound via the Simmons-Smith reaction is also considered to anticipate potential impurities and their spectral signatures, ensuring a thorough and practical understanding of the spectroscopic analysis of this molecule.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound is a valuable building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. The cyclopropane ring, a motif present in numerous natural products and pharmaceuticals, imparts unique conformational rigidity and electronic properties. A thorough understanding of its three-dimensional structure and purity is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing not just the data, but the scientific reasoning behind the observed chemical shifts, multiplicities, and coupling constants. We will explore the characteristic spectral features of the cyclopropyl group and how the methyl and hydroxymethyl substituents influence the magnetic environment of the nuclei.

¹H NMR Spectroscopic Analysis of this compound

The proton NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Data Summary
Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constants (J) Hz
H-a (CH₂)~3.37Singlet2H-
H-b (-OH)~3.02Singlet (broad)1H-
H-c (CH₃)~1.14Singlet3H-
H-d (cyclopropyl CH₂)~0.40Multiplet2HJ_gem, J_cis, J_trans
H-e (cyclopropyl CH₂)~0.30Multiplet2HJ_gem, J_cis, J_trans

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is compiled from various sources, including ChemicalBook.[1]

In-depth Interpretation
  • Hydroxymethyl Protons (H-a): The two protons of the -CH₂OH group appear as a singlet around 3.37 ppm. The absence of coupling to the neighboring quaternary carbon is expected. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Hydroxyl Proton (H-b): The hydroxyl proton is observed as a broad singlet at approximately 3.02 ppm. The broadness of this signal is a consequence of chemical exchange with residual water in the NMR solvent. This peak can be confirmed by a D₂O exchange experiment, where the peak would disappear.

  • Methyl Protons (H-c): The three protons of the methyl group give rise to a singlet at around 1.14 ppm. Similar to the hydroxymethyl protons, they do not exhibit coupling as they are attached to a quaternary carbon.

  • Cyclopropyl Protons (H-d and H-e): The most characteristic and complex signals in the spectrum are those of the cyclopropyl ring protons, appearing in the highly shielded region between 0.30 and 0.40 ppm. This significant upfield shift is a hallmark of cyclopropane rings and is attributed to the anisotropic magnetic field generated by the ring currents within the strained three-membered ring.[2] The four protons of the two CH₂ groups in the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. They give rise to complex multiplets due to geminal, cis, and trans couplings.

    • Coupling Constants in Cyclopropanes: The vicinal coupling constants in cyclopropane derivatives are highly dependent on the dihedral angle. Generally, Jcis is larger than Jtrans. Typical ranges are Jcis = 6-12 Hz and Jtrans = 2-9 Hz. Geminal coupling (Jgem) in cyclopropanes is typically negative.[3]

Visualization of Proton Environments

Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Data Summary
Assignment Chemical Shift (δ) ppm
C-a (-C H₂OH)~72.0
C-b (-C H₃)~22.0
C-c (Quaternary C)~18.0
C-d/e (Cyclopropyl C H₂)~12.0

Note: The chemical shifts are approximate and based on data from various sources.[1][4]

In-depth Interpretation
  • Hydroxymethyl Carbon (C-a): The carbon of the hydroxymethyl group appears at approximately 72.0 ppm. Its downfield shift is due to the strong deshielding effect of the directly attached oxygen atom.

  • Methyl Carbon (C-b): The methyl carbon resonates at around 22.0 ppm, a typical value for an aliphatic methyl group.

  • Quaternary Carbon (C-c): The quaternary carbon of the cyclopropane ring is observed at about 18.0 ppm.

  • Cyclopropyl Methylene Carbons (C-d/e): The two equivalent methylene carbons of the cyclopropane ring appear at the most upfield region of the spectrum, around 12.0 ppm. This significant shielding is a characteristic feature of cyclopropyl carbons and is a result of the unique hybridization and ring strain in the three-membered ring.

Visualization of the Carbon Skeleton

Caption: Carbon skeleton of this compound with ¹³C NMR assignments.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR spectra, the following protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for this compound and its residual peak at 7.26 ppm does not interfere with the signals of interest.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to TMS (0.00 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Consideration of Potential Impurities from Synthesis

This compound is often synthesized via the Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol.[5] This reaction typically uses diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 2-methyl-2-propen-1-ol 2-methyl-2-propen-1-ol Simmons-Smith\nCyclopropanation Simmons-Smith Cyclopropanation 2-methyl-2-propen-1-ol->Simmons-Smith\nCyclopropanation CH2I2 + Zn(Cu) CH2I2 + Zn(Cu) CH2I2 + Zn(Cu)->Simmons-Smith\nCyclopropanation This compound This compound Simmons-Smith\nCyclopropanation->this compound

Caption: Synthetic pathway to this compound.

Potential impurities that may be observed in the NMR spectrum include:

  • Unreacted Starting Material (2-methyl-2-propen-1-ol): This would show characteristic vinyl proton signals between 4.8 and 5.0 ppm and a vinyl methyl signal around 1.7 ppm.

  • Diiodomethane (CH₂I₂): A singlet around 4.9 ppm.

  • Solvent Residues: Depending on the workup and purification, residual solvents like diethyl ether (triplet at ~1.2 ppm and quartet at ~3.5 ppm) may be present.

Careful analysis of the NMR spectrum, particularly the regions outside the expected signals for this compound, is crucial for assessing the purity of the compound.

Conclusion

The NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The characteristic upfield shifts of the cyclopropyl protons and carbons are key identifiers. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, as outlined in this guide, allows for the complete assignment of all signals and a confident confirmation of the compound's identity and purity. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, while the consideration of potential synthetic impurities enhances the practical utility of this guide for researchers and professionals in the chemical sciences.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for 1-Methylcyclopropanemethanol

This compound (C₅H₁₀O, MW: 86.13 g/mol ) is a volatile organic compound featuring a strained cyclopropyl ring and a primary alcohol functional group.[1][2] This unique structural combination presents specific challenges and opportunities in its analytical characterization. For researchers in drug development and organic synthesis, understanding the purity, stability, and metabolic fate of such motifs is critical. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), serves as the gold standard for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide provides an in-depth, technically-grounded framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the mechanistic intricacies of its fragmentation, and provide actionable protocols for both qualitative and quantitative analysis.

Foundational Strategy: Selecting the Right Analytical Platform

For a volatile, thermally stable, small organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocal method of choice.[4][5] The gas chromatograph provides robust separation of the analyte from complex matrices based on its boiling point and polarity, while the mass spectrometer offers definitive identification and quantification.[6]

Why GC-MS is the Preferred Platform:

  • Volatility: The compound's low molecular weight and alcohol functionality ensure it is readily volatilized in a heated GC injection port without thermal degradation.[4]

  • Separation Power: GC excels at separating volatile and semi-volatile compounds with high efficiency, which is crucial when analyzing samples from reaction mixtures or biological matrices.[6]

  • Established Libraries: The most common ionization technique used in GC-MS, Electron Ionization (EI), produces highly reproducible fragmentation patterns that can be matched against extensive spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[1]

The selection of the ionization method is the next critical decision point.

Ionization Technique: The Core of the Analysis

Electron Ionization (EI): The Workhorse for Structural Elucidation

Electron Ionization is the premier technique for the analysis of this compound.[5] In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+) and inducing extensive, predictable fragmentation.[5][7]

  • Expertise in Action: Why 70 eV? This specific energy level is an industry standard because it maximizes the ionization efficiency while ensuring that the fragmentation patterns are stable and highly reproducible.[5] This reproducibility is the bedrock of library-based compound identification.

Advantages of EI for this Analyte:

  • Rich Fragmentation: EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to a wealth of fragment ions.[7][8] This detailed fragmentation pattern acts as a unique fingerprint for the molecule.

  • Structural Insight: The fragmentation pathways are governed by fundamental chemical principles, allowing a skilled analyst to deduce the original structure from the fragment masses.[9]

  • Library Searchability: The standardized nature of EI spectra allows for robust matching against databases like the NIST Mass Spectral Library, providing a high degree of confidence in identification.[1]

Limitations to Consider:

  • For some molecules, the molecular ion peak can be weak or entirely absent in EI spectra due to the high degree of fragmentation.[9][10][11] While this can be a challenge, the rich pattern of lower-mass fragments often provides sufficient information for a positive ID.

Decoding the Fingerprint: Fragmentation Analysis of this compound

The mass spectrum of this compound is a direct reflection of its molecular structure. The strained three-membered ring and the primary alcohol are key players in directing the fragmentation process. Based on the NIST WebBook entry for this compound, we can interpret the major observed ions.[1]

The molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) of 86. The fragmentation pathways are driven by the stabilization of the resulting positive charges.

Key Fragmentation Pathways under Electron Ionization:

  • α-Cleavage: This is a classic fragmentation pathway for alcohols.[12] The bond between the carbon bearing the hydroxyl group (the α-carbon) and an adjacent carbon is cleaved. For this compound, the most favorable α-cleavage involves the loss of the cyclopropyl ring, but the most prominent pathway is the loss of a hydrogen atom from the carbinol carbon, or cleavage of the C-C bond between the CH₂OH group and the ring. The most significant fragmentation is the loss of the ·CH₂OH group (31 Da) to form a stable 1-methylcyclopropyl cation.

  • Ring Opening and Rearrangement: The high energy of EI can induce the opening of the strained cyclopropane ring. This can be followed by hydrogen rearrangements and subsequent cleavages, leading to a complex series of fragment ions characteristic of acyclic C4 and C5 hydrocarbons and oxygenates.

  • Loss of Water (H₂O): Dehydration is a common fragmentation route for alcohols, leading to a peak at M-18 (m/z 68).[12]

  • Loss of a Methyl Group (·CH₃): Cleavage of the methyl group from the ring would result in a fragment at M-15 (m/z 71).

Summary of Expected Key Fragments:

m/zProposed IdentityFragmentation Pathway
86[C₅H₁₀O]•+Molecular Ion (M•+)
71[C₄H₇O]+Loss of ·CH₃ (M-15)
68[C₅H₈]•+Loss of H₂O (M-18)
57[C₄H₉]+ / [C₃H₅O]+Ring opening/cleavage products
55[C₄H₇]+Loss of ·CH₂OH (M-31)
43[C₃H₇]+ / [C₂H₃O]+Common alkyl/oxygenated fragments
41[C₃H₅]+Allyl cation or cyclopropyl cation

This table is based on established fragmentation patterns of cyclic alcohols and the NIST mass spectrum of the analyte.[1][11][13]

Diagram: Proposed EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanisms for this compound upon electron ionization.

fragmentation M [C₅H₁₀O]•+ m/z = 86 (Molecular Ion) F71 [C₄H₇O]+ m/z = 71 M->F71 - •CH₃ F68 [C₅H₈]•+ m/z = 68 M->F68 - H₂O F55 [C₄H₇]+ m/z = 55 M->F55 - •CH₂OH (α-cleavage) F41 [C₃H₅]+ m/z = 41 F55->F41 - CH₂

Caption: Key fragmentation pathways of this compound under EI.

Experimental Protocols: From Sample to Spectrum

A trustworthy protocol is a self-validating one. The following GC-MS methodology is designed for robust, reproducible analysis.

Sample Preparation

The goal of sample preparation is to isolate the analyte in a suitable solvent at an appropriate concentration.[6]

  • Solvent Selection: Choose a high-purity volatile solvent that does not co-elute with the analyte. Dichloromethane or Ethyl Acetate are excellent starting points.

  • Dilution: Prepare a stock solution of this compound at 1 mg/mL. Serially dilute this stock to a working concentration of 1-10 µg/mL (1-10 ppm). This concentration range is ideal for avoiding detector saturation while ensuring a strong signal.

  • Internal Standard (for Quantitative Analysis): For quantification, add an internal standard (IS) to all samples, standards, and blanks. A suitable IS would be a compound with similar chemical properties but a different retention time and mass spectrum, such as Cyclohexanol or an isotopically labeled version of the analyte. The final concentration of the IS should be consistent across all samples.

GC-MS Instrumentation and Parameters

These parameters provide a robust starting point for method development.

  • Gas Chromatograph (GC) System:

    • Injection Port: Split/Splitless injector.

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C (ensures rapid volatilization).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for resolving a wide range of volatile organic compounds.[10]

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 2 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) System:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Acquisition Mode: Full Scan.[3]

    • Scan Range: m/z 35-500 amu. This range covers the molecular ion and all expected fragments.[4]

    • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

Diagram: GC-MS Analytical Workflow

This diagram outlines the logical flow from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Dilution (1-10 µg/mL) P2 Add Internal Standard (for Quantitation) P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation on GC Column A1->A2 A3 Ionization (EI, 70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Total Ion Chromatogram (TIC) A4->D1 D2 Identify Peak of Interest D1->D2 D3 View Mass Spectrum D2->D3 D4 Library Search (NIST) D3->D4 D5 Quantify vs. Internal Std. D3->D5

Caption: Standard workflow for GC-MS analysis of this compound.

Strategies for Quantitative Analysis

While qualitative identification is crucial, many applications require precise quantification. GC-MS is a powerful quantitative tool when a proper calibration strategy is employed.[14][15]

Core Principle: The peak area of the analyte is directly proportional to its concentration.[14] By using an internal standard, variations in injection volume and instrument response can be normalized, leading to highly accurate and precise results.

Protocol for Building a Calibration Curve:

  • Prepare Calibration Standards: Create a series of at least five calibration standards with known concentrations of this compound spanning the expected sample concentration range (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Add Internal Standard: Add a fixed concentration of the chosen internal standard (e.g., Cyclohexanol at 5 µg/mL) to each calibration standard.

  • Analyze Standards: Analyze each standard using the established GC-MS method.

  • Generate the Curve: For each standard, calculate the ratio of the analyte's peak area to the internal standard's peak area. Plot this "Area Ratio" (Y-axis) against the known concentration of the analyte (X-axis).

  • Assess Linearity: Perform a linear regression on the plotted data. A coefficient of determination (R²) value of >0.99 is required to demonstrate acceptable linearity.

  • Analyze Unknown Samples: Prepare and analyze unknown samples (with the same fixed amount of internal standard). Calculate the Area Ratio for the unknown and use the linear regression equation from the calibration curve to determine its concentration.

Conclusion: An Integrated Approach to Confident Analysis

The successful mass spectrometric analysis of this compound hinges on a logical, integrated approach. By selecting the appropriate platform (GC-MS) and ionization technique (EI), the analyst can generate a rich, reproducible data fingerprint. Understanding the fundamental principles of α-cleavage and ring-opening fragmentation pathways allows for confident interpretation of the resulting mass spectrum, corroborated by library matching. Finally, a meticulous quantitative strategy built on internal standardization provides the accuracy and precision demanded by research and development professionals. This guide provides the foundational expertise to achieve these goals, ensuring data of the highest integrity.

References

thermal decomposition kinetics of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition Kinetics of 1-Methylcyclopropanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound. Synthesizing experimental data with mechanistic theory, this document serves as an essential resource for professionals requiring a deep understanding of the thermal stability and reaction pathways of this compound. We will delve into the core kinetic parameters, the prevailing biradical-mediated decomposition mechanism, state-of-the-art experimental methodologies for characterization, and critical safety protocols. This guide is structured to provide not just data, but a causal understanding of the molecular transformations involved, ensuring a self-validating framework for experimental design and interpretation.

Introduction: The Significance of this compound in Modern Chemistry

This compound (MCM) is a molecule of significant interest due to the unique reactivity imparted by its strained cyclopropane ring coupled with a primary alcohol functional group. The inherent ring strain of the cyclopropyl moiety makes it a versatile synthetic intermediate, prone to ring-opening reactions that can be harnessed for the construction of more complex molecular architectures. Understanding its thermal stability is paramount for its application in chemical synthesis, materials science, and particularly in drug development, where thermal processing and stability are critical parameters.

This guide will focus on the gas-phase thermal decomposition, a fundamental process that reveals the intrinsic stability and primary reaction pathways of the molecule in the absence of solvent effects. A seminal study in this area provides the foundational kinetic data for our analysis[1].

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number2746-14-7[2][3][4]
Molecular FormulaC₅H₁₀O[3]
Molecular Weight86.13 g/mol [2][3]
Boiling Point128 °C at 750 mmHg[2][3]
Density0.887 g/mL at 25 °C[2][3]
Refractive Indexn20/D 1.431[2]
Flash Point34 °C (93.2 °F) - closed cup[2]

Safety and Handling:

This compound is a flammable liquid and requires careful handling[2][3].

  • Hazards: Flammable liquid and vapor (GHS02)[2].

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge[3][5]. Store in a well-ventilated place and keep cool[5]. Use explosion-proof electrical, ventilating, and lighting equipment[5].

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields, face shields), and use a suitable respirator (e.g., type ABEK (EN14387) filter)[2][5].

  • Spills: For spills, remove all sources of ignition and use spark-proof tools. Absorb with inert material and place in suitable, closed containers for disposal[5].

The Core Kinetics of Thermal Decomposition

The gas-phase thermal decomposition of this compound (MCM) has been investigated in the temperature range of 640-720 K[1]. The study concluded that the decomposition is a first-order, homogeneous, and unimolecular process[1]. The addition of nitric oxide, a radical scavenger, did not affect the overall reaction rate, indicating that the primary isomerization products are formed through non-radical pathways[1].

Table 2: Arrhenius Parameters for the Overall Decomposition of this compound

ParameterValueSource
Temperature Range640-720 K[1]
Pre-exponential Factor (A)10¹⁴.⁸ ± ¹.⁷ s⁻¹[1]
Activation Energy (Ea)248.2 ± 12.1 kJ/mol[1]
Rate Equationk(total)/s⁻¹ = 10¹⁴.⁸ exp(-248.2 kJ mol⁻¹/RT)[1]

These Arrhenius parameters are consistent with those observed for other substituted cyclopropanes, suggesting a mechanism involving the cleavage of a carbon-carbon bond in the strained ring as the rate-determining step[1][6][7].

The Biradical-Mediated Decomposition Mechanism

The thermal decomposition of cyclopropane and its derivatives is well-explained by a biradical mechanism[1][6]. For this compound, the process is initiated by the homolytic cleavage of one of the C-C bonds within the cyclopropane ring, leading to a diradical intermediate. The substituents on the ring influence which bond is most likely to break and the subsequent fate of the biradical.

Step 1: Ring Opening to a Biradical Intermediate

The reaction initiates with the cleavage of either the C1-C2 or C1-C3 bond of the cyclopropane ring. Due to the presence of the methyl and hydroxymethyl substituents at the C1 position, these bonds are sterically hindered and electronically influenced, leading to a complex energy surface.

G cluster_0 Initiation: Ring Cleavage MCM This compound Biradical 1,3-Biradical Intermediate MCM->Biradical Δ (Heat) Rate-Determining Step G cluster_1 Rearrangement & Product Formation Biradical 1,3-Biradical Intermediate P1 Isomeric Product 1 Biradical->P1 H-atom transfer P2 Isomeric Product 2 Biradical->P2 H-atom transfer P3 Fragmentation Products Biradical->P3 Further fragmentation (at higher temperatures) G cluster_workflow Pyrolysis Workflow Sample MCM Sample Reservoir Reactor Pyrex Reactor Sample->Reactor Introduce Sample Vacuum Vacuum Line Vacuum->Reactor Evacuate Furnace Furnace (640-720 K) Furnace->Reactor Maintain Temp. GC Gas Chromatograph (GC-MS/FID) Reactor->GC Analyze Products

References

A Technical Guide to the Solubility of 1-Methylcyclopropanemethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 1-methylcyclopropanemethanol, a unique cycloalkanol with growing importance in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive understanding of its solvent compatibility.

Introduction: The Significance of this compound

This compound (CAS No. 2746-14-7) is a cyclic alcohol featuring a compact and strained cyclopropyl ring, a tertiary carbon, and a primary hydroxyl group. This distinct structural combination imparts unique physicochemical properties that are of considerable interest in the design of novel molecular entities. Its incorporation into larger molecules can influence conformation, metabolic stability, and receptor-binding affinity, making it a valuable building block in medicinal chemistry.

A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. This guide will explore the factors governing its solubility and provide a robust framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Appearance Colorless to light yellow liquid
Density 0.887 g/mL at 25 °C
Boiling Point 128 °C at 750 mmHg
Flash Point 34 °C (93.2 °F)
pKa ~15.10 (Predicted)

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Hydroxyl (-OH) Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a hydrophilic character to the molecule.

  • The Cyclopropyl Ring and Methyl Group: The hydrocarbon portion of the molecule is nonpolar (lipophilic). The compact nature of the cyclopropyl ring results in a relatively small nonpolar surface area compared to its linear C5 alcohol isomers.

The interplay between the polar hydroxyl group and the nonpolar hydrocarbon framework dictates its solubility profile across a spectrum of organic solvents.

Expected Solubility Profile

Based on its structure, we can anticipate the following solubility trends for this compound:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in strong hydrogen bonding with the hydroxyl group of this compound, leading to favorable solute-solvent interactions. Structurally similar small alcohols, such as cyclopropylmethanol, are known to be soluble in ethanol.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) are also expected to be effective. While they cannot donate hydrogen bonds, their polar nature allows for strong dipole-dipole interactions with the hydroxyl group.

  • Moderate Solubility in Solvents of Intermediate Polarity: Solvents like dichloromethane and chloroform will likely exhibit moderate solvating power.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are anticipated to be poor solvents. The energy required to break the hydrogen bonds between this compound molecules would not be sufficiently compensated by the weak van der Waals forces with these nonpolar solvents. The related compound, dicyclopropylmethanol, which has a larger nonpolar component, is noted to be relatively insoluble in water but soluble in organic solvents, suggesting that the balance between polar and nonpolar character is critical.

Experimental Determination of Solubility: A Validated Protocol

To provide actionable and reliable data, a robust experimental protocol for determining the solubility of this compound is essential. The isothermal equilibrium method is a widely accepted and reliable technique.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Prepare Pure This compound add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Prepare Pure Organic Solvent prep_solvent->add_excess prep_vials Prepare Sealed Vials prep_vials->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 25°C) with Agitation add_excess->equilibrate settle Allow Phases to Settle equilibrate->settle sample Sample Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by GC or HPLC dilute->analyze quantify Quantify Concentration against Calibration Curve analyze->quantify

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add a measured volume (e.g., 5 mL) of the selected organic solvent to several vials.

    • Add an excess amount of this compound to each vial to ensure that a solid or liquid phase of the solute remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 ± 0.1 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • Phase Separation and Sampling:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved micro-particles.

  • Gravimetric Analysis (for high solubility):

    • Weigh the filtered sample.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Weigh the vial containing the non-volatile solute residue.

    • Calculate the solubility in g/100 g of solvent.

  • Chromatographic Analysis (for low to moderate solubility):

    • Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

    • Accurately dilute the filtered supernatant to a concentration that falls within the calibration range.

    • Analyze the diluted samples and calibration standards by GC-FID or HPLC.

    • Construct a calibration curve and determine the concentration of this compound in the saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility ( g/100 mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticGoodTo be determined
Ethyl AcetatePolar AproticGoodTo be determined
DichloromethaneHalogenatedModerateTo be determined
TolueneAromaticLowTo be determined
n-HexaneNonpolarLowTo be determined

Note: The "Predicted Solubility" is a qualitative assessment based on chemical principles. The "Experimental Solubility" column is intended to be populated with data obtained from the protocol described above.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the underlying principles of solubility, researchers can make informed decisions regarding its use in chemical synthesis and formulation. The detailed experimental protocol offers a reliable method for obtaining precise and accurate solubility data, which is crucial for process optimization and the development of robust applications.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of solvents and at various temperatures. Such data would be invaluable for developing predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, which can further accelerate the rational design of processes and formulations involving this important building block.

discovery and first synthesis of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and First Synthesis of 1-Methylcyclopropanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal work on the discovery and first successful synthesis of this compound. We delve into the original experimental design, offering a detailed, step-by-step protocol as reported in the foundational 1950 publication by Siegel and Bergstrom. This document aims to provide not just a historical account, but also to frame the original synthesis within the context of modern synthetic strategies, offering insights into the evolution of chemical methodologies. The causality behind the experimental choices of the time is explored, and all quantitative data is presented in a clear, tabular format. Diagrams illustrating the reaction pathway and experimental workflow are included to facilitate a deeper understanding of this foundational synthesis.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a fundamental structural motif in a vast array of organic molecules, including numerous pharmaceuticals and agrochemicals.[1] Its unique electronic properties and inherent ring strain impart distinct reactivity and conformational rigidity to parent molecules, making it a valuable component in medicinal chemistry and materials science.[1] Cyclopropylmethanol and its derivatives, such as this compound, serve as crucial building blocks for introducing this three-membered ring into more complex structures.[1][2] This guide revisits the genesis of this compound, a previously unknown compound until its first successful synthesis in 1950.

The First Synthesis: A Landmark Achievement by Siegel and Bergstrom

In 1950, Samuel Siegel and Clarence G. Bergstrom of the California Institute of Technology reported the first synthesis of this compound.[3][4] Their work was a prelude to a kinetic investigation into the chemical effects of the cyclopropyl group, necessitating the preparation of this novel alcohol.[3] The synthetic route they devised was a multi-step process, commencing with the reaction of diazomethane and methyl methacrylate.[3]

Retrosynthetic Analysis and Strategy

The core of Siegel and Bergstrom's strategy hinged on the creation of the cyclopropane ring via the thermal decomposition of a pyrazoline intermediate. This was a known method at the time for the formation of cyclopropane derivatives. The subsequent reduction of the ester functionality to the desired primary alcohol was achieved using the then-relatively new and powerful reducing agent, lithium aluminum hydride.

The Reaction Pathway

The overall synthetic pathway can be visualized as a three-step process:

Reaction_Pathway Methyl Methacrylate Methyl Methacrylate Pyrazoline Intermediate Pyrazoline Intermediate Methyl Methacrylate->Pyrazoline Intermediate  + Diazomethane 1-Methylcarbomethoxycyclopropane 1-Methylcarbomethoxycyclopropane Pyrazoline Intermediate->1-Methylcarbomethoxycyclopropane  Thermal Decomposition This compound This compound 1-Methylcarbomethoxycyclopropane->this compound  LiAlH4 Reduction Experimental_Workflow cluster_0 Step 1: Pyrazoline Synthesis cluster_1 Step 2: Cyclopropane Formation cluster_2 Step 3: Reduction & Isolation A Diazomethane Preparation B Reaction with Methyl Methacrylate A->B C Thermal Decomposition B->C D Fractional Distillation C->D E LiAlH4 Reduction D->E F Hydrolysis E->F G Ether Extraction F->G H Final Fractional Distillation G->H I This compound H->I Final Product

References

Navigating the Nomenclature of (1-Methylcyclopropyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, State] – In the intricate landscape of chemical research and development, precise molecular identification is paramount. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key identifiers for the compound 1-Methylcyclopropanemethanol . Authored for clarity and technical accuracy, this document aims to streamline communication and sourcing for this versatile chemical intermediate.

Core Identity: Unambiguous Chemical Descriptors

At its core, this compound is a derivatized cyclopropane compound.[1] Its fundamental properties provide a consistent foundation for its identification, irrespective of the nomenclature used.

The universally recognized identifier for this compound is its CAS Registry Number: 2746-14-7 .[1][2][3][4] This number ensures unique identification in databases and regulatory submissions. The compound's molecular formula is C5H10O , with a corresponding molecular weight of approximately 86.13 g/mol .[1][3][4]

These foundational descriptors are critical for accurate experimental design, safety assessments, and procurement.

The Landscape of Synonyms and Systematic Names

The nomenclature for this compound is varied, reflecting different systematic naming conventions and common laboratory parlance. Understanding these variations is crucial for conducting thorough literature reviews and identifying reliable commercial sources.

IUPAC and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system. The preferred IUPAC name for this compound is (1-methylcyclopropyl)methanol .[2] This name clearly defines the molecular structure, indicating a methanol group attached to a cyclopropane ring at the same carbon that bears a methyl substituent.

An alternative, yet equally valid, systematic name is Cyclopropanemethanol, 1-methyl- .[2][5][6] This format is often encountered in older literature and certain chemical databases.

Common and Trivial Names

In practice, several shorthand and common names are used. The most prevalent is a direct concatenation of the substituent and the parent alcohol: This compound .[1][2][3][5][7] This is arguably the most frequently used name in supplier catalogs and research articles.

Structural and Formulaic Representations

Beyond verbal names, several string-based notations are used to represent the molecule's structure in a machine-readable format:

  • SMILES String: CC1(CO)CC1[8]

  • InChI: InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3[4]

  • InChIKey: PIZQWRXTMGASCZ-UHFFFAOYSA-N[4]

These identifiers are indispensable for cheminformatics, database searches, and computational chemistry applications.

Tabulated Identifiers for Quick Reference

To facilitate easy comparison and cross-referencing, the following table summarizes the key identifiers for this compound.

Identifier TypeValue
CAS Registry Number 2746-14-7[1][2][3][4]
Molecular Formula C5H10O[1][3][4]
Molecular Weight 86.13 g/mol [1][3]
IUPAC Name (1-methylcyclopropyl)methanol[2]
Linear Formula CH3C3H4CH2OH
SMILES CC1(CO)CC1[8]
InChI 1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3[4]
InChIKey PIZQWRXTMGASCZ-UHFFFAOYSA-N[4]
MDL Number MFCD00009682[2][3]

Navigating Isomeric Variations

It is critical to distinguish this compound from its isomers, which possess the same molecular formula (C5H10O) but differ in their structural arrangement. A common point of confusion can arise with 1-Cyclopropylethanol (CAS No: 765-42-4).[9]

The key structural difference lies in the point of attachment of the hydroxyl group. In this compound, the hydroxyl group is on a methylene (-CH2OH) attached to the cyclopropane ring. In 1-Cyclopropylethanol, the hydroxyl group is directly attached to a carbon that is also bonded to the cyclopropyl ring and a methyl group (-CH(OH)CH3).

The following diagram illustrates the relationship between the primary name and its key synonyms and identifiers, as well as its distinction from a key isomer.

G cluster_main This compound cluster_synonyms Synonyms & Systematic Names cluster_identifiers Key Identifiers cluster_isomer Structural Isomer A This compound B (1-methylcyclopropyl)methanol A->B IUPAC Name C Cyclopropanemethanol, 1-methyl- A->C Systematic Name D CAS: 2746-14-7 A->D Identifier E SMILES: CC1(CO)CC1 A->E Structure F InChIKey: PIZQWRXTMGASCZ-UHFFFAOYSA-N A->F Structure G 1-Cyclopropylethanol (CAS: 765-42-4) A->G Isomer of

Caption: Nomenclature map for this compound.

Experimental Protocols: A Note on Sourcing

When procuring this compound for experimental use, it is best practice to use the CAS number (2746-14-7) as the primary search term with suppliers. This will minimize ambiguity and ensure the acquisition of the correct chemical entity. While many suppliers will list the compound under its common name, cross-referencing with the CAS number provides a necessary layer of validation.

For example, a typical procurement workflow would involve:

  • Identifying the need for the C5H10O cyclopropane methanol scaffold.

  • Using the CAS number 2746-14-7 to search supplier databases such as those from Sigma-Aldrich, Santa Cruz Biotechnology, or ChemicalBook.[1][5]

  • Verifying the product by checking for synonyms like "(1-methylcyclopropyl)methanol" on the product page.

  • Reviewing the provided Certificate of Analysis (CoA) to confirm purity and identity.

Conclusion

A thorough understanding of the various names and identifiers for this compound is essential for seamless research and development. By utilizing the CAS number as the primary identifier and being aware of the common synonyms and systematic names, scientists can avoid confusion, ensure the accuracy of their work, and facilitate clear communication within the scientific community. This guide provides the foundational knowledge to confidently navigate the nomenclature of this important chemical compound.

References

theoretical studies on 1-Methylcyclopropanemethanol structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Structural Elucidation of 1-Methylcyclopropanemethanol

Abstract: this compound is a derivatized cyclopropane compound whose three-dimensional structure dictates its physicochemical properties and potential applications in fields such as drug development.[1] A definitive understanding of its conformational landscape—the collection of its stable three-dimensional shapes—requires a synergistic approach combining high-level computational chemistry with precision gas-phase spectroscopy. This technical guide outlines the theoretical framework and prospective experimental validation for the structural analysis of this compound. We detail the principles behind ab initio and Density Functional Theory (DFT) calculations for identifying and characterizing stable conformers, and describe how microwave spectroscopy serves as the ultimate arbiter for validating these theoretical predictions. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and a practical, step-by-step protocol for conducting such an analysis.

Introduction: The Imperative of 3D Structure

The biological activity and material properties of a molecule are inextricably linked to its three-dimensional structure. For a molecule like this compound (C₅H₁₀O), which possesses rotational flexibility, it does not exist as a single static shape but as an ensemble of interconverting conformers.[2][3] The key axes of rotation are the C-C bond linking the cyclopropyl ring to the methanol group and the C-O bond of the alcohol. The relative populations of these conformers and the energy barriers between them define the molecule's structural identity.

In modern chemical physics, the gold standard for determining the precise gas-phase structure of such molecules is the combination of theoretical quantum chemical calculations and high-resolution microwave spectroscopy.[4][5] Theoretical models predict the geometry, relative stability, and spectroscopic constants of all possible conformers. Microwave spectroscopy then provides an experimental "fingerprint" of the molecule's rotational motion, allowing for the unambiguous identification of the conformers present in a sample and the precise determination of their structures with accuracies on the order of a fraction of a picometer.[4] This guide will detail this powerful, combined approach as it would be applied to this compound.

The Conformational Landscape of this compound

The conformational flexibility of this compound arises primarily from rotation around two key single bonds:

  • τ₁ (C_ring - C_methanol): Rotation around the bond connecting the quaternary cyclopropyl carbon to the CH₂OH group.

  • τ₂ (C - O): Rotation of the hydroxyl hydrogen around the carbon-oxygen bond.

These rotations give rise to several potential minimum-energy structures, or conformers. Based on steric and electronic considerations common in similar molecules, we can anticipate several key conformers. The orientation of the C-O-H group relative to the cyclopropane ring will be the primary determinant of conformational identity. A preliminary analysis suggests the existence of at least two to three distinct conformers within a small energy window.

Below is a logical diagram illustrating the relationship between the rotational degrees of freedom and the resulting potential conformers.

G cluster_0 Key Rotational Axes cluster_1 Potential Energy Surface cluster_2 Predicted Stable Conformers Molecule This compound T1 τ₁ (C_ring - C_methanol) Molecule->T1 T2 τ₂ (C - O) Molecule->T2 PES Conformational Search T1->PES T2->PES Conf1 Conformer I PES->Conf1 Conf2 Conformer II PES->Conf2 Conf3 Conformer III (...) PES->Conf3 G Start Initial 3D Structure MM_Search Step 1: Molecular Mechanics (MM) Conformational Search (Fast, Coarse Scan) Start->MM_Search Clustering Step 2: Energy Clustering & Pruning of Duplicates MM_Search->Clustering Low_Level Step 3: Low-Level DFT Optimization (e.g., B3LYP/6-31G(d)) (Refine Geometries) Clustering->Low_Level High_Level Step 4: High-Level Optimization & Frequency Calculation (e.g., MP2/aug-cc-pVTZ) (Accurate Energies & Constants) Low_Level->High_Level Analysis Step 5: Analysis (Relative Energies, Rotational Constants, Dipole Moments) High_Level->Analysis End Final Conformational Ensemble Analysis->End

References

Sourcing High-Purity 1-Methylcyclopropanemethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical, yet often challenging, first step in ensuring experimental reproducibility and success. This guide provides an in-depth technical overview of sourcing 1-Methylcyclopropanemethanol (CAS No. 2746-14-7), a valuable building block in organic synthesis. We will delve into the commercial supplier landscape, the critical interpretation of analytical documentation, and provide a framework for independent quality verification.

Introduction to this compound

This compound is a derivatized cyclopropane compound with the molecular formula C₅H₁₀O.[1][2] Its unique strained ring structure and functional handle make it an attractive intermediate in the synthesis of novel organic molecules, particularly in the development of pharmaceutical candidates. For instance, it has been utilized in the preparation of dipeptide analogues, highlighting its relevance in medicinal chemistry.[3][4] The physical and chemical properties of this colorless to light yellow liquid are summarized below.

PropertyValue
Molecular Weight86.13 g/mol [1][3][5]
Boiling Point128 °C at 750 mmHg (lit.)[3][5][6]
Density0.887 g/mL at 25 °C (lit.)[3][5][6]
Refractive Indexn20/D 1.431 (lit.)[3]
Flash Point34 °C (93.2 °F) - closed cup[3][4]

Given its application in sensitive downstream applications, securing high-purity this compound is paramount. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted by-products, and complicate the purification of the final target molecule.

The Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, typically for research and development purposes.[7] The stated purity generally ranges from 95% to 98%.[3][8] When evaluating suppliers, it is crucial to look beyond the catalog purity and consider the comprehensiveness of the analytical data they provide.

SupplierStated PurityAvailable DocumentationKey Considerations
Sigma-Aldrich (Merck) 98%[3]Certificate of Analysis (CoA), Safety Data Sheet (SDS)[3]A well-established supplier with readily available documentation for various batches.[3]
Santa Cruz Biotechnology 97%[9]Certificate of Analysis (available upon request), SDSPrimarily for research use only.[7]
BOC Sciences 98%[9]Safety Data Sheet (SDS)[9]Offers a range of services to the pharmaceutical industry.[9]
Other Suppliers 95-98%[8]VariesIncludes companies like Parchem, ChemicalBook, and various others, where documentation and batch-to-batch consistency may need closer scrutiny.[2][5][6][8]

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document for assessing the quality of a chemical reagent. It provides batch-specific data on the identity and purity of the compound. A comprehensive CoA for this compound should include results from multiple analytical techniques.

Key Analytical Tests and Their Interpretation:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like this compound. It separates components of a mixture and provides information on their relative abundance (purity) and mass-to-charge ratio (identity). The CoA should specify the purity as a percentage area from the GC chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound. The ¹H NMR spectrum should show characteristic peaks corresponding to the methyl, cyclopropyl, and methylene protons, and their integrations should be consistent with the structure. The ¹³C NMR will confirm the number and types of carbon atoms. The absence of significant unidentifiable peaks is a strong indicator of purity.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule. For this compound, the spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3600 cm⁻¹) and C-H stretches for the cyclopropyl and methyl groups.

The following diagram illustrates a typical quality control workflow for a commercial chemical supplier.

QC_Workflow cluster_synthesis Synthesis & Initial Purification cluster_qc Quality Control Analysis cluster_release Product Release raw_product Raw this compound gcms GC-MS Analysis raw_product->gcms Sample nmr NMR Spectroscopy (¹H, ¹³C) raw_product->nmr Sample ftir FT-IR Spectroscopy raw_product->ftir Sample data_review Data Review & Comparison to Specifications gcms->data_review nmr->data_review ftir->data_review pass Pass: Generate CoA & Package data_review->pass Meets Specs fail Fail: Repurify or Reject Batch data_review->fail Does Not Meet Specs

Figure 1: A generalized workflow for the quality control of commercially supplied this compound.

Potential Impurities from Synthesis

Understanding the synthetic route to this compound can provide insights into potential impurities. While specific proprietary methods are not always disclosed, a common approach to cyclopropane rings involves the reaction of an alkene with a carbene or carbenoid. For instance, the Simmons-Smith reaction or variations thereof could be employed.

Potential impurities may include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be allylic alcohols or other precursors.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., diethyl ether, dichloromethane, toluene).

  • By-products: Isomeric impurities or products from side reactions. The kinetics of the gas-phase thermal decomposition of methylcyclopropanemethanol have been studied, suggesting potential for rearrangement products under certain conditions.[4]

Protocol for Independent Quality Verification by GC-MS

It is good practice to independently verify the purity of a new batch of any critical reagent. The following is a general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry.

Objective: To confirm the identity and determine the purity of a commercial sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., HPLC-grade methanol or dichloromethane)[10]

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing approximately 10 mg of the sample into a 10 mL volumetric flask and diluting to volume with the chosen solvent. This creates a 1 mg/mL solution.

    • Prepare a working solution by performing a further 1:100 dilution of the stock solution to achieve a final concentration of 10 µg/mL.

  • Instrument Setup (Example Parameters):

    • GC Inlet: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 2 minutes at 200 °C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the major peak.

    • Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound should show characteristic fragments.

    • Purity Assessment: Integrate the peak areas in the TIC. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

The following diagram outlines this experimental workflow.

Figure 2: A step-by-step workflow for the independent verification of this compound purity.

Conclusion

The successful use of this compound in research and drug development is critically dependent on its purity. A thorough evaluation of commercial suppliers should extend beyond the listed price and purity to include a careful review of the provided Certificate of Analysis. For critical applications, an independent verification of identity and purity by a reliable analytical method such as GC-MS is a prudent and highly recommended step. By adopting this rigorous approach to reagent qualification, researchers can build a solid foundation of chemical integrity for their synthetic endeavors.

References

Methodological & Application

Leveraging 1-Methylcyclopropanemethanol as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The cyclopropyl ring is a privileged structural motif in medicinal chemistry, frequently incorporated to enhance metabolic stability, binding affinity, potency, and other crucial ADME properties.[1][2][3] 1-Methylcyclopropanemethanol emerges as a highly valuable and versatile building block for introducing the 1-methylcyclopropylmethyl moiety into complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, detailing key transformations and providing robust, field-tested protocols for its application. We will cover derivatization of the primary alcohol and its conversion into other key functional groups, empowering researchers, chemists, and drug development professionals to effectively integrate this building block into their synthetic programs.

Introduction: The Strategic Value of the 1-Methylcyclopropylmethyl Moiety

The unique steric and electronic properties of the cyclopropane ring—including its high p-character C-C bonds and conformational rigidity—make it a powerful tool for modulating the pharmacological profile of a drug candidate.[1] The 1-methylcyclopropylmethyl group, accessible from this compound, offers a nuanced structural element that can provide significant advantages:

  • Metabolic Blocking: The quaternary carbon and strained ring system can act as a "metabolic shield," preventing unwanted oxidative metabolism at or near that position in a drug molecule.[1][3]

  • Lipophilicity and Solubility Modulation: The compact, lipophilic nature of the cyclopropyl group can be used to fine-tune the overall lipophilicity (LogP) of a compound, impacting its solubility, permeability, and off-target effects.[1]

  • Conformational Constraint: Introducing this rigid group can lock a flexible molecule into a more bioactive conformation, enhancing binding to a target receptor and improving potency.[1]

This compound is the ideal starting point for accessing these benefits. It is a stable, commercially available liquid whose primary alcohol serves as a versatile handle for a wide array of synthetic transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 2746-14-7[4]
Molecular Formula C₅H₁₀O[4]
Molecular Weight 86.13 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 128 °C / 750 mmHg[5]
Density 0.887 g/mL at 25 °C[5]
Refractive Index n20/D 1.431[5]
Flash Point 34 °C (93.2 °F)[6]

Foundational Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its primary hydroxyl group. The following section outlines the most critical transformations that convert this building block into key intermediates for broader synthetic campaigns.

G cluster_0 Core Building Block cluster_1 Key Intermediates cluster_2 Advanced Scaffolds A This compound B 1-Methylcyclopropylmethyl Ether A->B  O-Alkylation (Williamson Ether Synthesis) C 1-Methylcyclopropylmethyl Ester A->C  Esterification (e.g., Acyl Halide) D 1-(Halomethyl)-1-methylcyclopropane (e.g., Bromo, Iodo) A->D  Halogenation (e.g., PBr₃, Appel Rxn) E 1-Methylcyclopropanecarbaldehyde A->E  Mild Oxidation (PCC, DMP) F N-(1-Methylcyclopropylmethyl) Amine D->F  Nucleophilic Substitution (Amine Nucleophile) G 1-Methylcyclopropanecarboxylic Acid E->G  Strong Oxidation (e.g., Jones)

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols are designed to be self-validating and provide detailed, step-by-step instructions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 1-(Methoxymethyl)-1-methylcyclopropane (O-Alkylation)

This protocol describes a classic Williamson ether synthesis, a reliable method for forming an ether linkage. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the alcohol without competing side reactions.

Rationale: This reaction attaches the 1-methylcyclopropylmethyl group to a simple methyl group via an ether bond, demonstrating a foundational C-O bond-forming reaction. This moiety can be similarly attached to more complex molecular scaffolds.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.2 equiv).

  • Solvent Addition: Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time. Add 30 mL of anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (2.15 g, 25 mmol, 1.0 equiv) in 10 mL of anhydrous THF dropwise over 20 minutes.

    • Causality Insight: Slow addition is crucial to control the evolution of hydrogen gas as the alkoxide is formed.

  • Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add iodomethane (4.26 g, 30 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 20 mL of water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to yield the target ether.

Table 2: Representative Data for Williamson Ether Synthesis

ParameterValue
Starting Material This compound
Key Reagents NaH, CH₃I, THF
Reaction Time 16 hours
Temperature 0 °C to Room Temp.
Typical Yield 75-85%
Purification Fractional Distillation
Protocol 2: Two-Step Synthesis of N-Benzyl-1-(1-methylcyclopropyl)methanamine

This two-step procedure first converts the alcohol into a better leaving group (a bromide) and then displaces it with an amine nucleophile. This is a powerful sequence for introducing the building block into nitrogen-containing scaffolds, which are prevalent in pharmaceuticals.[7][8]

G A This compound B Step 1: Bromination PBr₃, Et₂O, 0 °C A->B C 1-(Bromomethyl)-1-methylcyclopropane B->C D Step 2: Amination Benzylamine, K₂CO₃, MeCN, 80 °C C->D E N-Benzyl-1-(1-methylcyclopropyl)methanamine D->E

Caption: Workflow for the synthesis of a secondary amine.

Step 2A: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane

Rationale: Direct displacement of a hydroxyl group is difficult. Converting it to an alkyl bromide using phosphorus tribromide (PBr₃) creates an excellent electrophile for subsequent Sₙ2 reactions. The use of pyridine is to scavenge the HBr byproduct.

  • Preparation: To a flame-dried 100 mL round-bottom flask under nitrogen, add this compound (4.3 g, 50 mmol, 1.0 equiv) and 40 mL of anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 5.4 g, 20 mmol, 0.4 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Insight: PBr₃ is highly reactive with water; anhydrous conditions are essential. The stoichiometry reflects that one mole of PBr₃ can react with three moles of alcohol.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Cool the reaction back to 0 °C and slowly pour it over 50 g of crushed ice. Transfer to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with cold water (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL), and finally with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product. The crude bromide is often used directly in the next step.

Step 2B: Nucleophilic Substitution with Benzylamine

Rationale: The synthesized alkyl bromide is a potent electrophile. It readily reacts with primary amines like benzylamine to form the corresponding secondary amine. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction.

  • Preparation: In a 100 mL round-bottom flask, dissolve the crude 1-(Bromomethyl)-1-methylcyclopropane (from Step 2A, ~50 mmol, 1.0 equiv) in 50 mL of acetonitrile.

  • Reagent Addition: Add benzylamine (6.4 g, 60 mmol, 1.2 equiv) and potassium carbonate (K₂CO₃, 10.4 g, 75 mmol, 1.5 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 6 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Protocol 3: Oxidation to 1-Methylcyclopropanecarbaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde opens up a vast area of synthetic chemistry, including Wittig reactions, reductive aminations, and aldol condensations. Using a mild, selective oxidizing agent like Dess-Martin Periodinane (DMP) is crucial to prevent over-oxidation to the carboxylic acid.

  • Preparation: To a 250 mL round-bottom flask under nitrogen, add Dess-Martin Periodinane (12.7 g, 30 mmol, 1.2 equiv) and 100 mL of anhydrous dichloromethane (DCM).

  • Alcohol Addition: Add a solution of this compound (2.15 g, 25 mmol, 1.0 equiv) in 20 mL of DCM dropwise over 15 minutes at room temperature.

  • Reaction: Stir the resulting milky suspension vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Causality Insight: The reaction is typically fast. Close monitoring prevents potential side reactions from prolonged exposure to the reagent.

  • Quenching: Upon completion, add 100 mL of diethyl ether. Then, pour a solution of saturated NaHCO₃ (50 mL) containing sodium thiosulfate (Na₂S₂O₃, 12 g) into the reaction flask and stir vigorously for 15 minutes until the solid byproducts dissolve and the organic layer becomes clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (keeping the water bath temperature below 30 °C) to afford the volatile aldehyde. The product should be used immediately in subsequent steps or stored under an inert atmosphere at low temperature.

Table 3: Comparison of Synthetic Transformations

TransformationKey ReagentsProduct Functional GroupTypical YieldKey Considerations
O-Alkylation NaH, Alkyl HalideEther75-85%Anhydrous conditions; control of H₂ gas.
Bromination PBr₃Alkyl Bromide80-90%Anhydrous conditions; low temperature.
Amination Amine, BaseAmine70-80%Choice of solvent and base is critical.
Oxidation DMP, PCCAldehyde85-95%Mild conditions to prevent over-oxidation.

Safety and Handling

This compound is a flammable liquid and should be handled with care. Store in a cool, dry, well-ventilated area away from ignition sources. Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are required. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile building block for introducing the valuable 1-methylcyclopropylmethyl motif. Through straightforward and high-yielding transformations of its primary alcohol functionality, chemists can readily access ethers, esters, halides, amines, and aldehydes. These intermediates serve as gateways to a wide range of complex molecular architectures, making this reagent an indispensable tool for researchers in organic synthesis and drug discovery. The protocols provided herein offer a solid foundation for harnessing the full synthetic potential of this unique building block.

References

Application Notes and Protocols: 1-Methylcyclopropanemethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents. Its rigid, three-dimensional nature offers a distinct advantage over linear alkyl chains, allowing for precise control over molecular conformation and vectoral presentation of substituents towards biological targets. The introduction of a methyl group onto the cyclopropane ring, as seen in 1-Methylcyclopropanemethanol, further refines these properties. This seemingly simple addition can significantly enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 (CYP) enzymes, a common challenge in drug development.[1] The 1-methylcyclopropyl group, therefore, serves as a valuable building block for medicinal chemists aiming to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]

This compound is a key starting material for introducing the 1-methylcyclopropylmethyl moiety into a variety of molecular scaffolds. Its primary alcohol functionality provides a versatile handle for a range of chemical transformations, enabling its conversion into amines, aldehydes, halides, and other functional groups essential for the construction of complex pharmaceutical intermediates. This guide provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of key pharmaceutical building blocks, supported by mechanistic insights and practical considerations for researchers in drug development.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 2746-14-7--INVALID-LINK--
Molecular Formula C₅H₁₀O--INVALID-LINK--
Molecular Weight 86.13 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Density 0.887 g/mL at 25 °C--INVALID-LINK--
Boiling Point 128 °C at 750 mmHg--INVALID-LINK--
Flash Point 34 °C (93.2 °F) - closed cup--INVALID-LINK--

Safety Profile: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its use as a building block. A common and effective method involves the reduction of a corresponding ester, such as methyl 1-methylcyclopropanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LAH).

G cluster_0 Synthesis of this compound Ester Methyl 1-methylcyclopropanecarboxylate Reaction Reduction Ester->Reaction LAH LiAlH₄ in THF LAH->Reaction Product This compound Reaction->Product

Figure 1. Synthetic route to this compound.
Protocol 1: Reduction of Methyl 1-Methylcyclopropanecarboxylate with LiAlH₄

This protocol is adapted from established procedures for the LAH reduction of esters to primary alcohols.[3]

Materials:

  • Methyl 1-methylcyclopropanecarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • LAH Suspension: To the flask, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Ester Addition: Dissolve methyl 1-methylcyclopropanecarboxylate (1.0 equivalent) in anhydrous THF. Add the ester solution dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: (Caution: Highly exothermic and produces flammable H₂ gas!) Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench any excess LAH until gas evolution ceases.

  • Work-up: Slowly add saturated aqueous Na₂SO₄ solution dropwise to the quenched reaction mixture until a granular precipitate forms.

  • Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by distillation if necessary.

Key Transformations and Applications in Pharmaceutical Intermediate Synthesis

The primary alcohol of this compound is a gateway to several key functional groups used in the assembly of pharmaceutical intermediates.

G cluster_transformations Key Synthetic Transformations Start This compound Aldehyde (1-Methylcyclopropyl)methanal Start->Aldehyde Swern Oxidation Amine (1-Methylcyclopropyl)methanamine Start->Amine Mitsunobu Reaction Bromide 1-(Bromomethyl)-1-methylcyclopropane Start->Bromide Appel Reaction

Figure 2. Key transformations of this compound.
Application 1: Synthesis of (1-Methylcyclopropyl)methanal via Swern Oxidation

The corresponding aldehyde is a versatile intermediate for forming carbon-carbon bonds through reactions like aldol condensations and Wittig reactions. The Swern oxidation is a mild and reliable method for this transformation, avoiding the use of heavy metals.[4][5][6][7]

Protocol 2: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Formation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C. Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Application 2: Synthesis of (1-Methylcyclopropyl)methanamine via Mitsunobu Reaction

The cyclopropylmethylamine moiety is a common feature in centrally active compounds and other pharmaceutical agents.[8] The Mitsunobu reaction provides a stereospecific method for converting the alcohol to an amine with inversion of configuration if a chiral center were present.[9][10]

Protocol 3: Mitsunobu Reaction for Amination

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Mitsunobu Reaction: To a stirred solution of this compound (1.0 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography to isolate the N-(1-methylcyclopropylmethyl)phthalimide intermediate.

  • Deprotection: Dissolve the phthalimide intermediate in ethanol and add hydrazine hydrate (3.0 equivalents). Reflux the mixture for 4 hours.

  • Isolation: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with diethyl ether. Basify the aqueous layer with NaOH and extract with dichloromethane. Dry the organic extracts and concentrate to yield (1-methylcyclopropyl)methanamine.

Application 3: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane

The corresponding bromide is an excellent electrophile for introducing the 1-methylcyclopropylmethyl group via nucleophilic substitution reactions. The Appel reaction is a common method for this conversion.

Protocol 4: Bromination using Carbon Tetrabromide and Triphenylphosphine

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

  • Reagent Addition: Add carbon tetrabromide (1.2 equivalents) portion-wise to the stirred solution. Then, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain 1-(bromomethyl)-1-methylcyclopropane.

Case Study: Relevance to Kinase Inhibitors

The development of potent and selective kinase inhibitors is a major focus in oncology and immunology research.[11][12][13] Many kinase inhibitors incorporate small, rigid scaffolds to achieve high binding affinity and selectivity. While not containing the exact 1-methylcyclopropylmethyl group, the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib (PF-06463922) , features a related cyclopropyl moiety within its complex macrocyclic structure.[2][4][8][11] The synthesis of precursors to such complex molecules often relies on versatile building blocks. The transformations of this compound detailed in this guide provide access to intermediates that can be utilized in the synthesis of novel kinase inhibitors with improved pharmacological properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its primary alcohol functionality can be readily transformed into other key functional groups, such as aldehydes, amines, and halides, through reliable and well-established synthetic protocols. The incorporation of the 1-methylcyclopropylmethyl moiety into drug candidates can confer significant advantages, including enhanced metabolic stability and improved potency. The detailed protocols and applications presented in this guide are intended to empower researchers and scientists in the field of drug development to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for 1-Methylcyclopropanemethanol (1-MCPM) Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of 1-Methylcyclopropanemethanol (1-MCPM) derivatives as novel agrochemicals. This document offers in-depth protocols, mechanistic insights, and practical guidance on the synthesis, biological evaluation, and structure-activity relationship analysis of these potent ethylene inhibitors.

Introduction: The Role of Ethylene in Agriculture and the Advent of 1-MCP

Ethylene, a simple gaseous phytohormone, plays a pivotal role in regulating a wide array of physiological processes in plants, including fruit ripening, senescence, abscission (shedding of leaves and flowers), and stress responses.[1][2] While essential for plant development, the effects of ethylene can be detrimental to the post-harvest shelf-life and quality of many agricultural and horticultural products, leading to significant economic losses.

The discovery of 1-methylcyclopropene (1-MCP) revolutionized post-harvest management. 1-MCP acts as a potent and irreversible inhibitor of ethylene perception by binding to ethylene receptors, thereby blocking the downstream signaling cascade that triggers ripening and senescence.[1] Its commercial formulation, often involving encapsulation in alpha-cyclodextrin, allows for the controlled release of the gaseous 1-MCP in enclosed environments like storage facilities and shipping containers.[3][4]

This guide focuses on the derivatives of this compound (1-MCPM), which offer the potential for developing novel, sprayable formulations with improved delivery and efficacy for both pre- and post-harvest applications.

The Ethylene Signaling Pathway: The Target of 1-MCPM Derivatives

Understanding the mechanism of action of 1-MCPM derivatives necessitates a foundational knowledge of the ethylene signaling pathway. In the absence of ethylene, a complex of receptors, including ETR1 and ERS1, located on the endoplasmic reticulum membrane, actively suppresses the ethylene response pathway. This is achieved through the activation of a serine/threonine protein kinase called CTR1 (Constitutive Triple Response 1). CTR1, in turn, phosphorylates and inactivates EIN2 (Ethylene Insensitive 2), a key positive regulator of the pathway.

When ethylene (or an inhibitor like a 1-MCPM derivative) binds to the receptors, the receptors undergo a conformational change, leading to the inactivation of CTR1. This relieves the suppression of EIN2, which is then cleaved, and its C-terminal fragment translocates to the nucleus. In the nucleus, the EIN2 C-terminus activates a cascade of transcription factors, including EIN3 and EILs (EIN3-like proteins), which ultimately regulate the expression of ethylene-responsive genes that drive the physiological responses.[5]

Caption: The canonical ethylene signaling pathway in plants.

Synthesis of this compound (1-MCPM) Derivatives

The synthesis of 1-MCPM and its derivatives generally involves a cyclopropanation reaction followed by functional group manipulation. The following protocol provides a general methodology for the synthesis of the parent compound, this compound. This can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.

Protocol 3.1: Synthesis of this compound

Materials:

  • Methallyl chloride (3-chloro-2-methylpropene)

  • Phenyllithium (in cyclohexane/ether)

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Acetone

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfate (anhydrous)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Synthesis of 1-Methylcyclopropene (Intermediate - handle with extreme care due to high reactivity and volatility)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer.

  • Under an inert atmosphere, add a solution of phenyllithium in cyclohexane/ether to the flask.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add methallyl chloride dropwise to the stirred phenyllithium solution. Maintain the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by GC-MS.

  • The resulting 1-methylcyclopropene is highly volatile and reactive and is typically used immediately in the next step without isolation.

Step 2: Carboxylation to 1-Methylcyclopropanecarboxylic Acid

  • In a separate flame-dried flask under an inert atmosphere, prepare a solution of the in-situ generated 1-methylcyclopropenyllithium (from Step 1, by reaction with an additional equivalent of organolithium reagent) in anhydrous diethyl ether.

  • Cool the solution to -78°C.

  • Carefully add crushed dry ice (solid CO2) in small portions to the stirred solution. A vigorous reaction will occur.

  • Once the addition is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methylcyclopropanecarboxylic acid.

Step 3: Reduction to this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-methylcyclopropanecarboxylic acid in anhydrous THF to the LAH suspension dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.[6]

Characterization: The final product and intermediates should be characterized by appropriate analytical techniques such as NMR (¹H and ¹³C), GC-MS, and IR spectroscopy.[7]

Biological Evaluation of 1-MCPM Derivatives

The efficacy of newly synthesized 1-MCPM derivatives as ethylene inhibitors can be assessed using a variety of in-planta bioassays. The Arabidopsis triple response assay is a classic and robust method for screening and characterizing ethylene-related mutants and inhibitors.

Protocol 4.1: Arabidopsis Triple Response Assay

Principle: Etiolated (dark-grown) Arabidopsis seedlings exhibit a characteristic "triple response" when exposed to ethylene: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.[8][9] Compounds that inhibit ethylene perception will prevent or reduce this response in the presence of ethylene or its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Columbia-0)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Agar

  • 1-Aminocyclopropane-1-carboxylic acid (ACC)

  • Synthesized 1-MCPM derivatives

  • Petri dishes

  • Sterile water

  • Growth chamber or incubator with controlled temperature and light (for stratification) and darkness.

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with a drop of Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water.

  • Plating: Prepare MS agar plates containing 1% sucrose and the desired concentrations of ACC (typically 10 µM) and the 1-MCPM derivative to be tested (a range of concentrations should be evaluated, e.g., 0.1 µM to 100 µM). A control plate with only ACC and no inhibitor should also be prepared.

  • Sowing and Stratification: Suspend the sterilized seeds in sterile 0.1% agar and sow them in rows on the prepared plates. Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-4 days to ensure uniform germination.

  • Incubation: After stratification, transfer the plates to a growth chamber set at 22-24°C and incubate in complete darkness for 3-5 days.

  • Phenotypic Analysis: After the incubation period, observe the seedlings. Wild-type seedlings on ACC-containing media will display the triple response. Seedlings treated with an effective ethylene inhibitor will show a phenotype closer to that of seedlings grown without ACC, i.e., longer hypocotyls and roots, and a less pronounced apical hook.

  • Quantification: For quantitative analysis, photograph the seedlings and measure the hypocotyl and root lengths using image analysis software (e.g., ImageJ). Calculate the percentage inhibition of the triple response compared to the ACC-only control.

Triple_Response_Assay_Workflow A Seed Sterilization B Prepare MS Agar Plates (+ ACC, +/- Inhibitor) A->B C Sow Seeds & Stratify (4°C, dark, 2-4 days) B->C D Incubate in Darkness (22-24°C, 3-5 days) C->D E Phenotypic Observation D->E F Quantitative Analysis (Hypocotyl/Root Length) E->F

Caption: Workflow for the Arabidopsis Triple Response Assay.

Protocol 4.2: Fruit Ripening Bioassay

Principle: Climacteric fruits, such as bananas and tomatoes, undergo a rapid ripening process triggered by ethylene.[2][10][11] The efficacy of 1-MCPM derivatives in delaying ripening can be assessed by treating unripe fruit and monitoring key ripening indicators over time.

Materials:

  • Unripe, uniform climacteric fruit (e.g., green bananas, mature green tomatoes)

  • Synthesized 1-MCPM derivatives

  • Spray bottle or dipping solution

  • Sealed containers or chambers

  • Colorimeter, texture analyzer (penetrometer), refractometer

  • Gas chromatograph for ethylene measurement (optional)

Procedure:

  • Fruit Selection: Select uniform, unripe fruits free from defects.

  • Treatment Application: Prepare solutions of the 1-MCPM derivatives at various concentrations in an appropriate solvent (e.g., water with a surfactant). Apply the treatment by spraying the fruit until runoff or by dipping the fruit in the solution for a set period (e.g., 1 minute). A control group should be treated with the solvent only.

  • Storage: Place the treated and control fruits in separate, well-ventilated containers or chambers at a controlled temperature (e.g., 20-25°C).

  • Data Collection: At regular intervals (e.g., daily or every other day), assess the following ripening parameters:

    • Color Change: Measure the peel color using a colorimeter (L, a, b* values).

    • Firmness: Measure the fruit firmness using a texture analyzer or penetrometer.

    • Total Soluble Solids (TSS): Measure the TSS (an indicator of sugar content) of the fruit pulp using a refractometer.

    • Ethylene Production (Optional): Enclose individual fruits in airtight containers for a set period (e.g., 1 hour), then withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph to quantify ethylene production.[12][13][14][15]

  • Data Analysis: Plot the changes in color, firmness, and TSS over time for each treatment group. Compare the rate of ripening between the treated and control groups to determine the efficacy of the 1-MCPM derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 1-MCPM derivatives and their biological activity is crucial for designing more potent and effective ethylene inhibitors.[16][17][18] SAR studies involve synthesizing a series of analogs with systematic modifications to the parent molecule and evaluating their activity in the bioassays described above.

Key Structural Modifications to Investigate:

  • Substitution on the Cyclopropane Ring: Introducing different alkyl or functional groups at the 1-position of the cyclopropane ring can influence the molecule's binding affinity to the ethylene receptor.

  • Modification of the Methanol Group: Esterification, etherification, or replacement of the hydroxyl group with other functionalities can alter the molecule's polarity, stability, and ability to penetrate plant tissues.

  • Stereochemistry: For chiral derivatives, the stereoisomers may exhibit different levels of activity.

Data Presentation:

The results of SAR studies can be effectively summarized in a table, allowing for easy comparison of the different derivatives.

Derivative Modification IC₅₀ (µM) in Triple Response Assay Days to Ripen (Banana Assay)
1-MCPM (Parent)-15.28
Derivative A1-Ethylcyclopropanemethanol10.810
Derivative B1-MCPM Acetate25.66
Derivative C1-MCPM Methyl Ether18.17
............

(Note: The data in this table is hypothetical and for illustrative purposes only.)

SAR_Logic A Synthesize 1-MCPM and Analogs B Characterize Analogs (NMR, MS, etc.) A->B C Biological Evaluation (e.g., Triple Response Assay) B->C D Quantify Activity (e.g., IC₅₀) C->D E Relate Structural Changes to Activity Changes D->E F Identify Key Moieties for High Activity E->F G Design More Potent Inhibitors F->G

Caption: Logical workflow for structure-activity relationship studies.

Formulation and Application Considerations

A key advantage of 1-MCPM derivatives over 1-MCP is the potential for developing sprayable, slow-release formulations.[4][19] This would expand their application from enclosed post-harvest environments to pre-harvest field applications, offering protection against ethylene-induced stresses like fruit drop and improving crop quality.

Formulation Strategies:

  • Emulsions: Oil-in-water emulsions can be used to deliver lipophilic derivatives.[4]

  • Microencapsulation: Encapsulating the active ingredient in a polymer matrix can provide controlled release over time.

  • Sachets: For controlled release in packaged products, derivatives can be incorporated into sachet materials.[20][21]

References

Application Notes and Protocols: Synthesis of 1-Methylcyclopropanemethanol via Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, a strained three-membered carbocycle, is a privileged structural motif in medicinal chemistry and natural product synthesis. Its unique conformational rigidity and electronic properties often impart favorable pharmacological characteristics, including metabolic stability and enhanced binding affinity. 1-Methylcyclopropanemethanol, in particular, serves as a valuable chiral building block for more complex molecular architectures. The Simmons-Smith reaction offers a reliable and stereospecific method for the synthesis of such cyclopropyl-containing molecules.[1][2] This application note provides a detailed protocol for the synthesis of this compound, leveraging the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc and diiodomethane.[3][4][5]

Mechanistic Insights: The Simmons-Smith Reaction

The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid to form a cyclopropane.[3][6] The active reagent, typically (iodomethyl)zinc iodide (ICH₂ZnI), is generated in situ.[7] A key feature of this reaction is its concerted and stereospecific nature, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[3][6]

The reaction proceeds through a "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond.[1][6]

Diastereoselective Cyclopropanation of Allylic Alcohols:

A significant advantage of the Simmons-Smith reaction is its diastereoselectivity when applied to allylic alcohols. The hydroxyl group of the substrate coordinates with the zinc reagent, directing the cyclopropanation to occur on the syn face relative to the alcohol.[3][8][9][10][11] This directing effect is crucial for controlling the stereochemistry of the product.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-methyl-2-propen-1-ol using the Furukawa modification of the Simmons-Smith reaction.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-Methyl-2-propen-1-olC₄H₈O72.117.21 g (100 mmol)≥98%
Diethylzinc (1.0 M in hexanes)(C₂H₅)₂Zn123.49220 mL (220 mmol)Reagent grade
DiiodomethaneCH₂I₂267.8453.57 g (200 mmol)≥99%, stabilized
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93500 mL≥99.8%
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed

Equipment:

  • Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Ice-water bath.

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.).

  • Rotary evaporator.

  • Fractional distillation apparatus.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Purification A Charge flask with 2-methyl-2-propen-1-ol and anhydrous DCM under N₂ B Cool flask to 0 °C (ice-water bath) A->B C Slowly add diethylzinc solution via dropping funnel B->C D Stir for 30 min at 0 °C C->D E Slowly add diiodomethane via dropping funnel D->E F Allow reaction to warm to room temperature E->F G Stir for 12-18 hours F->G H Quench with sat. aq. NH₄Cl G->H I Extract with DCM H->I J Wash with sat. aq. NaHCO₃ I->J K Dry organic layer (MgSO₄) J->K L Concentrate in vacuo K->L M Purify by fractional distillation L->M N N M->N Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-propen-1-ol (7.21 g, 100 mmol) and 200 mL of anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the flask to 0 °C using an ice-water bath.

  • Formation of the Zinc Alkoxide and Carbenoid:

    • Slowly add the diethylzinc solution (220 mL of 1.0 M solution in hexanes, 220 mmol) to the stirred solution via the dropping funnel over 30 minutes. The formation of the zinc alkoxide is exothermic, so maintain the temperature at 0 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

    • Slowly add a solution of diiodomethane (53.57 g, 200 mmol) in 100 mL of anhydrous dichloromethane via the dropping funnel over 30 minutes, again maintaining the temperature at 0 °C.

  • Reaction Progression:

    • Once the addition of diiodomethane is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution at 0 °C. Caution: Unreacted diethylzinc is pyrophoric and will react violently with water.[12][13][14][15] Ensure the quenching is done slowly in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 128 °C. The expected product is a colorless liquid.

Safety Precautions

  • Diethylzinc is extremely pyrophoric and reacts violently with water and air. [12][13][14][15] All manipulations involving diethylzinc must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.[13] Personal protective equipment, including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[12][13] An appropriate fire extinguisher (e.g., dry powder) should be readily accessible.

  • Diiodomethane is toxic and should be handled in a well-ventilated fume hood. [16] Avoid skin and eye contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

The Simmons-Smith reaction, particularly the Furukawa modification, provides an effective and highly diastereoselective method for the synthesis of cyclopropylmethanols from allylic alcohols. The protocol described herein for the synthesis of this compound is robust and can be adapted for the synthesis of other substituted cyclopropanes. Careful attention to the anhydrous and inert conditions, especially when handling diethylzinc, is critical for the success and safety of this procedure.

References

Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Utility of the Cyclopropane Ring in Synthesis

The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1] Its unique conformational properties and electronic nature impart significant effects on molecular shape, metabolic stability, and binding affinity. The Simmons-Smith reaction, first reported in 1958, remains one of the most reliable and stereospecific methods for the synthesis of cyclopropanes from alkenes.[1][2] This application note provides a detailed exploration of the mechanism and a practical, field-tested protocol for the cyclopropanation of methallyl alcohol (2-methyl-2-propen-1-ol), a common building block in organic synthesis. We will focus on the widely-used Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offering enhanced reactivity and reproducibility over the classical zinc-copper couple.[1]

The Mechanism of Hydroxyl-Directed Cyclopropanation

The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid that adds to an alkene in a concerted fashion.[2] This concerted mechanism is the basis for the reaction's high stereospecificity, where the geometry of the starting alkene is preserved in the cyclopropane product.[3]

Step 1: Formation of the Active Zinc Carbenoid

The reaction is initiated by the formation of the active cyclopropanating agent, an organozinc carbenoid. In the Furukawa modification, diethylzinc reacts with diiodomethane to generate the active species, believed to be (iodomethyl)zinc iodide (ICH₂ZnI) in equilibrium with other organozinc species.[1]

Step 2: The Role of the Hydroxyl Group: Chelation Control

A critical aspect of the Simmons-Smith reaction with allylic alcohols like methallyl alcohol is the profound directing effect of the hydroxyl group.[4] The Lewis acidic zinc center of the carbenoid coordinates to the lone pair of electrons on the oxygen atom of the alcohol. This pre-association brings the reactive methylene group into close proximity to one face of the double bond.[5]

Step 3: The "Butterfly" Transition State and Concerted Methylene Transfer

The cyclopropanation proceeds through a highly ordered, three-centered "butterfly-type" transition state.[1] The methylene group is delivered simultaneously to both carbons of the alkene double bond from the same face, leading to a syn-addition. In the case of methallyl alcohol, the chelation to the hydroxyl group directs the methylene transfer to the face of the double bond cis to the hydroxymethyl group.[4] This results in a high degree of diastereoselectivity, yielding predominantly the corresponding cyclopropylmethanol.

Visualizing the Mechanism

The following diagram illustrates the key steps in the hydroxyl-directed Simmons-Smith cyclopropanation of methallyl alcohol.

Caption: Mechanism of the hydroxyl-directed Simmons-Smith reaction.

Experimental Protocol: Synthesis of (1-Methylcyclopropyl)methanol

This protocol is adapted from established procedures for the cyclopropanation of allylic alcohols and is optimized for safety and reproducibility.[6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methallyl alcohol72.113.61 g (4.2 mL)50.0 mmol1.0
Diethylzinc (1.0 M in hexanes)123.49110 mL110 mmol2.2
Diiodomethane267.8429.5 g (8.8 mL)110 mmol2.2
Anhydrous Dichloromethane (DCM)-250 mL--
Saturated aq. NH₄Cl-100 mL--
Saturated aq. Rochelle's salt-100 mL--
Anhydrous MgSO₄----
Procedure
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (150 mL) and methallyl alcohol (3.61 g, 50.0 mmol) to an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (110 mL of 1.0 M solution in hexanes, 110 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care using appropriate techniques for air-sensitive reagents.

  • Addition of Diiodomethane: After the addition of diethylzinc is complete, add diiodomethane (8.8 mL, 110 mmol) dropwise over 20 minutes, again ensuring the temperature remains below 5 °C.

  • Reaction Progress: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C. Vigorous gas evolution will occur.

  • Workup: Transfer the mixture to a separatory funnel. If a significant amount of white precipitate (zinc salts) is present, add saturated aqueous Rochelle's salt solution (100 mL) and stir vigorously until the aqueous layer becomes clear.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to afford (1-methylcyclopropyl)methanol.

Safety and Handling Precautions

  • Diethylzinc: Pyrophoric. Handle only under an inert atmosphere. All glassware must be thoroughly dried.

  • Diiodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

  • The quenching process can be highly exothermic and produce flammable gases. Perform the quench slowly and with adequate cooling.

Conclusion

The Simmons-Smith cyclopropanation of methallyl alcohol is a robust and highly diastereoselective transformation, driven by the directing effect of the hydroxyl group. The Furukawa modification provides a reliable and high-yielding route to (1-methylcyclopropyl)methanol, a valuable synthetic intermediate. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can effectively employ this reaction in the synthesis of complex molecules for drug discovery and development.

References

Application Note: High-Purity Isolation of 1-Methylcyclopropanemethanol via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-Methylcyclopropanemethanol to high purity using fractional distillation. The protocol is designed for researchers, scientists, and drug development professionals who require a meticulously purified starting material for their synthetic and analytical endeavors. This document delves into the theoretical underpinnings of fractional distillation, offers a detailed, step-by-step protocol, and outlines analytical methods for purity verification. Safety considerations and troubleshooting guidelines are also addressed to ensure a safe and efficient purification process.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.[1][2] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. Fractional distillation is a powerful technique for separating liquids with close boiling points, making it an ideal method for purifying this compound from reaction byproducts and residual solvents.[3]

The fundamental principle of fractional distillation lies in the establishment of a series of vaporization-condensation equilibria within a packed column.[4] As a mixture is heated, the component with the lower boiling point will vaporize more readily.[5] This vapor rises through the fractionating column, where it cools, condenses, and is re-vaporized multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature at the top of the column, a highly purified fraction of the desired compound can be collected.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol.

PropertyValueReference
Molecular Formula C₅H₁₀O[6]
Molecular Weight 86.13 g/mol [1]
Boiling Point ~128 °C @ 750 mmHg[1][2]
Density ~0.887 g/mL @ 25 °C[1][2]
Refractive Index ~1.431 @ 20 °C[1][2]
Flash Point ~34 °C (93 °F)[1][2]
Appearance Colorless to light yellow liquid[2]

Pre-Distillation Considerations

Potential Azeotropes

Recommendation: Before proceeding with a large-scale distillation, it is advisable to perform a small-scale trial distillation. Collect small fractions and analyze them by Gas Chromatography (GC) to determine if the composition of the distillate remains constant over a range of temperatures, which would indicate the presence of an azeotrope.

Thermal Stability

The thermal stability of the target compound is a critical factor in determining the maximum allowable distillation temperature. A study on the gas-phase thermal decomposition of this compound indicates that it undergoes unimolecular isomerization at elevated temperatures (in the range of 640-720 K or 367-447 °C).[10] While the distillation will be conducted at a much lower temperature, it is prudent to keep the reboiler temperature as low as possible to minimize the risk of degradation. Vacuum distillation can be employed to lower the boiling point if thermal sensitivity is a concern.

Fractional Distillation Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present and the equipment used.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings, Pall rings, or structured packing)

  • Distillation head with a condenser and a collection flask

  • Thermometer or temperature probe

  • Boiling chips or a magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum pump and manometer (for vacuum distillation, if necessary)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Charge round-bottom flask with crude this compound and boiling chips. B Assemble the fractional distillation apparatus. A->B C Insulate the fractionating column. B->C D Begin heating the distillation pot gently. E Establish a stable temperature gradient in the column. D->E F Collect a forerun fraction containing low-boiling impurities. E->F G Slowly increase the heating rate to distill the main fraction at a steady rate. F->G H Monitor the head temperature closely. It should remain constant during the collection of the pure compound. G->H I Collect the main fraction in a clean, dry collection flask. H->I J Stop the distillation when the head temperature begins to drop or rise significantly. I->J K Allow the apparatus to cool completely before disassembly. L Analyze the purity of the collected fractions using GC-FID. K->L

Caption: Fractional Distillation Workflow

Detailed Steps
  • Preparation:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]

    • Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[11]

  • Distillation:

    • Begin heating the distillation pot gently.

    • Observe the "reflux ring" of condensing vapor as it slowly ascends the column. A slow ascent is indicative of a good separation.[11]

    • Collect an initial "forerun" fraction, which will contain any low-boiling impurities.

    • Once the head temperature stabilizes at the boiling point of this compound (~128 °C at atmospheric pressure), begin collecting the main fraction in a clean, pre-weighed collection flask.

    • Maintain a slow and steady distillation rate, typically 1-2 drops per second. A high distillation rate will compromise the separation efficiency.

    • Monitor the head temperature throughout the distillation. A constant temperature indicates that a pure substance is being distilled.

    • Stop the distillation when the temperature at the distillation head begins to drop or rise significantly, or when only a small amount of residue remains in the distillation pot. Never distill to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • Weigh the collected main fraction to determine the yield.

    • Analyze the purity of the main fraction and the forerun using the analytical methods described below.

Column Packing and Efficiency

The choice of column packing material significantly impacts the efficiency of the separation. The efficiency of a packed column is often described in terms of Height Equivalent to a Theoretical Plate (HETP), where a lower HETP value indicates higher efficiency.[12]

Packing TypeTypical HETPAdvantagesDisadvantages
Vigreux Column HighSimple, easy to cleanLow efficiency
Raschig Rings ModerateInexpensive, good for corrosive materialsModerate efficiency, potential for channeling
Pall Rings Lower than Raschig RingsImproved efficiency and lower pressure drop compared to Raschig ringsMore expensive than Raschig rings
Structured Packing Very LowHigh efficiency, low pressure drop, suitable for vacuum distillation[13]High cost, more susceptible to fouling

For laboratory-scale purification of this compound, a column packed with glass Raschig rings or metal Pall rings offers a good balance of efficiency and cost. For separations requiring a very high number of theoretical plates, structured packing is the preferred choice.[13]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a highly effective method for assessing the purity of volatile organic compounds like this compound.[14][15]

GC-FID Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A polar capillary column (e.g., a wax-type column) is generally suitable for alcohol analysis.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Dilute a small aliquot of the distilled this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Internal Standard: For quantitative analysis, an internal standard should be used. A suitable internal standard should be a compound that is well-resolved from the analyte and any impurities, and has a similar response factor. n-Propanol or tert-butanol are often used as internal standards for alcohol quantification.[16][17]

Data Analysis

The purity of the this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Safety Precautions

  • Flammability: this compound is a flammable liquid.[1] All distillation procedures should be performed in a well-ventilated fume hood, away from sources of ignition.

  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Heating: Use a heating mantle with a stirrer for heating. Never use an open flame.

  • Pressure: If performing a vacuum distillation, ensure the glassware is free of cracks and imperfections to prevent implosion. Use a safety shield.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping or uneven boiling - Insufficient or inactive boiling chips.- Stirrer not functioning.- Add fresh boiling chips to the cooled flask.- Ensure the magnetic stirrer is on and functioning correctly.
Flooding of the column - Heating rate is too high.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
No distillate collected - Insufficient heating.- Leaks in the system.- Condenser water is too cold for a high-boiling liquid.- Gradually increase the heating rate.- Check all joints for proper sealing.- For high-boiling liquids, consider using room temperature water in the condenser.
Poor separation - Distillation rate is too fast.- Inefficient column packing.- Insufficient column length.- Column is not properly insulated.- Reduce the distillation rate.- Use a more efficient column packing.- Use a longer fractionating column.- Ensure the column is well-insulated.

Conclusion

Fractional distillation is a robust and effective method for the purification of this compound. By carefully selecting the appropriate equipment, optimizing the distillation parameters, and adhering to safety protocols, researchers can obtain this valuable synthetic intermediate in high purity. The use of post-distillation analytical techniques such as GC-FID is essential for verifying the success of the purification.

References

Application Note & Protocols: Advanced Esterification Strategies for 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Challenge of 1-Methylcyclopropanemethanol

This compound is a valuable saturated carbocyclic building block in modern organic synthesis. Its unique structural motif, featuring a strained cyclopropane ring adjacent to a primary alcohol, imparts distinct physicochemical properties to molecules that incorporate it. Esters derived from this alcohol are of significant interest in medicinal chemistry for creating novel pharmacophores and in materials science for developing specialized polymers and molecular probes.

The primary challenge in the synthesis of its esters lies in the steric hindrance around the hydroxyl group. Although it is a primary alcohol, the quaternary carbon of the 1-methylcyclopropyl group sterically encumbers the reaction center, behaving similarly to a neopentyl alcohol. This steric bulk significantly reduces the rate of classical esterification methods, such as the Fischer-Speier esterification, which often require harsh conditions and may result in low yields due to competing side reactions like dehydration.[1][2]

This guide provides an in-depth analysis and detailed protocols for three powerful, mild, and high-yielding esterification methods particularly suited for sterically hindered alcohols: the Yamaguchi, Steglich, and Mitsunobu reactions. These protocols are designed to provide researchers with reliable and reproducible methods for accessing the valuable esters of this compound.

Mechanistic Insights & Rationale for Method Selection

The key to successfully esterifying this compound is to bypass the direct, sterically-disfavored nucleophilic attack of the alcohol on a protonated carboxylic acid. The selected methods achieve this by first activating the carboxylic acid with a coupling agent, transforming it into a highly reactive intermediate that is readily attacked by the hindered alcohol.

Yamaguchi Esterification: Activation via Mixed Anhydride

The Yamaguchi esterification is renowned for its efficacy in synthesizing sterically congested esters and macrolactones under exceptionally mild conditions.[3][4] The strategy involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) to form a highly reactive mixed anhydride.[5] This anhydride is then susceptible to nucleophilic attack by the alcohol, a process catalyzed by 4-dimethylaminopyridine (DMAP).

Causality Behind Experimental Choice: The key to this reaction's success is the two-step activation process. DMAP, a potent nucleophile, attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly electrophilic N-acylpyridinium intermediate.[4][6] This intermediate readily reacts with the hindered this compound, overcoming the steric barrier that plagues simpler methods.

Yamaguchi_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MixedAnhydride Base Et3N Base->MixedAnhydride - Et3N.HCl Acylpyridinium N-Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Ester Product Ester Acylpyridinium->Ester DMAP_regen DMAP (regenerated) Alcohol This compound Alcohol->Ester Ester->DMAP_regen Steglich_Mechanism cluster_activation Activation cluster_coupling Catalytic Acyl Transfer & Coupling RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium DMAP Interception DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Alcohol Attack DMAP DMAP DMAP->Acylpyridinium Ester Product Ester Acylpyridinium->Ester Alcohol This compound Alcohol->Ester Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair RCOOH Carboxylic Acid RCOOH->IonPair Deprotonation Alcohol This compound Oxyphosphonium Oxyphosphonium Ion (Activated Alcohol) Alcohol->Oxyphosphonium IonPair->Oxyphosphonium Ester Product Ester Oxyphosphonium->Ester SN2 Attack by R-COO⁻ TPPO Triphenylphosphine Oxide (TPPO) Oxyphosphonium->TPPO Hydrazine Hydrazine Byproduct Oxyphosphonium->Hydrazine Workflow Setup Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents Add Alcohol, Carboxylic Acid, Solvent, and Base (if needed) Setup->Reagents Coupling Add Coupling Agent (e.g., TCBC, DCC, DEAD) Monitor by TLC Reagents->Coupling Workup Quench Reaction (Aqueous Wash) Coupling->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Dry Organic Layer & Purify (e.g., Column Chromatography) Extraction->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis

References

Application Notes and Protocols for the Selective Oxidation of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methylcyclopropanecarbaldehyde

1-Methylcyclopropanecarbaldehyde is a valuable synthetic intermediate characterized by its highly strained three-membered ring coupled with a reactive aldehyde functionality.[1][2][3] This unique structural combination makes it a desirable building block in medicinal chemistry and agrochemical synthesis, where the cyclopropyl moiety can impart favorable metabolic stability, conformational rigidity, and potency to target molecules.[1] The aldehyde group serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. Given its utility, the development of robust and high-yielding protocols for its synthesis from the corresponding primary alcohol, 1-methylcyclopropanemethanol, is of critical importance to researchers in drug development and organic synthesis.

This guide provides a detailed examination of established oxidation methodologies, offering insights into the selection of the optimal protocol based on experimental context, scale, and safety considerations. We will delve into the mechanistic underpinnings of each method, providing not only step-by-step instructions but also the scientific rationale behind each procedural choice.

Challenges in the Oxidation of a Cyclopropyl-Containing Primary Alcohol

The oxidation of this compound to its aldehyde presents a specific set of challenges that must be carefully managed to ensure a successful transformation:

  • Over-oxidation: As with many primary alcohols, there is a risk of over-oxidation to the corresponding carboxylic acid, which can be difficult to separate from the desired aldehyde.[4][5][6]

  • Ring Strain: The cyclopropane ring is susceptible to opening under harsh reaction conditions, particularly acidic or high-temperature environments.[1]

  • Product Volatility: The target aldehyde is a relatively low molecular weight compound and is likely to be volatile, which requires careful handling during work-up and purification to prevent loss of product.[7]

Therefore, the ideal oxidation method should be mild, selective, and proceed under neutral or near-neutral pH at low temperatures.

Comparative Analysis of Suitable Oxidation Methods

Several modern oxidation methods are suitable for the conversion of primary alcohols to aldehydes.[6][8][9] Below is a comparative summary of the most relevant techniques for the oxidation of this compound.

Method Oxidizing Agent Typical Conditions Advantages Disadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine-78 °C, Anhydrous CH₂Cl₂High yields, mild conditions, avoids heavy metals.[10][11][12]Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct, sensitive to water.[11][13]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Mild, neutral pH, short reaction times, high chemoselectivity.[14][15][16]DMP is expensive and potentially explosive, stoichiometric iodine waste.[14]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room temperature, CH₂Cl₂Readily available, stable reagent, good for simple oxidations.[17][18][19]Chromium-based (toxic), acidic nature can be problematic for sensitive substrates, difficult to remove chromium byproducts.[19][20]
TEMPO-Catalyzed Oxidation (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., NaOCl)0 °C to room temperature, biphasic (e.g., CH₂Cl₂/H₂O)Catalytic use of TEMPO, environmentally benign co-oxidant, mild conditions.[21][22]Can be substrate-dependent, may require careful pH control to avoid over-oxidation.[21]

For the oxidation of this compound, Swern and Dess-Martin oxidations are generally preferred due to their exceptionally mild and non-acidic reaction conditions, which are crucial for preserving the integrity of the cyclopropane ring and preventing over-oxidation.

Mechanistic Insights

Understanding the reaction mechanisms allows for better control over the reaction and troubleshooting of potential issues.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the activation of DMSO with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol.[8][10][13][23] Subsequent deprotonation by a hindered base leads to the formation of the aldehyde.

Swern_Mechanism DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ActivatedComplex Electrophilic Sulfur Species Activation->ActivatedComplex Activation Reaction_with_Alcohol Reaction_with_Alcohol ActivatedComplex->Reaction_with_Alcohol Alcohol This compound Alcohol->Reaction_with_Alcohol AlkoxysulfoniumSalt Alkoxysulfonium Salt Reaction_with_Alcohol->AlkoxysulfoniumSalt Nucleophilic Attack Deprotonation Deprotonation AlkoxysulfoniumSalt->Deprotonation Base Triethylamine Base->Deprotonation Aldehyde 1-Methylcyclopropanecarbaldehyde Deprotonation->Aldehyde Elimination DMP_Mechanism DMP Dess-Martin Periodinane (DMP) Ligand_Exchange Ligand_Exchange DMP->Ligand_Exchange Alcohol This compound Alcohol->Ligand_Exchange Intermediate Periodinane Intermediate Ligand_Exchange->Intermediate Ligand Exchange Elimination Elimination Intermediate->Elimination Intramolecular Proton Transfer Aldehyde 1-Methylcyclopropanecarbaldehyde Elimination->Aldehyde Swern_Workflow cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_quench Quenching cluster_workup Work-up A 1. Add CH₂Cl₂ and oxalyl chloride to a flame-dried flask. B 2. Cool to -78 °C. A->B C 3. Add DMSO dropwise at -78 °C. B->C D 4. Stir for 15 min. C->D E 5. Add alcohol solution dropwise at -78 °C. D->E F 6. Stir for 30-60 min. E->F G 7. Add triethylamine dropwise at -78 °C. F->G H 8. Warm to room temperature. G->H I 9. Add water and separate layers. H->I J 10. Wash organic layer with brine. I->J K 11. Dry, filter, and concentrate. J->K

References

ring-opening reactions of 1-Methylcyclopropanemethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ring-Opening Reactions of 1-Methylcyclopropanemethanol under Acidic Conditions

For: Researchers, scientists, and drug development professionals

Executive Summary

The acid-catalyzed ring-opening of cyclopropylmethanols represents a robust and mechanistically elegant transformation in organic synthesis, providing a direct route to valuable homoallylic alcohols.[1][2][3] This application note provides a comprehensive guide to the ring-opening reaction of this compound. We will delve into the underlying mechanistic principles, offer a detailed and validated experimental protocol, and present expected outcomes with characterization data. The inherent strain of the cyclopropane ring is the driving force for this reaction, which proceeds through a carbocationic intermediate to yield a thermodynamically stable olefin.[4] This guide is designed to equip researchers with the theoretical knowledge and practical steps necessary to successfully implement this transformation in their synthetic workflows.

Theoretical Background and Mechanism

The synthetic utility of cyclopropanes lies in their unique electronic structure and inherent ring strain (approximately 27 kcal/mol). This strain energy can be released in ring-opening reactions, making cyclopropanes versatile three-carbon building blocks.[5][6] In the case of cyclopropylmethanols, acidic conditions facilitate a controlled ring-opening to generate homoallylic alcohols, a key functional group in natural products and pharmaceutical intermediates.

The reaction of this compound proceeds via the following mechanistic pathway:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the primary alcohol's hydroxyl group by a Brønsted acid (e.g., H₂SO₄), converting it into a good leaving group (water).[7][8]

  • Formation of a Carbocationic Intermediate: The departure of the water molecule would notionally form a highly unstable primary carbocation. However, this process is typically concerted with the cleavage of an adjacent cyclopropane C-C bond. The relief of ring strain provides a strong thermodynamic driving force for this step.

  • Ring-Opening and Rearrangement: The C-C bond opposite the carbinol-bearing carbon cleaves, and the electron density shifts to form a new π-bond. This results in the formation of a more stable tertiary homoallylic carbocation. This regioselectivity is governed by the formation of the most stable possible carbocation intermediate.

  • Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of the final product, the trisubstituted homoallylic alcohol 3-methyl-3-buten-1-ol.

This mechanism is a classic example of a carbocation-mediated rearrangement, where the relief of ring strain dictates the reaction's course and outcome. Lewis acids can also catalyze this transformation by coordinating to the hydroxyl group.[5][9]

Caption: Figure 1: Acid-Catalyzed Ring-Opening Mechanism.

Experimental Protocol

This protocol details a representative procedure for the acid-catalyzed ring-opening of this compound using dilute sulfuric acid.

2.1 Materials and Equipment

  • Chemicals:

    • This compound (≥98%)

    • Sulfuric acid (H₂SO₄, concentrated, 98%)

    • Deionized water

    • Diethyl ether (anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL or appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Erlenmeyer flasks

    • Rotary evaporator

    • Glassware for distillation or column chromatography

    • TLC plates (silica gel), chamber, and UV lamp

2.2 Step-by-Step Procedure

  • Catalyst Preparation:

    • In a 100 mL beaker, carefully and slowly add 1.0 mL of concentrated H₂SO₄ to 19 mL of deionized water while stirring in an ice bath. This prepares a ~10% (v/v) aqueous H₂SO₄ solution. Causality: Diluting the acid controls the reaction's exothermicity and prevents unwanted side reactions like dehydration or charring.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the prepared 10% H₂SO₄ solution.

    • Add 2.0 g (23.2 mmol) of this compound to the flask.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle or oil bath.

    • Allow the reaction to stir at this temperature for 2-3 hours.

    • Monitoring: The reaction's progress can be monitored by TLC. Take a small aliquot, quench with NaHCO₃, extract with diethyl ether, and spot on a silica gel plate (eluent: 30% ethyl acetate in hexanes). The starting material has a different Rf value than the product.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers. Causality: Multiple extractions ensure efficient recovery of the organic product from the aqueous phase.

    • Wash the combined organic layers sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), 20 mL of deionized water, and 20 mL of brine. Causality: The bicarbonate wash is crucial to stop the reaction and prevent product degradation during concentration. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude product is a colorless oil. If necessary, purify the product by fractional distillation under atmospheric pressure. The expected boiling point of 3-methyl-3-buten-1-ol is approximately 130 °C.[10]

Caption: Figure 2: Experimental Workflow.

Expected Outcomes & Data Analysis

The primary product of this reaction is 3-methyl-3-buten-1-ol . The yield is typically moderate to good, depending on reaction conditions and purification efficiency.

3.1 Compound Properties

PropertyThis compound (Starting Material)3-Methyl-3-buten-1-ol (Product)
Structure this compound3-Methyl-3-buten-1-ol
Molecular Formula C₅H₁₀O[11]C₅H₁₀O[10]
Molecular Weight 86.13 g/mol [11]86.13 g/mol [10]
Boiling Point ~128 °C[12]~130 °C
Density ~0.887 g/mL at 25 °C[12]~0.853 g/mL at 25 °C
Refractive Index n20/D ~1.431[12]n20/D ~1.432

3.2 Spectroscopic Characterization (¹H NMR)

The successful conversion can be confirmed by ¹H NMR spectroscopy. The disappearance of the characteristic cyclopropyl proton signals (typically 0.2-0.8 ppm) and the appearance of vinylic proton signals are key indicators.

  • Expected ¹H NMR of 3-Methyl-3-buten-1-ol (400 MHz, CDCl₃):[10][13][14]

    • δ 4.88 (s, 1H, vinylic C=CH₂)

    • δ 4.75 (s, 1H, vinylic C=CH₂)

    • δ 3.75 (t, 2H, -CH₂OH)

    • δ 2.30 (t, 2H, -CH₂-C=)

    • δ 1.75 (s, 3H, -CH₃)

    • δ 1.60 (br s, 1H, -OH)

3.3 Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient acid concentration or temperature.Increase acid concentration slightly or ensure the reaction reaches reflux temperature.
Incomplete Reaction Reaction time is too short.Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Side Products Acid concentration is too high, or temperature is excessive, leading to dehydration or polymerization.Use a more dilute acid solution. Maintain a gentle, controlled reflux.
Low Yield after Workup Inefficient extraction; product loss during concentration.Perform additional extractions. Avoid overheating during rotary evaporation.

References

Topic: Preparation of (±)-2-(Benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide using 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a valuable non-proteinogenic amino acid derivative. Cyclopropyl-containing amino acids are of significant interest in medicinal chemistry as conformationally constrained building blocks for peptide and small molecule drug design. The described synthetic route commences with the readily available starting material, 1-Methylcyclopropanemethanol, and proceeds through a logical four-step sequence: (1) selective oxidation to the corresponding aldehyde, (2) formation of the core amino acid structure via a Strecker synthesis, (3) protection of the amino group with a benzyloxycarbonyl (Cbz) moiety, and (4) final conversion to the primary amide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of chemical principles, and necessary data for replication.

Introduction

Cyclopropyl amino acids represent a class of "conformationally restricted" analogs of natural amino acids. The rigid, three-membered ring of the cyclopropyl group imparts unique stereochemical constraints on the peptide backbone when incorporated, influencing secondary structure and resistance to enzymatic degradation.[1][2] These properties make them highly sought-after building blocks in the development of novel therapeutics, including enzyme inhibitors and peptide mimetics.[3][4]

The target molecule, (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, is a protected derivative of a cyclopropylglycine analog. The benzyloxycarbonyl (Cbz) protecting group is a cornerstone of peptide synthesis, valued for its stability under various conditions and its facile removal via catalytic hydrogenation.[5][6]

This document details a robust and accessible pathway to this target compound from this compound. The chosen strategy relies on a series of well-established and reliable chemical transformations, providing a clear and reproducible guide for laboratory synthesis.

Overall Synthetic Scheme

The synthesis is executed in four distinct steps, transforming the starting alcohol into the final protected amino amide.

Synthetic_Workflow Start This compound Step1 1-Methylcyclopropanecarboxaldehyde Start->Step1 Step 1: Oxidation Step2 (±)-2-Amino-2-(1'-methylcyclopropyl) acetic Acid Step1->Step2 Step 2: Strecker Synthesis Step3 (±)-2-(Benzyloxycarbonylamino)-2- (1'-methylcyclopropyl)acetic Acid Step2->Step3 Step 3: N-Protection (Cbz) End (±)-2-(Benzyloxycarbonylamino)-2- (1′-methylcyclopropyl)ethanamide Step3->End Step 4: Amidation

Caption: Overall 4-step synthetic workflow.

Experimental Protocols & Methodologies

Step 1: Oxidation of this compound to 1-Methylcyclopropanecarboxaldehyde

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a critical first step.[7] The Swern oxidation is a reliable and high-yielding method that operates at low temperatures, minimizing side reactions.[8]

Reaction: (1-Methylcyclopropyl)methanol → 1-Methylcyclopropanecarboxaldehyde

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equiv.
This compound 72.11 5.00 g 69.3 1.0
Oxalyl Chloride 126.93 7.1 mL 83.2 1.2
Dimethyl Sulfoxide (DMSO) 78.13 11.8 mL 166.4 2.4
Triethylamine (TEA) 101.19 48.3 mL 346.5 5.0

| Dichloromethane (DCM) | - | 400 mL | - | - |

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet.

  • Add dichloromethane (250 mL) and oxalyl chloride (7.1 mL, 83.2 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of DMSO (11.8 mL, 166.4 mmol) in DCM (50 mL) and add it dropwise to the stirred oxalyl chloride solution over 20 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes.

  • Prepare a solution of this compound (5.00 g, 69.3 mmol) in DCM (100 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triethylamine (48.3 mL, 346.5 mmol) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.

  • Quench the reaction by adding water (100 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde is often used in the next step without further purification due to its volatility. Expected yield: ~80-90%.

Step 2: Strecker Synthesis of (±)-2-Amino-2-(1'-methylcyclopropyl)acetic Acid

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[9][10] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Strecker_Mechanism cluster_0 Part 1: Aminonitrile Formation cluster_1 Part 2: Hydrolysis Aldehyde 1-Methylcyclopropyl- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Aminonitrile_hydro α-Aminonitrile AminoAcid (±)-2-Amino-2-(1'-methylcyclopropyl) acetic Acid Aminonitrile_hydro->AminoAcid + H₃O⁺ (Heat)

Caption: Simplified workflow of the Strecker synthesis.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equiv.
1-Methylcyclopropanecarboxaldehyde 84.12 (from Step 1, ~55.4 mmol) 55.4 1.0
Sodium Cyanide (NaCN) 49.01 3.00 g 61.2 1.1
Ammonium Chloride (NH₄Cl) 53.49 3.60 g 67.3 1.2
28% Aqueous Ammonia - 20 mL - -
Concentrated HCl - ~50 mL - -

| Ethanol, Water | - | - | - | - |

Protocol:

  • In a sealed flask, dissolve sodium cyanide (3.00 g) and ammonium chloride (3.60 g) in 28% aqueous ammonia (20 mL) and water (20 mL). Cool the solution in an ice bath.

  • Add a solution of the crude 1-methylcyclopropanecarboxaldehyde (from Step 1) in ethanol (20 mL) to the cyanide solution.

  • Seal the flask tightly and stir at room temperature for 48 hours. Monitor the disappearance of the aldehyde by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Transfer the remaining aqueous solution to a round-bottom flask, add concentrated HCl (~50 mL), and heat under reflux for 6-8 hours to hydrolyze the nitrile.[11]

  • Cool the reaction mixture to room temperature and concentrate to dryness under vacuum.

  • The crude amino acid hydrochloride is purified by recrystallization from an ethanol/water mixture. Expected yield: ~60-70% over two steps.

Step 3: N-Protection of (±)-2-Amino-2-(1'-methylcyclopropyl)acetic Acid

The amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involves an aqueous basic solution.[5] This prevents unwanted reactions at the nitrogen atom in subsequent steps.

Reaction: (±)-Amino Acid → (±)-Cbz-Protected Amino Acid

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equiv.
(±)-Amino Acid 129.16 (from Step 2, ~33.2 mmol) 33.2 1.0
Sodium Carbonate (Na₂CO₃) 105.99 8.8 g 83.0 2.5
Benzyl Chloroformate (Cbz-Cl) 170.59 5.0 mL 36.5 1.1

| Water, Diethyl Ether, 1 M HCl, Ethyl Acetate | - | - | - | - |

Protocol:

  • Dissolve the amino acid (from Step 2) and sodium carbonate (8.8 g) in water (100 mL) in a flask and cool to 0 °C in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (5.0 mL) dropwise, ensuring the temperature remains below 5 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Cbz-Cl.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid as a white solid. Expected yield: ~85-95%.

Step 4: Amidation to form (±)-2-(Benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide

The final step involves converting the carboxylic acid into a primary amide. A common and effective method is to activate the acid with thionyl chloride to form an acid chloride in situ, followed by reaction with ammonia.[12]

Reaction: (±)-Cbz-Protected Amino Acid → (±)-Cbz-Protected Amino Amide

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equiv.
(±)-Cbz-Amino Acid 263.29 (from Step 3, ~28.2 mmol) 28.2 1.0
Thionyl Chloride (SOCl₂) 118.97 2.5 mL 33.8 1.2
28% Aqueous Ammonia - 50 mL - Excess

| Dichloromethane (DCM) | - | 100 mL | - | - |

Protocol:

  • Suspend the Cbz-protected amino acid (from Step 3) in DCM (100 mL) in a flask equipped with a reflux condenser and a gas trap.

  • Add thionyl chloride (2.5 mL) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2 hours, at which point the solution should become clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM.

  • Cool the resulting crude acid chloride in an ice bath and carefully add 28% aqueous ammonia (50 mL) with vigorous stirring. A white precipitate will form.

  • Stir the mixture for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and dry under vacuum.

  • The final product can be further purified by recrystallization from ethyl acetate/hexanes. Expected yield: ~80-90%.

Summary of Synthesis

StepTransformationKey ReagentsTypical Yield
1Alcohol → AldehydeDMSO, Oxalyl Chloride, TEA80-90%
2Aldehyde → Amino AcidNaCN, NH₄Cl, HCl60-70%
3Amino Acid → Cbz-Amino AcidCbz-Cl, Na₂CO₃85-95%
4Cbz-Amino Acid → Cbz-Amino AmideSOCl₂, NH₃(aq)80-90%
- Overall - ~30-45%

Conclusion

This application note provides a detailed and reliable four-step synthesis for (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide starting from this compound. The protocols utilize well-established chemical reactions, including Swern oxidation, Strecker synthesis, Cbz-protection, and amidation via an acid chloride. The methodologies described are scalable and provide good to excellent yields at each step, making this valuable building block accessible for applications in medicinal chemistry and drug discovery research.

References

Enantioselective Synthesis of 1-Methylcyclopropanemethanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropane Scaffolds

Chiral 1-methylcyclopropanemethanol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery.[1][2] The rigid cyclopropane ring introduces conformational constraints and metabolic stability, while the chiral hydroxymethyl group provides a key site for further functionalization and interaction with biological targets. The unique three-dimensional architecture of these molecules makes them privileged scaffolds in the design of novel therapeutics.[1][3][4] More than half of all drugs are chiral compounds, and their stereochemistry is a critical determinant of their efficacy and safety.[2][5] This guide provides an in-depth exploration of the primary enantioselective synthetic strategies for accessing these important molecules, complete with detailed protocols and mechanistic insights.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of this compound derivatives can be broadly categorized into three main strategies:

  • Asymmetric Cyclopropanation of Allylic Alcohols: This is a powerful and widely used method that involves the stereoselective addition of a methylene group to a prochiral allylic alcohol. The hydroxyl group of the substrate plays a crucial directing role in achieving high enantioselectivity.

  • Asymmetric Kulinkovich-type Reactions: These methods utilize titanium-based reagents to convert esters into cyclopropanols. The development of chiral ligands for the titanium catalyst has enabled the enantioselective synthesis of 1-substituted cyclopropanols.[6][7][8][9]

  • Kinetic Resolution of Racemic Mixtures: Enzymatic or chemical resolution techniques can be employed to separate the enantiomers of a racemic mixture of this compound or its precursors.[10][11][12]

This document will focus on the first two strategies, providing detailed protocols for their implementation.

Part 1: Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes.[3] The development of chiral ligands has transformed this reaction into a powerful tool for enantioselective synthesis. The reaction of an allylic alcohol with a zinc carbenoid, promoted by a chiral catalyst, can deliver the desired cyclopropylmethanol with high enantiomeric excess.[3][13][14]

Reaction Mechanism and Rationale

The generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex in situ. This complex then coordinates to the zinc carbenoid (typically generated from diethylzinc and diiodomethane), bringing the carbenoid into close proximity to the double bond. The chiral ligand environment dictates the facial selectivity of the methylene group addition, leading to the formation of one enantiomer in excess.

Simmons_Smith_Mechanism Allylic_Alcohol Allylic Alcohol (R-OH) Active_Catalyst [L*Zn(OR)] Complex Allylic_Alcohol->Active_Catalyst + Et2Zn, + L* Et2Zn Et2Zn Et2Zn->Active_Catalyst Chiral_Ligand Chiral Ligand (L*) Chiral_Ligand->Active_Catalyst Product Chiral Cyclopropylmethanol Active_Catalyst->Product + Carbenoid CH2I2 CH2I2 Carbenoid IZnCH2I CH2I2->Carbenoid Carbenoid->Product Et2Zn_2 Et2Zn Et2Zn_2->Carbenoid + CH2I2

Figure 1. Simplified workflow for Asymmetric Simmons-Smith Cyclopropanation.

Detailed Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation

This protocol is a representative example for the enantioselective cyclopropanation of (E)-2-methyl-2-buten-1-ol.

Materials:

  • (R,R)-1,2-Bis(methylsulfonamido)cyclohexane (Chiral Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • (E)-2-Methyl-2-buten-1-ol

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (10 mol%). Add anhydrous DCM, followed by the dropwise addition of diethylzinc (10 mol%). Stir the solution at room temperature for 30 minutes.

  • Substrate Addition: Cool the solution to 0 °C and add a solution of (E)-2-methyl-2-buten-1-ol (1.0 equiv) in anhydrous DCM dropwise. Stir for an additional 30 minutes at 0 °C.

  • Carbenoid Generation and Reaction: To a separate flame-dried Schlenk flask, add anhydrous DCM and cool to 0 °C. Add diethylzinc (2.2 equiv) followed by the dropwise addition of diiodomethane (2.2 equiv). Stir the resulting solution at 0 °C for 30 minutes.

  • Reaction Execution: Transfer the pre-formed carbenoid solution to the flask containing the substrate-catalyst complex via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Data Presentation:

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
(E)-2-Methyl-2-buten-1-ol10188592
(E)-Cinnamyl alcohol10247895
Geraniol15366588

Part 2: Asymmetric Kulinkovich-de Meijere Reaction

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[8][9] The intramolecular version, known as the Kulinkovich-de Meijere reaction, allows for the synthesis of bicyclic cyclopropane derivatives.[6] The development of chiral titanium complexes has enabled asymmetric variants of this reaction, providing access to enantioenriched cyclopropanols.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[8][9] This intermediate then reacts with the ester. In the asymmetric variant, a chiral ligand, such as TADDOL, coordinates to the titanium center, creating a chiral environment that directs the cyclopropanation to occur with high enantioselectivity.[7]

Kulinkovich_Mechanism Grignard Grignard Reagent (EtMgBr) Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Ti_alkoxide Ti(OiPr)4 Ti_alkoxide->Titanacyclopropane Intermediate Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate + Ester, + Chiral Ligand Ester Ester Ester->Intermediate Chiral_Ligand Chiral Ligand (TADDOL) Chiral_Ligand->Intermediate Product Chiral Cyclopropanol Intermediate->Product Rearrangement & Work-up

Figure 2. Key steps in the Asymmetric Kulinkovich Reaction.

Detailed Experimental Protocol: Asymmetric Kulinkovich Reaction

This protocol describes the synthesis of (R)-1-methylcyclopropanol from ethyl acetate.

Materials:

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Ethyl acetate

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve TADDOL (20 mol%) in anhydrous toluene. Add titanium(IV) isopropoxide (1.2 equiv) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -50 °C. In a separate flask, add ethyl acetate (1.0 equiv) to anhydrous diethyl ether.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution (3.0 equiv) to the catalyst solution at -50 °C. Stir for 10 minutes.

  • Ester Addition: Add the solution of ethyl acetate to the reaction mixture dropwise over 30 minutes, maintaining the temperature at -50 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 1-methylcyclopropanol.

Data Presentation:

Ester SubstrateChiral Ligandee (%)Yield (%)
Ethyl acetateTADDOL8775
Methyl propionateTADDOL8572
Ethyl benzoateTADDOL8268

Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[15] The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation.[16]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification by integration.

A detailed protocol for ee determination by chiral HPLC is provided below.

Protocol: Determination of ee by Chiral HPLC

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Chiralcel OD-H (or other appropriate chiral column)

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound derivative in the mobile phase (approximately 1 mg/mL).

  • Racemic Standard: Inject a sample of the corresponding racemic material to determine the retention times of the two enantiomers.

  • Sample Analysis: Inject the enantiomerically enriched sample and record the chromatogram.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Conclusion and Future Outlook

The enantioselective synthesis of this compound derivatives remains an active area of research, driven by the importance of these motifs in drug discovery.[17] The methods outlined in this guide, particularly asymmetric cyclopropanation and Kulinkovich-type reactions, provide robust and reliable pathways to these valuable chiral building blocks. Future developments will likely focus on the design of even more efficient and selective catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly reaction conditions.[18] The continued innovation in this field will undoubtedly accelerate the discovery of new and improved therapeutics.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Methylcyclopropanemethanol is a valuable building block in the synthesis of complex organic molecules, finding applications in the pharmaceutical and agrochemical industries. Its unique strained-ring structure imparts specific conformational constraints and metabolic stability to target compounds. The increasing demand for this intermediate necessitates the development of a robust, scalable, and safe manufacturing process. This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a process that is both efficient and amenable to large-scale production. We will delve into the rationale behind the chosen synthetic route, provide detailed protocols, and address the critical aspects of process safety, quality control, and waste management.

Choosing the Optimal Synthetic Route for Scale-Up

Several synthetic strategies can be envisioned for the preparation of this compound. After a thorough evaluation of factors such as atom economy, reagent availability and cost, process safety, and scalability, the Simmons-Smith cyclopropanation of 2-methyl-2-vinyloxirane emerges as the most viable option for industrial production.

Alternative Routes Considered:

  • Kulinkovich Reaction: While effective for the synthesis of cyclopropanols from esters, the stoichiometric use of titanium reagents and Grignard reagents can lead to significant waste streams and higher costs on a large scale.[1][2]

  • Grignard Reaction with Epoxides: The reaction of a methyl Grignard reagent with a suitable epoxide is a classic method.[3][4] However, regioselectivity can be an issue with substituted epoxides, and the handling of large quantities of Grignard reagents presents its own set of safety challenges.

The Simmons-Smith Advantage:

The Simmons-Smith reaction, particularly the Furukawa modification which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offers several advantages for industrial scale-up:

  • High Stereospecificity: The reaction is a concerted process, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]

  • Functional Group Tolerance: The Simmons-Smith reagent is compatible with a wide range of functional groups, which can simplify synthetic routes.[6]

  • Amenability to Flow Chemistry: Recent studies have demonstrated the successful implementation of the Simmons-Smith reaction in continuous flow systems, which offers significant advantages in terms of safety, heat management, and scalability for industrial production.[6][7]

The chosen starting material, 2-methyl-2-vinyloxirane , is commercially available from various suppliers, ensuring a reliable raw material source for large-scale manufacturing.[1][2][4][7]

Reaction Pathway and Mechanism

The overall reaction scheme for the synthesis of this compound via the Simmons-Smith reaction is as follows:

Reaction_Pathway 2-Methyl-2-vinyloxirane 2-Methyl-2-vinyloxirane Intermediate Zinc Carbenoid (IZnCH2I) 2-Methyl-2-vinyloxirane->Intermediate Reaction Diethylzinc_Diiodomethane Et2Zn, CH2I2 (Simmons-Smith Reagent) Diethylzinc_Diiodomethane->Intermediate This compound This compound Intermediate->this compound Cyclopropanation caption Figure 1: Reaction pathway for the synthesis of this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

The reaction proceeds through the in-situ formation of a zinc carbenoid species, (iodomethyl)zinc iodide (IZnCH₂I), from diethylzinc and diiodomethane. This carbenoid then reacts with the double bond of 2-methyl-2-vinyloxirane in a concerted fashion to form the cyclopropane ring, yielding the desired product.[5] The epoxide ring in the starting material remains intact during this process.

Industrial-Scale Synthesis Protocol

This protocol is designed for a batch production process in a controlled industrial environment. All operations must be conducted by trained personnel in appropriately rated reactors and facilities.

Part 1: Reagent Preparation and Handling

Critical Safety Note: Diethylzinc is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[8][9][10][11][12] It also reacts violently with water. All handling of diethylzinc must be performed under an inert atmosphere (e.g., nitrogen or argon) in a closed system.[8][9][12] Personnel must be equipped with appropriate personal protective equipment (PPE), including flame-resistant clothing, chemical-resistant gloves, and a full-face shield.[9]

ReagentMolar Mass ( g/mol )Density (g/mL)Key Hazards
2-Methyl-2-vinyloxirane84.120.88Flammable, Irritant
Diethylzinc (Et₂Zn)123.51.21Pyrophoric, Water-reactive, Corrosive
Diiodomethane (CH₂I₂)267.843.325Toxic, Lachrymator
Toluene (Anhydrous)92.140.867Flammable, Health Hazard
Saturated NH₄Cl (aq)--Mild Irritant
Diethyl Ether (Et₂O)74.120.713Highly Flammable
Part 2: Reaction Procedure (Exemplary 10 kg Scale)
  • Reactor Preparation:

    • A 200 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, a reflux condenser, and a pressure-equalizing dropping funnel is rendered inert by purging with dry nitrogen for at least 2 hours.

    • The reactor is cooled to -10 °C using a suitable cooling system.

  • Reagent Charging:

    • Charge the reactor with anhydrous toluene (80 L).

    • Add 2-methyl-2-vinyloxirane (10.0 kg, 118.9 mol) to the reactor.

    • In a separate, inerted vessel, prepare a solution of diiodomethane (35.0 kg, 130.7 mol) in anhydrous toluene (20 L).

    • Charge the pressure-equalizing dropping funnel with a 1.0 M solution of diethylzinc in hexanes (130.7 L, 130.7 mol).

  • Reaction Execution:

    • Slowly add the diethylzinc solution to the reactor over a period of 4-6 hours, maintaining the internal temperature between -10 °C and -5 °C. The addition is highly exothermic and requires careful monitoring and control.

    • Simultaneously, add the diiodomethane solution to the reactor at a rate that maintains a slight excess relative to the diethylzinc addition.

    • After the additions are complete, allow the reaction mixture to stir at -5 °C for an additional 2 hours.

    • Slowly warm the reaction mixture to room temperature and stir for 12 hours.

  • Reaction Quenching:

    • Cool the reactor to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution (50 L) to quench the reaction. This step is also exothermic and will generate ethane gas. Ensure adequate venting.

    • Stir the mixture for 1 hour at 0-5 °C.

  • Work-up and Extraction:

    • Transfer the biphasic mixture to a suitable liquid-liquid extraction vessel.

    • Separate the aqueous layer.

    • Extract the aqueous layer with diethyl ether (3 x 20 L).

    • Combine all organic layers and wash with brine (2 x 20 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the bulk of the solvents.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage Reactor_Prep Inert Reactor Reagent_Charge Charge Toluene & 2-Methyl-2-vinyloxirane Reactor_Prep->Reagent_Charge Addition Slow Addition of Et2Zn and CH2I2 (-10 to -5 °C) Reagent_Charge->Addition Stirring Stir at RT (12 h) Addition->Stirring Quench Quench with aq. NH4Cl (0 °C) Stirring->Quench Extraction Liquid-Liquid Extraction (Et2O) Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration caption Figure 2: Industrial synthesis workflow.

Figure 2: Industrial synthesis workflow.

Part 3: Purification

The crude this compound is purified by fractional distillation under reduced pressure .

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a high-efficiency packed column.

    • The distillation flask should be of an appropriate size to be 50-60% full with the crude product.

  • Distillation Parameters:

    • Pressure: 20-30 mmHg

    • Forerun: Collect and discard the initial low-boiling fraction.

    • Main Fraction: Collect the fraction boiling at approximately 60-65 °C (at 25 mmHg). The boiling point of this compound is 128 °C at atmospheric pressure.[13]

    • Residue: A higher-boiling residue will remain in the distillation flask.

The purity of the collected fractions should be monitored by Gas Chromatography (GC).

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the final product.

  • Gas Chromatography (GC):

    • Column: A non-polar column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID).

    • Expected Retention Time: Will vary based on the specific column and conditions, but should be consistent for the pure product. The purity should be ≥98%.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Used for impurity profiling and confirmation of identity.[3][14]

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 86 and characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): Expected signals include a singlet for the methyl group, multiplets for the cyclopropyl protons, and a singlet for the CH₂OH protons.

    • ¹³C NMR (CDCl₃): Expected signals for the quaternary cyclopropyl carbon, the methyl carbon, the cyclopropyl CH₂ carbons, and the CH₂OH carbon.[15][16]

Process Safety and Waste Management

Process Safety:

  • Hazard and Operability (HAZOP) Study: A thorough HAZOP study should be conducted before scaling up the process to identify and mitigate potential hazards.

  • Emergency Procedures: Detailed emergency procedures for handling diethylzinc spills or fires must be in place. Dry powder extinguishers (Class D) are required; water or foam must never be used.[8][10]

  • Inerting and Venting: The reactor and all transfer lines for diethylzinc must be scrupulously maintained under an inert atmosphere. The reactor must be equipped with a robust venting system to handle gas evolution during quenching.

  • Thermal Management: The highly exothermic nature of the reaction requires a reliable and responsive cooling system to prevent thermal runaway.

Waste Management:

  • Aqueous Waste: The aqueous layer from the work-up will contain zinc salts and ammonium chloride. This stream should be treated at a wastewater treatment facility to precipitate and remove zinc before discharge.

  • Organic Waste: The distillation forerun and residue will contain a mixture of solvents and organic byproducts. This waste should be collected and disposed of via incineration.

  • Solid Waste: The filtered magnesium sulfate can be treated to remove residual organic solvents before disposal as non-hazardous solid waste.

Conclusion

The synthesis of this compound on an industrial scale is a challenging yet achievable process. The Simmons-Smith reaction of 2-methyl-2-vinyloxirane offers a viable and scalable route. Success hinges on meticulous planning, strict adherence to safety protocols, particularly in the handling of pyrophoric reagents, and robust process control. The detailed protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully scale up the production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Methylcyclopropanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclopropanemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for improving yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational constraints and metabolic stability imparted by its cyclopropyl moiety.[1][2] Its synthesis, however, can be challenging, with researchers often facing issues of low yield, competing side reactions, and difficult purification. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these obstacles and achieve optimal results in your synthetic endeavors. We will delve into the nuances of the most common and effective synthetic routes, including the Kulinkovich reaction and the Simmons-Smith reaction, providing not just procedural steps but the underlying chemical principles to inform your experimental design.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A diminished or absent yield of this compound is a frequent frustration. The root cause often lies in the activity of the reagents, the precision of the reaction conditions, or the quality of the starting materials.

Possible Cause 2.1.1: Inefficient Reagent/Catalyst Activity

  • Kulinkovich Reaction: The heart of the Kulinkovich reaction is the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide.[3][4] The activity of this intermediate is paramount.

    • Insight: The choice of titanium catalyst is critical. While titanium(IV) isopropoxide is commonly used, an improved process utilizing titanium tetramethoxide has been shown to minimize side product formation.[5]

    • Solution: Ensure the Grignard reagent is freshly prepared or titrated to confirm its molarity. Use high-quality titanium(IV) alkoxide and consider switching to titanium tetramethoxide for cleaner reactions. The Grignard reagent should contain a beta-hydrogen to facilitate the formation of the titanacyclopropane.[3]

  • Simmons-Smith Reaction: This reaction relies on the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple.[1][6]

    • Insight: The activation of zinc is crucial for the formation of the active carbenoid species. Incomplete activation will lead to a sluggish or failed reaction. The reactivity can be enhanced by using the Furukawa modification, which employs diethylzinc.[6][7]

    • Solution: Activate the zinc-copper couple properly before the addition of diiodomethane. Sonication can improve the rate of formation of the organozinc compound.[8] For unfunctionalized alkenes, the Furukawa modification (Et₂Zn and CH₂I₂) is often more efficient.[6]

  • Grignard Reaction: When synthesizing this compound via the addition of a methyl Grignard reagent to cyclopropanecarboxaldehyde, or a cyclopropylmethyl Grignard to acetone, the quality of the Grignard reagent is key.

    • Insight: Grignard reagents are highly sensitive to moisture and air. Exposure to either will significantly reduce their activity.

    • Solution: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2.1.2: Sub-optimal Reaction Conditions

ParameterKulinkovich ReactionSimmons-Smith ReactionGeneral Guidance
Temperature Typically performed at room temperature or with gentle heating.Often requires gentle heating to initiate, but can be exothermic.Increasing temperature can enhance reaction rates but may also promote side reactions like ring-opening.[9][10] Monitor the reaction temperature closely.
Reaction Time Can vary from a few hours to overnight.Reaction times can be several hours.Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid product degradation.
Solvent Ethereal solvents like diethyl ether or THF are standard.[3]Diethyl ether or 1,2-dichloroethane are commonly used.The choice of solvent can influence the reactivity of the organometallic species. The rate of the Simmons-Smith reaction, for instance, decreases with increasing solvent basicity.[2]

Possible Cause 2.1.3: Starting Material Quality and Stoichiometry Issues

  • Insight: The purity of starting materials is non-negotiable for high-yielding reactions. Impurities can poison catalysts or participate in unwanted side reactions. Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts.

  • Solution: Use purified starting materials. For the Kulinkovich reaction, at least two equivalents of the Grignard reagent are typically required.[3][4] For the Simmons-Smith reaction, an excess of the dihalomethane and zinc-copper couple is often used.

Problem 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side products, which can complicate purification and reduce your overall yield.

Possible Cause 2.2.1: Ring-Opening of the Cyclopropane Ring

  • Insight: The cyclopropane ring is strained and can be susceptible to opening under certain conditions, particularly in the presence of acid or with certain transition metals.[11]

  • Solution: Maintain neutral or basic conditions during the reaction and workup. Avoid strong acids. If using a Grignard-based approach, be mindful that some reactions involving cyclopropyl groups can lead to ring-opening.[11]

Possible Cause 2.2.2: Formation of Tertiary Alcohols (in Grignard reactions)

  • Insight: When using a Grignard reagent to react with an ester or acyl chloride, the initially formed ketone can react with a second equivalent of the Grignard reagent to produce a tertiary alcohol.[12]

  • Solution: To avoid this over-addition, consider using a Weinreb amide as the electrophile. The intermediate formed is a stable metal-chelated species that resists further reaction until acidic workup.[12][13]

Possible Cause 2.2.3: Dimerization or Polymerization of Starting Materials

  • Insight: Highly reactive starting materials or intermediates can sometimes react with themselves. For instance, in the Simmons-Smith reaction, vinyl ethers are prone to cationic polymerization.[2]

  • Solution: The Simmons-Smith reaction is well-suited for the cyclopropanation of such sensitive olefins.[2] Control the rate of addition of reagents and maintain an appropriate reaction temperature to minimize these side reactions.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be a hurdle.

Possible Cause 2.3.1: Co-elution with Starting Materials or Byproducts

  • Insight: The desired product may have similar polarity to unreacted starting materials or certain side products, making separation by column chromatography challenging.

  • Solution: Optimize your chromatographic conditions. Experiment with different solvent systems and stationary phases. If co-elution is a persistent issue, consider derivatizing the product to alter its polarity for easier separation, followed by deprotection.

Possible Cause 2.3.2: Product Instability during Workup or Distillation

  • Insight: this compound, like other alcohols, can be sensitive to high temperatures and acidic or basic conditions. Decomposition can occur during a vigorous workup or high-temperature distillation.

  • Solution: Use a mild workup procedure. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and scalable method for synthesizing this compound?

The Kulinkovich reaction is a highly effective and scalable method for the synthesis of 1-substituted cyclopropanols, including 1-methylcyclopropanol, which can then be used to produce this compound.[5][14] The reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst provides a direct route to the cyclopropanol.[3][4] An improved, scalable synthesis of 1-methylcyclopropanol using the Kulinkovich reaction with titanium tetramethoxide has been reported.[5]

FAQ 2: How can I minimize the formation of ring-opened byproducts?

To minimize ring-opening, it is crucial to control the reaction conditions. Avoid strongly acidic environments during both the reaction and the workup. In Grignard reactions involving cyclopropyl moieties, be aware of the potential for ring-opening and choose your reaction parameters carefully.[11] The Simmons-Smith reaction is generally mild and stereospecific, making it a good choice to avoid ring-opening when starting from an appropriately substituted alkene.[6]

FAQ 3: What are the key safety precautions to consider during the synthesis?

  • Grignard Reagents and Diethylzinc: These reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere and use anhydrous solvents and glassware.

  • Diiodomethane: This is a toxic and volatile liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.

  • General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Be familiar with the safety data sheets (SDS) for all chemicals used.

FAQ 4: Can I use a different Grignard reagent in the Kulinkovich reaction?

Yes, various Grignard reagents can be used in the Kulinkovich reaction, but they must possess a hydrogen atom at the beta-position to facilitate the elimination step that forms the titanacyclopropane intermediate.[3] For example, ethylmagnesium bromide or propylmagnesium bromide are suitable.

FAQ 5: How do I choose the right solvent for my reaction?

The solvent plays a critical role in the solubility of reagents and the stability of intermediates. For reactions involving organometallic reagents like Grignard and organozinc compounds, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are standard choices as they are relatively inert and can solvate the metal species.[3] The basicity of the solvent can also impact reactivity; for instance, the rate of the Simmons-Smith reaction decreases in more basic solvents.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Methyl 1-methylcyclopropanecarboxylate

This protocol outlines a two-step procedure starting from the commercially available methyl 1-methylcyclopropanecarboxylate.

Step 1: Synthesis of Methyl 1-methylcyclopropanecarboxylate (if not commercially available)

A common route to the starting ester is via the cyclopropanation of methyl methacrylate.

Step 2: Reduction to this compound

G cluster_0 Workflow for the Reduction of Methyl 1-methylcyclopropanecarboxylate start Start with Methyl 1-methylcyclopropanecarboxylate dissolve Dissolve in Anhydrous THF under N2 atmosphere start->dissolve cool Cool to 0 °C in an ice bath dissolve->cool add_lah Slowly add LiAlH4 (Lithium Aluminum Hydride) solution in THF cool->add_lah warm Allow to warm to room temperature add_lah->warm stir Stir for 2-4 hours (Monitor by TLC/GC) warm->stir quench Quench the reaction (e.g., with ethyl acetate, then water and NaOH) stir->quench filter Filter the mixture through Celite® quench->filter extract Extract the filtrate with diethyl ether filter->extract dry Dry the organic layer over anhydrous MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation under reduced pressure concentrate->purify product Obtain pure This compound purify->product

Caption: Workflow for the reduction of the corresponding ester.

Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 1-methylcyclopropanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation: The resulting white precipitate is filtered off through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound via the Simmons-Smith Reaction

This protocol describes the cyclopropanation of 2-methyl-2-propen-1-ol.

G cluster_1 Simmons-Smith Reaction Workflow start Start with 2-Methyl-2-propen-1-ol dissolve Dissolve in Anhydrous Diethyl Ether under N2 start->dissolve add_zncu Add Zinc-Copper Couple dissolve->add_zncu add_ch2i2 Add Diiodomethane dropwise add_zncu->add_ch2i2 reflux Gently reflux the mixture (Monitor by TLC/GC) add_ch2i2->reflux cool Cool to room temperature reflux->cool workup Quench with saturated aqueous NH4Cl cool->workup filter Filter to remove metal salts workup->filter extract Extract the aqueous layer with diethyl ether filter->extract dry Dry the combined organic layers over anhydrous Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product Obtain pure This compound purify->product

Caption: Workflow for the Simmons-Smith cyclopropanation.

Methodology:

  • Setup: A flame-dried round-bottom flask is charged with a zinc-copper couple (2.2 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction: A solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension. The mixture is gently refluxed for 30 minutes. A solution of 2-methyl-2-propen-1-ol (1 equivalent) in anhydrous diethyl ether is then added dropwise, and the mixture is refluxed for several hours until the starting material is consumed (as monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: The mixture is filtered through Celite® to remove the metal salts. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

References

common side products in the Simmons-Smith reaction of allylic alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of cyclopropanating allylic alcohols. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you minimize side product formation and maximize yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's causing the low conversion?

A1: Low conversion in a Simmons-Smith reaction is typically linked to the quality and activity of the zinc reagent. The reaction's initiation depends on the formation of an organozinc carbenoid on the surface of the zinc metal.[1][2][3]

Root Causes & Solutions:

  • Inactive Zinc-Copper Couple: The most common culprit is an oxidized or poorly prepared zinc-copper couple. The zinc surface must be activated to facilitate the insertion into the C-I bond of diiodomethane.

    • Troubleshooting Step: Activate the zinc dust immediately before use. A common procedure involves washing with dilute HCl to remove the oxide layer, followed by treatment with copper(II) sulfate solution to deposit copper.[4] Ensure the couple is washed thoroughly with anhydrous ether or THF and dried completely before use, as moisture will quench the reagent.[4]

  • Moisture Contamination: Organozinc reagents are highly sensitive to moisture. Trace amounts of water in the solvent or on the glassware will protonate and destroy the carbenoid.

    • Troubleshooting Step: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (ether or dichloromethane are common).[5] Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Reagent Purity: The purity of diiodomethane is critical. Over time, it can decompose, releasing iodine, which can interfere with the reaction.

    • Troubleshooting Step: Use freshly opened or distilled diiodomethane. If it appears brown or purple, it contains iodine. Pass it through a short plug of activated alumina to purify it before use.

Q2: I've isolated my cyclopropanated product, but NMR analysis shows a significant O-methylated byproduct. Why is my alcohol being methylated?

A2: O-methylation is a known side reaction in the Simmons-Smith reaction, particularly when using allylic alcohols.[6] The zinc carbenoid (ICH₂ZnI) is electrophilic and can act as a methylating agent, not just a methylene transfer agent.

Mechanism of Methylation: The hydroxyl group of the allylic alcohol can be deprotonated by the basic nature of the organozinc species or coordinate to the zinc. The resulting zinc alkoxide can then be methylated by another equivalent of the Simmons-Smith reagent. This is especially prevalent with long reaction times or an excess of the cyclopropanating reagent.[6]

Preventative Measures:

  • Control Stoichiometry: Use the minimum required excess of the Simmons-Smith reagent. A 1.1 to 1.5-fold excess is often sufficient.

  • Monitor Reaction Time: Follow the reaction by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can help favor the desired cyclopropanation pathway over methylation.

Q3: The workup is problematic. I'm left with intractable emulsions and persistent zinc salts in my final product. How can I improve the purification?

A3: The primary byproduct of the reaction is zinc iodide (ZnI₂), a Lewis acid that can be difficult to remove.[1][6] Standard aqueous workups can lead to the formation of zinc hydroxides and other salts that cause emulsions.

Optimized Workup Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The NH₄Cl solution effectively complexes with the zinc salts, forming soluble [Zn(NH₃)₄]²⁺ complexes, which prevents the formation of insoluble zinc hydroxide.

  • Extraction: After quenching, allow the mixture to stir for 15-30 minutes until the aqueous layer becomes clear or a dark blue color (indicating complexation).[7] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with saturated NH₄Cl solution, saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic residue), and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

For particularly stubborn zinc salt removal, some protocols suggest adding pyridine to the reaction mixture before workup to scavenge ZnI₂.[6]

Frequently Asked Questions (FAQs)
Q1: What is the role of the hydroxyl group in the Simmons-Smith reaction of allylic alcohols?

A1: The hydroxyl group plays a crucial role as a directing group. The oxygen atom coordinates to the zinc center of the Simmons-Smith reagent (ICH₂ZnI).[2][8][9] This coordination delivers the methylene group to the syn-face of the double bond relative to the alcohol, resulting in high diastereoselectivity.[4][8] This directing effect is a key synthetic advantage of using allylic alcohols as substrates. Computational studies have modeled this interaction, showing the formation of an SS reagent/alkoxide complex that accelerates the reaction and controls the stereochemical outcome.[10][11][12]

Q2: Are there any common byproducts related to the Lewis acidity of ZnI₂?

A2: Yes. The zinc iodide (ZnI₂) generated in situ is a Lewis acid.[6] If your desired cyclopropylmethanol product is sensitive to acid, ZnI₂ can catalyze side reactions such as:

  • Rearrangement: Opening of the cyclopropane ring.

  • Elimination: Dehydration of the alcohol.

  • Epimerization: Of adjacent stereocenters.

To mitigate these risks, especially with sensitive substrates, consider using the Furukawa modification (Et₂Zn and CH₂I₂), which can be run with excess Et₂Zn to scavenge the ZnI₂ and form the less acidic EtZnI.[6] Alternatively, quenching with a base like pyridine can neutralize the Lewis acidity before workup.[6]

Q3: How do modifications to the Simmons-Smith reaction, like the Furukawa modification, affect side product formation?

A3: The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, generates a more reactive and often cleaner reagent.[6]

  • Advantages: It is often faster and more reproducible, especially for complex substrates like carbohydrates.[6] The higher reactivity can lead to cleaner conversions with less starting material remaining.

  • Potential Side Products: The increased reactivity can sometimes enhance the likelihood of O-methylation if stoichiometry and reaction time are not carefully controlled. Additionally, Et₂Zn is pyrophoric and must be handled with extreme care under an inert atmosphere.[6]

Summary of Side Products and Mitigation Strategies
Side ProductRoot CauseRecommended Solution(s)
O-Methylated Alcohol Electrophilicity of the zinc carbenoid; excess reagent or prolonged reaction time.[6]Use minimal excess of reagent (1.1-1.5 eq.); monitor reaction progress and quench upon completion; maintain low reaction temperature.
Recovered Starting Material Inactive zinc reagent; moisture contamination.[4]Use freshly activated Zn(Cu) couple; ensure strictly anhydrous conditions (dry glassware, solvent, inert atmosphere).[4][5]
Acid-Catalyzed Byproducts Lewis acidic nature of the ZnI₂ byproduct.[6]Add pyridine before workup to scavenge ZnI₂; use the Furukawa modification with excess Et₂Zn.[6]
Workup Emulsions/Salts Precipitation of insoluble zinc hydroxides.Quench with saturated aqueous NH₄Cl to form soluble zinc complexes before extraction.[4][7]
Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for the cyclopropanation of an allylic alcohol versus the competing O-methylation side reaction.

Simmons_Smith_Pathways cluster_reactants Reactants cluster_products Products & Byproducts Allylic_Alcohol Allylic Alcohol (R-CH(OH)-CH=CH₂) Zinc_Alkoxide Zinc Alkoxide Complex (Coordination of OH to Zn) Allylic_Alcohol->Zinc_Alkoxide Coordination/ Deprotonation SS_Reagent Simmons-Smith Reagent (ICH₂ZnI) SS_Reagent->Zinc_Alkoxide Cyclopropane Desired Product (Cyclopropylmethanol) Zinc_Alkoxide->Cyclopropane Intramolecular Methylene Transfer (Desired Pathway) Methylated_Product Side Product (O-Methylated Alcohol) Zinc_Alkoxide->Methylated_Product Intermolecular Methylation (Side Reaction) ZnI2 ZnI₂ Zinc_Alkoxide->ZnI2 SS_Reagent_2 Another eq. (ICH₂ZnI) SS_Reagent_2->Methylated_Product

Caption: Reaction pathways for an allylic alcohol in the Simmons-Smith reaction.

References

troubleshooting low conversion in 1-Methylcyclopropanemethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylcyclopropanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this specific cyclopropanation reaction. Our focus is on providing practical, field-proven insights to help you overcome challenges and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly and efficiently achieved via the Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol (methallyl alcohol). This reaction involves an organozinc carbenoid that stereospecifically delivers a methylene group to the double bond. A key feature of this reaction is the directing effect of the hydroxyl group on the allylic alcohol, which coordinates to the zinc reagent, leading to the formation of the cyclopropane ring on the same face as the hydroxyl group.[1][2]

The two primary variants of the Simmons-Smith reaction are the classic method using a zinc-copper couple (Zn(Cu)) and diiodomethane (CH₂I₂), and the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane.[3][4] The Furukawa modification is often preferred for its generally higher reactivity and reproducibility.[5]

Troubleshooting Guide: Low Conversion and Side Reactions

This section addresses the most common and critical issues leading to low conversion and the formation of impurities during the synthesis of this compound.

Q1: My Simmons-Smith reaction is showing low or no conversion of 2-methyl-2-propen-1-ol. What are the primary causes and how can I address them?

A1: Low conversion in this reaction is a frequent issue and can typically be traced back to a few key areas. A systematic approach to troubleshooting is essential.

1. Inactive Zinc Reagent: The heart of the Simmons-Smith reaction is the active zinc carbenoid. If this species is not generated efficiently, the reaction will not proceed.

  • Zinc-Copper Couple (Classic Method): The activation of zinc with a copper salt is a critical step that is often inconsistent.[2][6]

    • Solution: Ensure your zinc dust is of high purity and has been properly activated. A common and effective method involves washing the zinc dust with dilute HCl to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution.[6] The resulting zinc-copper couple should be a dark gray or black powder and is best used immediately. For a more reproducible activation, heating zinc powder under an inert atmosphere can also be effective.[7]

  • Diethylzinc (Furukawa Modification): While generally more reliable, diethylzinc is extremely pyrophoric and sensitive to air and moisture.[8]

    • Solution: Use a fresh, high-quality solution of diethylzinc. Ensure all glassware is rigorously flame- or oven-dried, and the entire reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[8]

2. Poor Quality of Diiodomethane: Diiodomethane can decompose over time, especially when exposed to light, releasing iodine which can interfere with the reaction.

  • Solution: Use freshly distilled diiodomethane or a recently purchased bottle from a reputable supplier. If the solution has a noticeable pink or purple hue, it indicates the presence of iodine and should be purified before use.

3. Presence of Water: The organozinc reagents are highly sensitive to protic sources, and even trace amounts of water can quench the reaction.[2]

  • Solution: Use anhydrous solvents, and ensure your starting material, 2-methyl-2-propen-1-ol, is dry. Molecular sieves can be used to dry the solvent and starting material prior to the reaction.[9]

4. Inappropriate Solvent Choice: The solvent plays a crucial role in the Simmons-Smith reaction.

  • Solution: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[3][10] While ethereal solvents can be used, highly coordinating basic solvents can slow down the reaction by complexing with the zinc reagent.[2]

5. Reaction Temperature: While the reaction is often initiated at low temperatures to control the initial exotherm, insufficient thermal energy can lead to a stalled reaction.

  • Solution: A common procedure involves adding the reagents at 0°C, followed by allowing the reaction to slowly warm to room temperature and stir for several hours.[10] If the reaction is sluggish, gentle heating (e.g., to 40°C) can sometimes improve the conversion rate, but this should be done cautiously as it can also promote side reactions.[5]

Below is a troubleshooting workflow to diagnose and address low conversion:

Troubleshooting_Low_Conversion cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Assessment cluster_analysis Crude Product Analysis Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality & Activity Start->Check_Reagents Zn_Activity Is Zinc Reagent Active? (Freshly prepared Zn(Cu) or high-quality Et2Zn) Check_Reagents->Zn_Activity Inactive reagent is a common culprit Check_Conditions 2. Assess Reaction Conditions Solvent Is the solvent appropriate? (Non-coordinating, e.g., DCM, DCE) Check_Conditions->Solvent Analyze_Crude 3. Analyze Crude Product (TLC, GC-MS) Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Optimize 4. Implement Optimization Strategies Optimize->Start Re-run experiment CH2I2_Purity Is Diiodomethane Pure? (Colorless, recently distilled/opened) Zn_Activity->CH2I2_Purity Anhydrous Are all components anhydrous? CH2I2_Purity->Anhydrous Anhydrous->Check_Conditions Temperature Is the temperature profile optimal? Solvent->Temperature Stoichiometry Is the stoichiometry correct? (Excess of Simmons-Smith reagent is common) Temperature->Stoichiometry Stoichiometry->Analyze_Crude Side_Products Side Products Identified? Side_Products->Optimize Incomplete_Reaction->Optimize No, just starting material Incomplete_Reaction->Side_Products Yes

A logical workflow for troubleshooting low product yield.

Q2: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

A2: The formation of side products can significantly reduce the yield and complicate purification. The most common side products in the synthesis of this compound are:

  • Methylated Starting Material (2-methoxy-2-methyl-1-propanol): The zinc carbenoid is electrophilic and can methylate the hydroxyl group of the starting material, especially with prolonged reaction times or a large excess of the Simmons-Smith reagent.[3]

    • Minimization: Use a moderate excess of the cyclopropanating agent (typically 1.5-2.0 equivalents). Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.

  • Polymerization of the Starting Material: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can catalyze the polymerization of the allylic alcohol.[3]

    • Minimization: The Furukawa modification (using Et₂Zn) is often less prone to this side reaction as it can be run under milder conditions.[5] If using the classic method, ensuring the reaction is not overheated and that the workup is performed promptly can help. Adding a scavenger for the ZnI₂, such as pyridine or excess diethylzinc, can also mitigate this issue.[3]

  • Unreacted Starting Material and Reagents: Incomplete conversion will leave starting material, and impurities from the diiodomethane and zinc reagents may also be present.

A general approach to minimizing side reactions is to maintain a low reaction temperature during the addition of reagents and to ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for preparing the zinc-copper couple?

A1: A highly active zinc-copper couple is crucial for the success of the classic Simmons-Smith reaction. A reliable and reproducible method is as follows:

  • Wash high-purity zinc dust with 1 M HCl for 1-2 minutes to remove the oxide layer.

  • Decant the acid and wash the zinc with deionized water, followed by ethanol and then diethyl ether to dry it thoroughly.

  • Treat the activated zinc with a 10% aqueous solution of copper(II) sulfate. The mixture should be stirred until the blue color of the solution disappears and a black precipitate of copper is deposited on the zinc.

  • Decant the solution and wash the resulting zinc-copper couple with anhydrous diethyl ether and dry under a stream of inert gas.

  • The freshly prepared zinc-copper couple should be used immediately for the best results.

Q2: Can I use a different dihaloalkane instead of diiodomethane?

A2: While diiodomethane is the most common reagent, dibromomethane can also be used, although it is generally less reactive. The use of dibromomethane may require more forcing conditions (e.g., higher temperatures) and may result in lower yields. For most applications, diiodomethane is preferred for its higher reactivity.

Q3: How do I purify the final product, this compound?

A3: The workup and purification are critical for obtaining a pure product.

  • Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a tartrate buffer to dissolve the zinc salts.[2]

  • Extraction: The product is then extracted into an organic solvent such as diethyl ether or dichloromethane.

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically a colorless to pale yellow oil. It can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 128°C at 750 mmHg.[11]

Q4: What are the expected yields for this synthesis?

A4: Yields can vary significantly depending on the specific conditions and the scale of the reaction. With careful optimization of reagent quality and reaction conditions, yields in the range of 70-90% are achievable.[10] However, without careful control, yields can be much lower.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation using Zinc-Copper Couple
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add freshly prepared zinc-copper couple (2.0 equivalents).

  • Suspend the zinc-copper couple in anhydrous diethyl ether under an argon atmosphere.

  • Add diiodomethane (1.8 equivalents) to the dropping funnel and add it dropwise to the stirred suspension. A gentle reflux should be observed.

  • After the initial exotherm subsides, add a solution of 2-methyl-2-propen-1-ol (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Perform an aqueous workup as described in the purification FAQ.

Protocol 2: Furukawa Modification using Diethylzinc
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 2-methyl-2-propen-1-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylzinc (1.5 equivalents, e.g., 1.0 M in hexanes) dropwise.

  • After stirring for 15-20 minutes, add diiodomethane (1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purification as previously described.[8]

Below is a diagram illustrating the general experimental workflow for the Furukawa modification:

Furukawa_Workflow Start Start: Anhydrous Setup under Argon Add_Substrate 1. Add 2-methyl-2-propen-1-ol in DCM Start->Add_Substrate Cool 2. Cool to 0°C Add_Substrate->Cool Add_Et2Zn 3. Add Diethylzinc (dropwise) Cool->Add_Et2Zn Stir_1 4. Stir for 15-20 min Add_Et2Zn->Stir_1 Add_CH2I2 5. Add Diiodomethane (dropwise) Stir_1->Add_CH2I2 Warm_React 6. Warm to RT and React (12-24h) Add_CH2I2->Warm_React Monitor 7. Monitor by TLC/GC-MS Warm_React->Monitor Quench 8. Quench with sat. NH4Cl at 0°C Monitor->Quench Reaction Complete Workup 9. Aqueous Workup & Extraction Quench->Workup Purify 10. Dry, Concentrate & Purify (Distillation) Workup->Purify End Product: this compound Purify->End

Experimental workflow for the Furukawa modification.

Data Summary

ParameterZinc-Copper Couple MethodFurukawa Modification (Et₂Zn)
Reagents Zn(Cu), CH₂I₂Et₂Zn, CH₂I₂
Typical Solvent Diethyl ether, DCMDCM, DCE
Temperature Reflux0°C to RT
Reaction Time 4-12 hours12-24 hours
Typical Yield 60-80%70-90%
Key Advantages Less hazardous reagentsMore reproducible, higher yields
Key Disadvantages Variable zinc activationPyrophoric diethylzinc

References

Technical Support Center: Optimization of Reaction Conditions for 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the full response.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-Methylcyclopropanemethanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable cyclopropane-containing building block. The cyclopropane motif is a core structural unit in many biologically active compounds, and mastering its synthesis is crucial for advancing research and development projects.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and field experience. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to achieve higher yields, better purity, and scalable, reproducible results.

Section 1: Choosing Your Synthetic Strategy

The optimal route to this compound depends on several factors, including available starting materials, required scale, and safety infrastructure. The three most common and reliable strategies are the Simmons-Smith cyclopropanation, the Kulinkovich hydroxycyclopropanation (followed by modification), and the reduction of a 1-methylcyclopropanecarboxylic acid derivative.

To assist in your decision-making process, the following flowchart outlines a logical approach to selecting a synthetic pathway.

Synthetic_Route_Decision_Tree cluster_notes Key Considerations start_node What is your primary starting material? ester_node Methyl or Ethyl Acetate (or similar ester) start_node->ester_node Ester alkene_node 2-Methyl-1-propen-3-ol (Methallyl alcohol) start_node->alkene_node Allylic Alcohol acid_node 1-Methylcyclopropane- carboxylic Acid/Ester start_node->acid_node Carboxylic Acid Derivative kulinkovich Kulinkovich Reaction ester_node->kulinkovich Best for creating the cyclopropane ring from an ester. Yields 1-methylcyclopropanol. simmons_smith Simmons-Smith Reaction alkene_node->simmons_smith Direct, stereospecific cyclopropanation of the double bond. Excellent functional group tolerance. [4] reduction Ester Hydrogenation or LAH Reduction acid_node->reduction Straightforward reduction. Ideal if the cyclopropane backbone is already formed. method_node method_node kulinkovich->reduction Requires subsequent functional group manipulation. note1 Simmons-Smith: Often preferred for its reliability and directness. [2, 3] The Furukawa modification (Et2Zn) can increase reactivity. [4] note2 Kulinkovich: Excellent for constructing cyclopropanols from esters. [7, 12] Titanium catalyst choice is key to minimizing side products. [8] note3 Reduction: Less complex reaction conditions but depends on the availability of the advanced intermediate.

Caption: Decision tree for selecting a synthetic route to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Area: Low Reaction Yield

Q: My overall yield of this compound is consistently below 50%. What are the most likely causes and how can I fix this?

A: Low yield is a common problem that can often be traced back to a few critical parameters. The flowchart below provides a systematic approach to diagnosing the issue.

Troubleshooting_Low_Yield start_node Low Yield Observed check_reagents 1. Verify Reagent & Solvent Quality start_node->check_reagents reagent_sol • Are solvents completely anhydrous (THF, Et2O, DCM)? • Is the Grignard reagent freshly prepared/titrated? • Was the Zinc-Copper couple properly activated for Simmons-Smith? • Are starting materials free of acidic protons or other incompatible functional groups? check_reagents->reagent_sol check_conditions 2. Assess Reaction Conditions conditions_sol • Was the reaction run under an inert atmosphere (N2, Ar)? • Was the temperature strictly controlled? Exotherms can lead to side reactions. • Was the reagent addition rate slow enough to maintain the target temperature? • Was the reaction allowed to run to completion (monitored by TLC/GC)? check_conditions->conditions_sol check_workup 3. Optimize Workup & Purification workup_sol • Is the product being lost during aqueous extraction due to its partial water solubility?  (Saturate aqueous layer with NaCl). • Are you using a mild quenching agent? (e.g., sat. aq. NH4Cl instead of strong acid). • During distillation, is the column efficient enough to separate from solvent or byproducts?  The boiling point is ~128 °C. [10, 22] check_workup->workup_sol solution_node solution_node reagent_sol->check_conditions If reagents are pure... conditions_sol->check_workup If conditions are optimal... success_node Yield Improved workup_sol->success_node After optimization...

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained: Organometallic reagents like Grignards and zinc carbenoids are highly sensitive to moisture and acidic protons, which will quench the reactive species and halt the reaction. Similarly, poor temperature control can favor side reactions over the desired product formation.[2]

Problem Area: Impurity Profile & Side Reactions

Q: My final product is contaminated with significant impurities after purification. What are they likely to be and how can I prevent them?

A: The nature of the impurities is highly dependent on the synthetic route chosen.

  • For Simmons-Smith Reactions:

    • Impurity: Unreacted starting material (methallyl alcohol).

    • Cause: Insufficient equivalents of the Simmons-Smith reagent (e.g., ICH₂ZnI) or incomplete reaction.

    • Solution: Increase the equivalents of diiodomethane and the Zn-Cu couple (typically 1.5-2.0 eq.). Ensure the zinc is fully activated and the reaction is stirred vigorously to completion.

    • Impurity: Zinc-containing residues.

    • Cause: Incomplete quenching or workup.

    • Solution: Quench the reaction thoroughly with a saturated aqueous solution of ammonium chloride (NH₄Cl). In some cases, adding Na₂EDTA to the quench can help chelate and dissolve zinc salts.[3]

  • For Kulinkovich Reactions (leading to the cyclopropanol precursor):

    • Impurity: Products from simple Grignard addition to the ester (e.g., formation of a tertiary alcohol).

    • Cause: The Grignard reagent reacting with the ester before the titanium-catalyzed cyclopropanation pathway can dominate.

    • Solution: This is a classic challenge. Ensure slow, controlled addition of the Grignard reagent at a low temperature (e.g., 0 °C or below).[4] Using a less reactive titanium catalyst, such as titanium tetramethoxide, has been shown to minimize this side product formation.[5][6]

  • For All Routes:

    • Impurity: Ring-opened products (e.g., isomeric butenols).

    • Cause: Exposure of the cyclopropane ring to harsh acidic conditions during workup or purification. The cyclopropylcarbinyl cation is notoriously prone to rearrangement.

    • Solution: Maintain neutral or slightly basic conditions during the workup. Use a mild base like sodium bicarbonate to neutralize any acid catalyst before extraction.[2] Avoid acidic chromatography phases if possible.

Section 3: Frequently Asked Questions (FAQs)

Q1: For a Simmons-Smith reaction, what are the pros and cons of using the traditional Zn-Cu couple versus the Furukawa modification (Et₂Zn)?

A: This is an excellent question that balances reactivity, safety, and cost. The choice significantly impacts the reaction's performance.

Reagent SystemProsConsBest For...
Zn-Cu Couple + CH₂I₂ • Less expensive raw materials.[7]• Reagent is generated in situ.• Activation of zinc can be inconsistent.• Reaction can be slower and require heating.• Heterogeneous nature can lead to reproducibility issues.Large-scale syntheses where cost is a primary driver and reaction conditions are well-optimized.
Diethylzinc (Et₂Zn) + CH₂I₂ • Highly reactive and often gives higher yields.• Homogeneous reaction, leading to better reproducibility.• Milder reaction conditions (often room temp or below).• Diethylzinc is pyrophoric and requires careful handling.• More expensive than the Zn-Cu couple.Lab-scale or high-value syntheses where yield and reproducibility are prioritized over reagent cost.

Q2: How critical is temperature control during these reactions?

A: Temperature control is absolutely critical . For most organometallic reactions, including the formation of the Simmons-Smith reagent and the Kulinkovich reaction, the initial steps are often exothermic.

  • Consequences of Poor Control: Running the reaction at too high a temperature can lead to a host of problems, including the degradation of the reactive intermediates, increased side product formation (like the Wurtz coupling of alkyl halides), and in the case of pyrophoric reagents like Et₂Zn, a serious safety hazard.[8]

  • Best Practices: Always use an ice bath or cryocooler during reagent addition. Add reagents dropwise via an addition funnel or syringe pump to maintain a stable internal temperature. An increase in temperature often enhances solubility and diffusion rates, but for these sensitive reactions, control is more important than rate.[9]

Q3: What is the most effective method for purifying this compound?

A: Fractional distillation is the preferred method for purification, especially at larger scales. The compound has a boiling point of approximately 128 °C at 750 mmHg.[10]

  • Distillation: Use a fractionating column (e.g., Vigreux) to efficiently separate the product from lower-boiling solvents (like ether or DCM) and higher-boiling impurities.

  • Chromatography: Flash column chromatography can be used for small-scale purification, especially if impurities have very different polarities. However, it can be wasteful at scale.[11] Use a neutral support like silica gel treated with triethylamine to prevent ring-opening of the acid-sensitive cyclopropane ring.

Q4: What are the primary challenges when scaling this synthesis from grams to kilograms?

A: Scaling up introduces significant challenges that are often not apparent at the lab scale.[8]

  • Heat Management: Exothermic reactions that are easily controlled in a flask with an ice bath become a major safety and quality issue in a large reactor. The surface-area-to-volume ratio decreases, making heat dissipation much less efficient. A jacketed reactor with controlled cooling is essential.[12]

  • Reagent Addition: Adding pyrophoric or highly reactive reagents like diethylzinc or Grignards at a large scale requires specialized pumps and careful monitoring of the internal temperature.

  • Mixing: Ensuring efficient mixing in a large, heterogeneous reaction (like the Zn-Cu Simmons-Smith) is difficult and can lead to localized "hot spots" or incomplete reactions.

  • Workup and Isolation: Handling large volumes of organic solvents and aqueous waste requires appropriate engineering controls. Large-scale distillations require specialized equipment to achieve good separation.

Section 4: A Validated Experimental Protocol

The following protocol details a reliable lab-scale synthesis of this compound via the Simmons-Smith reaction, starting from methallyl alcohol.

Protocol: Simmons-Smith Cyclopropanation of Methallyl Alcohol

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl)

  • Methallyl alcohol (2-methyl-2-propen-1-ol)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc (Preparation of Zn-Cu Couple): In a flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add zinc dust (15.0 g, 230 mmol). Suspend the zinc in 150 mL of anhydrous Et₂O. To this stirring suspension, add copper(I) chloride (1.5 g, 15 mmol). Gently heat the mixture to reflux for 30 minutes under a nitrogen atmosphere. The color should change from gray to a brownish-black, indicating the formation of the active couple. Cool the mixture to room temperature.

  • Reaction Setup: Allow the Zn-Cu couple to settle, and carefully decant the ether. Add 100 mL of fresh anhydrous Et₂O to the flask. Add methallyl alcohol (7.21 g, 100 mmol).

  • Cyclopropanation: Create a solution of diiodomethane (40.2 g, 150 mmol) in 50 mL of anhydrous Et₂O. Add this solution dropwise to the vigorously stirring suspension of the Zn-Cu couple and alcohol over 1 hour. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC analysis.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding 100 mL of saturated aqueous NH₄Cl. Stir for 30 minutes until the gray solids are mostly dissolved and a clear separation of layers is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of Et₂O.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 126-129 °C to yield this compound as a colorless liquid. (Expected yield: 65-75%).

References

effect of solvent on Simmons-Smith reaction for 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in Directed Cyclopropanation

The Simmons-Smith reaction is a powerful and widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[1] When applied to allylic alcohols such as 2-methyl-2-propen-1-ol, the reaction exhibits remarkable diastereoselectivity. This is due to the hydroxyl group, which coordinates to the organozinc reagent and directs the delivery of the methylene group to the syn (same) face of the double bond.[2][3] This chelation control makes the reaction exceptionally valuable in complex molecule synthesis.

However, the success and efficiency of this directed reaction are critically dependent on the choice of solvent. The solvent not only facilitates the reaction but also directly participates in the equilibrium of the active zinc carbenoid species.[4] Its ability to coordinate with the electrophilic zinc center can either enhance or inhibit the desired pathway, impacting reaction rate, yield, and even selectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of the solvent in the synthesis of 1-methylcyclopropanemethanol and related allylic alcohols.

Troubleshooting Guide

This section addresses specific issues encountered during the Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol.

Q1: My reaction is extremely slow or has stalled, resulting in low conversion to this compound. What's the likely cause?

A1: A sluggish reaction is one of the most common issues and is almost always linked to the reactivity of the zinc carbenoid, which is heavily influenced by your solvent choice.

Primary Cause: You may be using a highly coordinating (basic) solvent. The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[4][5][6]

Scientific Explanation: The active reagent, iodomethylzinc iodide (ICH₂ZnI) or a related species, is electrophilic.[7] The reaction proceeds via a three-centered "butterfly-type" transition state where the zinc reagent coordinates to the alkene.[5] In the case of an allylic alcohol, the reagent first coordinates to the hydroxyl group, pre-organizing the transition state for directed delivery.

Strongly coordinating solvents like Tetrahydrofuran (THF), Dioxane, or Dimethoxyethane (DME) are Lewis bases. They can effectively compete with the substrate's hydroxyl group and alkene for coordination to the zinc center. This solvent-zinc complex is more stable and therefore less reactive, significantly slowing the rate of methylene transfer to the alkene.

Troubleshooting Steps:

  • Solvent Re-evaluation: If using a strongly coordinating ether like THF or DME, consider switching to a less coordinating solvent.

    • Recommended: Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) are excellent, non-coordinating choices that often accelerate the reaction.[5][6][8]

    • Alternative Ether: If an ether is required, Diethyl Ether (Et₂O) is generally a better choice than THF as it is less basic. Cyclopentyl methyl ether (CPME) has been shown to be a superior alternative, with reactions proceeding up to 10 times faster than in diethyl ether.[9][10]

  • Reagent Choice: The Furukawa modification (using Diethylzinc, Et₂Zn, instead of a Zn/Cu couple) is often more reactive and less susceptible to solvent inhibition.[4][11] If you are using the Zn/Cu couple, consider switching to the Et₂Zn/CH₂I₂ system, typically run in CH₂Cl₂.[8]

  • Temperature Adjustment: While the reaction is often run at 0 °C or room temperature, a modest increase in temperature (e.g., to 40 °C, refluxing CH₂Cl₂) can sometimes overcome the activation barrier, but this should be done cautiously to avoid byproduct formation.

G cluster_0 Troubleshooting: Sluggish Reaction Start Low Conversion / Slow Rate Solvent What is the solvent? Start->Solvent Action1 Switch to non-coordinating solvent (e.g., CH₂Cl₂, DCE) Solvent->Action1 Strongly Coordinating (THF, DME) Action2 Consider alternative ether (Et₂O, CPME) Solvent->Action2 Diethyl Ether CheckReagent Is Zn/Cu couple active? Solvent->CheckReagent Non-Coordinating or Weakly Coordinating End Reaction Rate Optimized Action1->End Action2->End Action3 Activate Zn/Cu couple or switch to Et₂Zn (Furukawa) CheckReagent->Action3 No / Unsure CheckReagent->End Yes Action3->End

Caption: Troubleshooting workflow for a slow Simmons-Smith reaction.

Q2: I'm getting a good yield, but the diastereoselectivity is poor. Why am I losing the hydroxyl-directing effect?

A2: Poor diastereoselectivity in this reaction is unusual but points to an issue interfering with the crucial chelation between the zinc reagent and the substrate's hydroxyl group.

Primary Cause: The presence of additives or the use of a protic solvent that disrupts the required coordination.

Scientific Explanation: The high diastereoselectivity of the Simmons-Smith reaction with allylic alcohols is a direct result of the zinc carbenoid coordinating to the lone pairs of the hydroxyl oxygen.[2][12] This brings the reactive methylene group into close proximity with one face of the alkene, ensuring syn-cyclopropanation. Any species that can disrupt this pre-coordination will lead to a non-directed reaction, where cyclopropanation occurs from either face based on sterics, resulting in a mixture of diastereomers.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water is a poison for this reaction. It will react with the organozinc reagent and can also interfere with substrate-reagent coordination. Ensure all glassware is oven-dried and solvents are passed through a drying system (e.g., alumina column) or freshly distilled.

  • Avoid Protic Cosolvents: Never use alcohols or other protic solvents, even in small amounts. They will preferentially react with the Simmons-Smith reagent.

  • Evaluate Additives: Certain Lewis basic additives (e.g., pyridine, used in some cases to quench reactions) can compete for zinc coordination if present during the reaction.[2] Ensure no such additives are introduced until the reaction is complete.

  • Consider the Substrate's pKa: While 2-methyl-2-propen-1-ol is a standard alcohol, highly acidic alcohols can be deprotonated by the reagent, forming a zinc alkoxide. While this is often the basis for the directing effect[13], very different substrate structures could alter the geometry of this complex. For this compound synthesis, this is rarely an issue.

Q3: My reaction is messy, with significant byproduct formation, especially a methylated version of my starting alcohol. How can I clean it up?

A3: The formation of a methyl ether byproduct (1-methoxy-2-methylprop-2-ene) is a known side reaction, particularly under forcing conditions.[2]

Primary Cause: Excess reagent and/or prolonged reaction times.

Scientific Explanation: The iodomethylzinc iodide reagent is not only a carbenoid source but also an electrophilic species. It can act as a methylating agent, especially towards nucleophilic heteroatoms like the oxygen in an alcohol or alkoxide. This side reaction is favored when the primary cyclopropanation reaction is slow or when a large excess of the reagent is used for an extended period.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry. Use the minimum excess of CH₂I₂ and Zn/Cu or Et₂Zn required for full conversion. A 1.5 to 2.0 molar excess of the reagents is typical.

  • Monitor the Reaction: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Do not let it stir unnecessarily for extended periods (e.g., overnight) after completion.

  • Control Temperature: Avoid excessive heating, as this can accelerate side reactions.

  • Solvent Choice Impact: A non-coordinating solvent like CH₂Cl₂ often leads to faster, cleaner reactions, reducing the time the substrate is exposed to excess reagent and thus minimizing byproduct formation.

Frequently Asked Questions (FAQs)

FAQ 1: Which solvent is optimal for the Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol?

For this specific substrate, a non-coordinating solvent is generally preferred to maximize the reaction rate and minimize side reactions. Dichloromethane (CH₂Cl₂) is arguably the optimal and most commonly cited solvent , especially when using the Furukawa modification (Et₂Zn/CH₂I₂).[8] It facilitates a fast, clean, and highly diastereoselective reaction. Diethyl ether is a classic and acceptable alternative, though the reaction may be slower.[14]

FAQ 2: How exactly do coordinating vs. non-coordinating solvents affect the zinc carbenoid?

This is the central issue of solvent effects. The zinc atom in the (iodomethyl)zinc reagent is a Lewis acid.

  • Non-coordinating solvents (e.g., CH₂Cl₂, DCE): These solvents do not have lone pairs available for donation and interact weakly with the reagent. This leaves the zinc center highly electrophilic and available to coordinate strongly with the substrate's alkene and hydroxyl group, leading to a fast reaction.[5][6]

  • Coordinating solvents (e.g., THF, DME, Et₂O): These solvents are Lewis bases and donate their oxygen lone pairs to the zinc center. This forms a solvent-reagent complex, which stabilizes the reagent. To react, the substrate must first displace the solvent molecule, which introduces an energetic penalty and slows the overall reaction rate.[4]

G cluster_0 Non-Coordinating Solvent (CH₂Cl₂) cluster_1 Coordinating Solvent (THF) Reagent1 ICH₂ZnI (Highly Electrophilic) TS1 [Alcohol-Zn-Alkene] Coordinated Complex (Low Energy Barrier) Reagent1->TS1 + Substrate1 Allylic Alcohol Substrate1->TS1 Product1 Fast Cyclopropanation TS1->Product1 Reagent2 ICH₂ZnI(THF)n (Stabilized, Less Electrophilic) TS2 [Alcohol-Zn-Alkene] Coordinated Complex (High Energy Barrier) Reagent2->TS2 + (Solvent must dissociate) Substrate2 Allylic Alcohol Substrate2->TS2 Product2 Slow Cyclopropanation TS2->Product2

Caption: Solvent effect on the Simmons-Smith reagent reactivity.

FAQ 3: Are there safety concerns associated with specific solvents for this reaction?

Yes. Always consult the Safety Data Sheet (SDS) for any solvent used.

  • Dichloromethane (CH₂Cl₂): Is a suspected carcinogen and should be handled exclusively in a well-ventilated chemical fume hood.

  • Diethyl Ether (Et₂O): Is extremely flammable and can form explosive peroxides upon storage. It should never be distilled to dryness, and containers should be dated upon opening.

  • Diethylzinc (Et₂Zn): (A reagent, not a solvent, but used in solution). It is pyrophoric and will ignite spontaneously on contact with air. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Data Summary: Solvent Effects on Reaction Rate

While exact yields are highly dependent on specific reaction conditions, the qualitative effect of solvent choice on reaction rate is well-established.

Solvent ClassExample SolventsCoordination AbilityTypical Effect on Reaction RateReference
Halogenated Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE)Non-CoordinatingFast / Very Fast [5][6]
Ethereal (Acyclic) Diethyl Ether (Et₂O)Weakly CoordinatingModerate [14]
Ethereal (Cyclic) Tetrahydrofuran (THF), DioxaneStrongly CoordinatingSlow / Very Slow [4]
"Green" Ether Cyclopentyl methyl ether (CPME)Weakly CoordinatingVery Fast (Faster than Et₂O)[10]
Experimental Protocol: Synthesis of this compound

This protocol utilizes the Furukawa modification, which is known for its reliability with allylic alcohols.[15]

Reagents:

  • 2-methyl-2-propen-1-ol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of Argon or Nitrogen, add 2-methyl-2-propen-1-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the alcohol in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition (1): Slowly add Diethylzinc (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. A gas evolution (ethane) will be observed as the zinc alkoxide forms. Stir for 20 minutes at 0 °C after the addition is complete.

  • Reagent Addition (2): Add Diiodomethane (2.2 eq), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution. Stir vigorously until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Challenges in the Purification of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for 1-Methylcyclopropanemethanol (1-MCPM). This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic building block. The unique strained ring structure of 1-MCPM, while synthetically useful, presents specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity for your downstream applications.

Compound Profile: this compound
PropertyValueSource(s)
CAS Number 2746-14-7[1][2]
Molecular Formula C₅H₁₀O[1][2][3]
Molecular Weight 86.13 g/mol [1]
Boiling Point ~128 °C at 750-760 mmHg[1][2][3]
Density ~0.887 g/mL at 25 °C[1]
Appearance Colorless to light yellow liquid[2][3]
Flash Point ~34 °C (93 °F)[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of this compound.

Q1: What are the most common impurities found in crude this compound after synthesis?

A: The impurity profile is highly dependent on the synthetic route. A frequent method is the Grignard reaction between a methylmagnesium halide and cyclopropanecarboxaldehyde, or cyclopropyl methyl ketone followed by reduction. Common impurities include:

  • Unreacted Starting Materials: Cyclopropanecarboxaldehyde or cyclopropyl methyl ketone.

  • Grignard-Related Byproducts: The Grignard reaction is a powerful tool but can generate side products. For instance, if methylmagnesium bromide is used, you might see coupling products.[4][5] The high reactivity of the reagent also makes it susceptible to quenching by any protic source.[5]

  • Solvents: Residual ethereal solvents from the Grignard reaction (e.g., diethyl ether, THF) are common.

  • Water: Introduced during the aqueous workup. Alcohols can form azeotropes with water, making its complete removal by simple distillation challenging.[6][7]

  • Ring-Opened Species: The strained cyclopropyl ring can be susceptible to opening under acidic conditions (e.g., during an acidic workup), leading to isomeric impurities like 1-penten-1-ol or similar C5 alcohols.

Q2: My yield is significantly lower than expected after distillation. What are the likely causes?

A: Significant product loss during distillation can be attributed to several factors:

  • Azeotrope Formation: 1-MCPM, being an alcohol, may form a minimum-boiling azeotrope with water or residual organic solvents.[6][8] This can lead to co-distillation and make it difficult to isolate the pure compound at its expected boiling point.

  • Thermal Decomposition: Although its boiling point is moderately high at 128 °C, prolonged heating can potentially lead to decomposition or rearrangement of the strained cyclopropane ring.[9]

  • Mechanical Loss: Ensure your distillation apparatus is properly assembled to avoid leaks, especially if performing a vacuum distillation. For small-scale purifications, significant material can be lost on the surfaces of the glassware.

Q3: I'm performing a vacuum distillation, but the boiling point is not stable. Why is this happening?

A: An unstable boiling point during vacuum distillation typically points to one of two issues:

  • Inadequate Vacuum: Your system may have a leak, causing the pressure to fluctuate. Ensure all joints are properly sealed and the vacuum pump is operating correctly.

  • Outgassing of Volatiles: The crude mixture contains lower-boiling point impurities (like residual ether or water) that are distilling first. The boiling point will only stabilize once the main fraction (your product) begins to distill. A well-packed fractional distillation column can help mitigate this by providing better separation between these components.[10]

Part 2: Troubleshooting Guide: Distillation

Distillation is the primary method for purifying 1-MCPM. This guide provides solutions to common problems.

Workflow: Selecting the Right Distillation Strategy

The first step is to choose the correct purification method based on the likely impurities.

start Crude 1-MCPM q1 Impurity Type? start->q1 solid Solid Impurities (e.g., Mg salts) q1->solid Solid high_bp High-Boiling Impurity (BP diff > 50°C) q1->high_bp High BP close_bp Close-Boiling Impurity (BP diff < 50°C) q1->close_bp Close BP water Water Contamination q1->water Water thermal Thermal Sensitivity q1->thermal Degradation sol_filtration Action: Filtration solid->sol_filtration sol_simple Action: Simple Distillation high_bp->sol_simple sol_fractional Action: Fractional Distillation close_bp->sol_fractional sol_dry Action: Pre-dry with MgSO₄ or Molecular Sieves water->sol_dry sol_vacuum Action: Vacuum Distillation thermal->sol_vacuum sol_filtration->sol_simple Then Distill sol_dry->sol_simple Then Distill

Caption: Decision tree for selecting a 1-MCPM purification strategy.

Problem 1: Product is contaminated with a close-boiling impurity.

Causality: Simple distillation is ineffective when the boiling points of the desired compound and an impurity differ by less than 50-70 °C.[10] This is because the vapor pressure of both compounds is significant at the distillation temperature, leading to co-distillation.

Solution: Fractional Distillation

Fractional distillation introduces a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated cycles of vaporization and condensation, effectively creating multiple "mini-distillations" that enrich the vapor with the more volatile component.

Experimental Protocol: Fractional Distillation of 1-MCPM

  • Drying: Before distillation, dry the crude product. Add anhydrous magnesium sulfate (MgSO₄) to the liquid, swirl, and let it sit for 15-20 minutes. If the MgSO₄ clumps heavily, add more until some remains free-flowing. Filter the solid away.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (a Vigreux column is a good starting point), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.

  • Heating: Heat the flask gently using a heating mantle. Add boiling chips or a magnetic stir bar to ensure smooth boiling. Alcohols often require slightly more energy for vaporization due to their high heats of vaporization.[10]

  • Equilibration: As the vapor rises, you will see a condensation ring move up the column. Heat slowly to allow the column to equilibrate. This is crucial for good separation.

  • Fraction Collection: Collect three fractions:

    • Fore-run: A small initial fraction that contains low-boiling impurities (e.g., residual ether). The temperature will be low and may fluctuate.

    • Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of 1-MCPM (~128 °C at atmospheric pressure, or lower under vacuum).

    • Tailings: As the distillation nears completion, the temperature may rise or fall. Stop the distillation and keep this fraction separate.

  • Analysis: Analyze the main fraction for purity using GC-MS or ¹H NMR.

Problem 2: Product shows signs of degradation (discoloration, unexpected byproducts).

Causality: The combination of a strained three-membered ring and a hydroxyl group makes 1-MCPM potentially susceptible to thermal stress or acid-catalyzed rearrangement at its atmospheric boiling point.[11]

Solution: Vacuum Distillation

By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a temperature where the molecule is more stable.[10]

Experimental Protocol: Vacuum Distillation of 1-MCPM

  • Safety First: Always use a safety screen when performing a vacuum distillation. Inspect all glassware for star cracks or defects before use, as they can fail under vacuum.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use thick-walled vacuum tubing. A short-path distillation head is often preferred to minimize product loss on glass surfaces. Use a capillary bubbler or a magnetic stirrer for smooth boiling; boiling chips are less effective under vacuum.

  • Pressure Control: Connect the apparatus to a vacuum pump with a trap (preferably a cold trap with dry ice/acetone or liquid nitrogen) in between to protect the pump. A manometer is essential for monitoring the pressure.

  • Distillation:

    • Ensure the system is sealed and begin to evacuate the apparatus before you start heating.

    • Once the desired pressure is reached and stable, begin heating the flask gently.

    • Collect fractions as you would in a fractional distillation, noting both the temperature and the pressure at which each fraction is collected. The boiling point of 1-MCPM will be significantly lower than 128 °C.

Part 3: Troubleshooting Guide: Column Chromatography

While distillation is often sufficient, column chromatography can be used for removing impurities with very similar polarities or for small-scale, high-purity applications.

Problem 1: Poor separation between 1-MCPM and a non-polar impurity.

Causality: The choice of mobile phase (eluent) is critical. A solvent system that is too polar will elute all compounds, including your product and impurities, quickly with no separation. A system that is too non-polar will result in very slow elution.

Solution: Systematic Eluent Selection via TLC

Use Thin-Layer Chromatography (TLC) to identify an optimal solvent system before committing to a large-scale column.

Experimental Protocol: TLC Analysis for 1-MCPM Purification

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Spot this solution onto a silica gel TLC plate.

  • Developing: Place the plate in a developing chamber containing a test eluent system. Start with a relatively non-polar mixture, such as 95:5 Hexanes:Ethyl Acetate.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if any components are UV active) and/or by staining (e.g., with a potassium permanganate or vanillin stain, which are effective for alcohols).

  • Optimization: The ideal solvent system will give your product (1-MCPM) an Rf value of approximately 0.3-0.4 and show good separation from impurity spots. Adjust the polarity by changing the ratio of the solvents. For example, if all spots remain at the baseline, increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate).

  • Column Conditions: Once an optimal eluent is found, use it for your column chromatography.

Table 2: Common Solvent Systems for Purifying Alcohols on Silica Gel
Solvent System (Non-polar:Polar)PolarityTypical Use Case
Hexanes : Ethyl AcetateLow to MediumExcellent starting point for many alcohols.
Dichloromethane : MethanolMedium to HighFor more polar alcohols or separating from polar impurities.
Toluene : AcetoneMediumAlternative system with different selectivity.

Pro-Tip: If your compound streaks or "tails" on the silica TLC plate, the silica gel may be too acidic. Consider using neutralized silica or adding a small amount (0.1-1%) of triethylamine to your eluent system to mitigate this effect.

References

preventing byproduct formation in 1-Methylcyclopropanemethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methylcyclopropanemethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and prevent byproduct formation in your synthesis. This center is structured to address specific issues you may encounter with the two primary synthetic routes: the Kulinkovich Reaction and the Simmons-Smith Reaction.

Part 1: Troubleshooting the Kulinkovich Reaction for this compound Synthesis

The Kulinkovich reaction offers an effective method for synthesizing 1-substituted cyclopropanols from esters. In the case of this compound, the reaction typically proceeds from methyl 1-methylcyclopropanecarboxylate.

Reaction Scheme:

Methyl 1-methylcyclopropanecarboxylate Methyl 1-methylcyclopropanecarboxylate This compound This compound Methyl 1-methylcyclopropanecarboxylate->this compound 1. EtMgBr, Ti(OiPr)4 2. H2O workup

Caption: Kulinkovich reaction for this compound.

Frequently Asked Questions & Troubleshooting

Q1: My yield of this compound is low, and I observe the formation of a significant amount of gaseous byproduct. What is happening and how can I prevent it?

A1: The gaseous byproduct you are observing is likely ethene.[1][2] This is a common byproduct in the Kulinkovich reaction and arises from the β-hydride elimination from the diethyltitanium species that forms the reactive titanacyclopropane intermediate.[1][2]

Causality and Mechanism: The reaction is initiated by the formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with the Grignard reagent (e.g., ethylmagnesium bromide).[1][2] The formation of this intermediate involves a β-hydride elimination, which releases ethene.[1]

Troubleshooting Steps:

  • Optimize Grignard Reagent Stoichiometry: Typically, three equivalents of the Grignar reagent are used relative to the ester.[1] Using a significant excess can sometimes lead to increased side reactions. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific setup.

  • Consider Alternative Reagents: Modifications to the standard protocol can enhance atom economy and reduce waste. Using terminal alkenes in place of the Grignard-derived ethyl groups or employing stoichiometric methyltitanium triisopropoxide can be effective strategies.[1]

Q2: I've noticed a significant amount of a higher molecular weight byproduct that is not my desired product. What could this be?

A2: A likely higher molecular weight byproduct is a tertiary carbinamine, especially if you are using more than two equivalents of the Grignard reagent. While the primary target of this guide is the synthesis of this compound, it is important to be aware of related reactions. In the Kulinkovich-Szymoniak reaction with nitriles, an excess of Grignard reagent is known to lead to the formation of tertiary carbinamines. A similar side reaction can occur with esters, where the intermediate ketone is attacked by another equivalent of the Grignard reagent.

Causality and Mechanism: The Kulinkovich reaction proceeds through a ketone intermediate.[3] If this intermediate reacts with an additional equivalent of the Grignard reagent before the intramolecular cyclization can occur, it will lead to the formation of a tertiary alcohol after workup.

Troubleshooting Steps:

  • Control Grignard Reagent Addition: A slow, dropwise addition of the Grignard reagent at a controlled temperature can help to maintain a low concentration of the Grignard reagent in the reaction mixture, favoring the desired intramolecular cyclization over the intermolecular addition to the ketone intermediate.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity of the Grignard reagent and favor the desired reaction pathway.

Part 2: Troubleshooting the Simmons-Smith Reaction for this compound Synthesis

The Simmons-Smith reaction is a powerful tool for the cyclopropanation of alkenes. For the synthesis of this compound, the starting material is 2-methyl-2-propen-1-ol.

Reaction Scheme:

2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol This compound This compound 2-Methyl-2-propen-1-ol->this compound CH2I2, Zn-Cu couple or Et2Zn

Caption: Simmons-Smith reaction for 1-Methylcyclopropanememethanol.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a significant amount of a byproduct with a similar retention time to my starting material in GC analysis, and it has a methoxy group. What is this and how do I avoid it?

A1: This byproduct is very likely the O-methylated ether of your starting material, 2-methoxy-2-methylpropane. This is a known side reaction in the Simmons-Smith reaction, particularly when using allylic alcohols.[1]

Causality and Mechanism: The Simmons-Smith reagent is electrophilic and can react with the hydroxyl group of the starting alcohol. This is especially problematic with prolonged reaction times or when an excess of the reagent is used.[1] The zinc carbenoid can act as a methylating agent for heteroatoms.[1]

Troubleshooting Steps:

  • Control Reagent Stoichiometry: Use the minimum effective amount of the Simmons-Smith reagent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

  • Monitor Reaction Time: Follow the reaction progress by TLC or GC analysis and quench the reaction as soon as the starting material is consumed to minimize the formation of the methylated byproduct.

  • Purification: If the O-methylated byproduct does form, it can often be separated from the desired product by flash column chromatography due to the difference in polarity between an alcohol and an ether.

Q2: I am observing the formation of low molecular weight hydrocarbons and a polymeric substance in my reaction mixture. What are these and how can I minimize their formation?

A2: The formation of low molecular weight hydrocarbons such as methane, ethane, and ethylene, as well as polymethylene, can occur as a side reaction in the Simmons-Smith cyclopropanation.[4]

Causality and Mechanism: These byproducts can arise from the decomposition of the organozinc carbenoid intermediate, especially in the presence of basic solvents or impurities. The exact mechanism of polymethylene formation is complex but is thought to involve the polymerization of the methylene carbene equivalent.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent is critical. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are generally preferred.[5] Basic solvents such as tetrahydrofuran (THF) or triethylamine can reduce the reactivity of the reagent towards the alkene and promote the formation of these byproducts.[4]

  • Use the Furukawa Modification: The use of diethylzinc (Et2Zn) in place of the zinc-copper couple, known as the Furukawa modification, often leads to higher yields and cleaner reactions, especially for allylic alcohols.[6]

  • Ensure Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent decomposition of the reagent.

Q3: The stereoselectivity of my reaction is poor. How can I improve it?

A3: A key feature of the Simmons-Smith reaction with allylic alcohols is the directing effect of the hydroxyl group.[7] The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond.[7][8]

Causality and Mechanism: The coordination of the zinc carbenoid to the hydroxyl group of the allylic alcohol leads to a directed delivery of the methylene group, resulting in high diastereoselectivity.[7]

Troubleshooting Steps:

  • Pre-formation of the Zinc Alkoxide: In some cases, pre-treating the allylic alcohol with a base (like NaH) to form the alkoxide before the addition of the Simmons-Smith reagent can enhance the directing effect.

  • Choice of Reagent: The Furukawa modification (Et2Zn and CH2I2) is known to provide excellent diastereoselectivity with allylic alcohols.[7]

Part 3: Experimental Protocols

Protocol 1: Kulinkovich Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To a solution of methyl 1-methylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether (Et2O) under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (EtMgBr) in Et2O (3.0 eq) dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Filter the resulting mixture through a pad of celite, washing with Et2O.

  • Separate the organic layer, and extract the aqueous layer with Et2O (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Simmons-Smith Synthesis of this compound (Furukawa Modification)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To a solution of 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of diethylzinc (Et2Zn) in hexanes (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (CH2I2) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Data Summary

ByproductSynthetic RouteFormation MechanismPrevention/Minimization
EtheneKulinkovichβ-hydride elimination from the titanacyclopropane precursor.[1][2]Optimize Grignard stoichiometry; consider alternative reagents.[1]
Tertiary Carbinamine/AlcoholKulinkovichIntermolecular addition of Grignard reagent to the intermediate ketone.Slow addition of Grignard reagent; lower reaction temperature.
O-methylated EtherSimmons-SmithElectrophilic attack of the zinc carbenoid on the hydroxyl group.[1]Control reagent stoichiometry; monitor reaction time.[1]
Low MW Hydrocarbons & PolymethylenesSimmons-SmithDecomposition of the organozinc carbenoid.[4]Use non-coordinating solvents; ensure anhydrous conditions.[4][5]

Part 5: Visualization of Byproduct Formation

Kulinkovich Reaction: Formation of Tertiary Alcohol Byproduct

cluster_0 Desired Pathway cluster_1 Byproduct Pathway Intermediate_Ketone Intermediate Ketone 1_Methylcyclopropanemethanol This compound Intermediate_Ketone->1_Methylcyclopropanemethanol Intramolecular Cyclization Tertiary_Alcohol Tertiary Alcohol Intermediate_Ketone->Tertiary_Alcohol Intermolecular Attack by EtMgBr Methyl_1_methylcyclopropanecarboxylate Methyl 1-methylcyclo- propanecarboxylate Methyl_1_methylcyclopropanecarboxylate->Intermediate_Ketone Kulinkovich Reaction (Initial Steps)

Caption: Competing pathways in the Kulinkovich reaction.

Simmons-Smith Reaction: Formation of O-Methylated Byproduct

cluster_0 Desired Pathway cluster_1 Byproduct Pathway 2_Methyl_2_propen_1_ol 2-Methyl-2-propen-1-ol 1_Methylcyclopropanemethanol This compound 2_Methyl_2_propen_1_ol->1_Methylcyclopropanemethanol Cyclopropanation of Alkene O_Methylated_Byproduct O-Methylated Byproduct 2_Methyl_2_propen_1_ol->O_Methylated_Byproduct Methylation of Hydroxyl Group

References

Technical Support Center: Stability and Handling of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-MCPM-2025-12-31

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylcyclopropanemethanol (CAS 2746-14-7) is a valuable building block in organic synthesis, prized for the unique reactivity conferred by its strained cyclopropyl ring.[1] This structure is frequently incorporated into pharmaceutical and agrochemical candidates to modulate metabolic stability and binding affinity.[1] However, the very features that make this compound synthetically useful—the strained ring and the primary alcohol—also render it susceptible to specific degradation pathways. Maintaining the chemical integrity of this compound is paramount for ensuring reproducible and successful experimental outcomes.

This guide provides in-depth technical support, addressing common questions and troubleshooting challenges related to the stability and storage of this reagent.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][3] It should be kept in a dry, well-ventilated area designated for flammable liquids, away from sources of ignition, heat, and sparks.[4][5]

Q2: What materials and chemical classes are incompatible with this compound?

The compound is incompatible with several classes of reagents. Contact with these should be strictly avoided to prevent vigorous, uncontrolled reactions and degradation of the material.[4]

Incompatible Material ClassPotential Outcome of Contact
Strong Oxidizing Agents Rapid, exothermic oxidation of the primary alcohol, potentially leading to fire.[4]
Strong Acids Catalyzes the rearrangement and opening of the strained cyclopropane ring.[4]
Strong Bases Can deprotonate the alcohol, but strong, non-nucleophilic bases are generally less destructive than acids.[4]
Strong Reducing Agents Generally stable, but incompatibility is noted as a precaution.[4]

Q3: I've noticed my sample has developed a yellow tint. Is it still usable?

This compound is typically a colorless to light yellow liquid.[2][3] A noticeable change to a more pronounced yellow or brown color upon storage can be an indicator of degradation, possibly due to minor oxidation or polymerization byproducts. While a slight color change may not significantly impact some applications, it warrants purity re-verification before use in sensitive or stoichiometric-critical reactions. We strongly recommend performing a quick purity check via Gas Chromatography (GC) or ¹H NMR as described in Section 3.

Q4: What are the primary chemical degradation pathways I should be aware of?

There are three main degradation mechanisms to consider during storage and handling:

  • Acid-Catalyzed Ring Opening: The strained cyclopropane ring is susceptible to cleavage under acidic conditions, leading to isomeric impurities. This is often the most significant non-oxidative degradation pathway.

  • Oxidation: As a primary alcohol, the carbinol moiety can be oxidized by atmospheric oxygen over time, especially if not stored under an inert atmosphere.[6][7] This can lead to the formation of 1-methylcyclopropanecarbaldehyde and subsequently 1-methylcyclopropanecarboxylic acid.

  • Thermal Decomposition: While primarily studied in the gas phase at high temperatures (640-720 K), thermal energy can promote ring cleavage via a biradical mechanism, leading to isomerization and fragmentation.[8] This highlights the need to avoid storing the compound at elevated temperatures.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues that may arise from compromised this compound.

Logical Flow for Troubleshooting Reagent Integrity

G start Problem Encountered (e.g., Low Yield, Unexpected Byproducts) check_visual Visually Inspect Sample (Color, Particulates) start->check_visual check_storage Verify Storage Conditions (Temp, Inert Gas, Age) start->check_storage decision_purity Is Degradation Suspected? check_visual->decision_purity check_storage->decision_purity run_gc Protocol 3.1: Run GC Analysis for Purity decision_purity->run_gc Yes outcome_ok Reagent is Likely OK. Troubleshoot Other Reaction Parameters. decision_purity->outcome_ok No decision_gc Purity >98%? run_gc->decision_gc run_nmr Protocol 3.2: Run ¹H NMR for Structure & Impurities outcome_bad Reagent is Degraded. Procure New Stock. Review Storage SOPs. run_nmr->outcome_bad Impurities Detected decision_gc->run_nmr No / Unsure decision_nmr NMR Spectrum Clean? decision_gc->decision_nmr Yes decision_nmr->run_nmr No decision_nmr->outcome_ok Yes

Caption: Troubleshooting workflow for assessing reagent quality.

Problem: My reaction yield is unexpectedly low, or I'm seeing significant byproduct formation.

Possible Cause: Your this compound may have partially degraded, reducing the concentration of the active reagent and introducing impurities that interfere with your reaction.

Troubleshooting Steps:

  • Rule out other variables: First, ensure that other reagents are pure, solvents are anhydrous (if required), and reaction conditions (temperature, time, atmosphere) were correctly maintained.

  • Assess Reagent Purity: Perform a quantitative analysis of your this compound stock. A GC analysis (Protocol 3.1) is ideal for determining the area-percent purity. A purity below 97% should be considered suspect.

  • Identify Potential Impurities: Acquire a ¹H NMR spectrum (Protocol 3.2). Look for characteristic signals of degradation products:

    • Aldehyde proton (CHO): A signal between 9-10 ppm could indicate the presence of 1-methylcyclopropanecarbaldehyde.

    • Vinyl protons (C=CH): Signals between 4.5-6.5 ppm may suggest acid-catalyzed ring-opening to form butenyl isomers.

    • Broad acid proton (COOH): A very broad singlet above 10 ppm could indicate the presence of 1-methylcyclopropanecarboxylic acid.

  • Take Corrective Action: If degradation is confirmed, do not attempt to "push" the reaction by adding more of the compromised reagent. This will only introduce more impurities. Discard the degraded stock according to your institution's safety guidelines and procure a fresh bottle.

Problem: The baseline of my Gas Chromatogram is noisy, or I see several small, unidentified peaks that were not present previously.

Possible Cause: This is a classic sign of compound degradation upon storage. The multiple peaks often correspond to a mixture of isomers formed from ring-opening or fragmentation.

Troubleshooting Steps:

  • Analyze by GC-MS: If available, analyze the sample by GC-MS to get mass data for the impurity peaks. Compare the fragmentation patterns to the expected structures of degradation products (e.g., isomers of C₅H₁₀O).

  • Check for Acid Contamination: Consider the possibility of inadvertent acid contamination. Are you using glassware that was previously washed with acid and not properly neutralized? Are you using a solvent that could have acidic impurities?

  • Evaluate Storage Temperature: Confirm that the refrigerator or cold room where the material is stored has been maintaining the correct 2-8°C temperature. Temperature fluctuations can accelerate degradation.

Section 3: Protocols for Quality Assessment

Protocol 3.1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of ~1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation & Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Inlet Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, constant flow of ~1 mL/min.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components. A high-purity sample should show a major peak with >98% of the total area.

Protocol 3.2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is used to confirm the chemical structure and identify potential degradation products.

  • Sample Preparation: Prepare a sample by dissolving 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher instrument.

  • Analysis:

    • Expected Signals for this compound:

      • ~3.4 ppm (singlet or doublet, 2H, -CH ₂OH)

      • ~1.1 ppm (singlet, 3H, -CH ₃)

      • ~0.5 ppm (multiplet, 2H, cyclopropyl CH ₂)

      • ~0.3 ppm (multiplet, 2H, cyclopropyl CH ₂)

    • Look for Impurity Signals: As detailed in the troubleshooting guide, scan the downfield regions (4.5-6.5 ppm and 9-12 ppm) for evidence of ring-opening or oxidation.

Section 4: Scientific Deep Dive: Degradation Mechanisms

Understanding the chemical principles behind degradation is key to preventing it.

4.1: Acid-Catalyzed Ring Opening

The high ring strain of the cyclopropane ring makes it susceptible to electrophilic attack, particularly by a proton (H⁺). This mechanism generates a carbocation that can rearrange to more stable structures.

G cluster_0 Protonation & Ring Opening cluster_1 Rearrangement & Deprotonation MCPM This compound Protonated Protonated Alcohol MCPM->Protonated + H⁺ Carbocation Homoallylic Cation (Intermediate) Protonated->Carbocation - H₂O (Ring Opening) Product1 But-3-en-1-ol Carbocation->Product1 - H⁺ Product2 2-Methylbut-3-en-2-ol (and other isomers) Carbocation->Product2 Rearrangement, - H⁺

Caption: Plausible acid-catalyzed degradation pathway.

4.2: Oxidation Pathway

The primary alcohol functional group can undergo a two-step oxidation. This process is often slow with atmospheric oxygen but can be a major degradation route over long-term storage if the container is not properly sealed or inerted.

G A This compound (Primary Alcohol) B 1-Methylcyclopropane- carbaldehyde (Aldehyde) A->B [O] C 1-Methylcyclopropane- carboxylic Acid (Carboxylic Acid) B->C [O]

Caption: Stepwise oxidation of the primary alcohol moiety.

References

alternative catalysts for the synthesis of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylcyclopropanemethanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Here, we move beyond simple protocols to address the nuances of the synthesis, troubleshoot common experimental hurdles, and explore modern catalytic alternatives. Our focus is on providing a deep, mechanistic understanding to empower you to optimize your reactions effectively.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using organometallic routes.

Q1: My Grignard reaction for the cyclopropanation won't start. What are the common causes and solutions?

Answer: Failure to initiate a Grignard reaction is a frequent issue, typically stemming from the deactivation of the magnesium metal surface.

  • Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide. The reaction mechanism likely involves single electron transfer from the magnesium metal to the R-X bond, which cannot occur if the surface is blocked.[1]

  • Troubleshooting Steps:

    • Activator Use: The most common solution is to add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium to expose a fresh, reactive surface.

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) can break the oxide layer.

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and reagents (especially the ether solvent) are rigorously anhydrous. Grignard reagents are strong bases and will be quenched by any protic source, including water.[2]

    • Concentration: A localized high concentration of the alkyl halide can sometimes help initiate the reaction. Add a small portion of your halide solution to the magnesium first and wait for initiation (indicated by bubbling or a gentle exotherm) before adding the rest.

Q2: I'm observing a significant amount of a high-boiling side product in my reaction mixture. What could it be?

Answer: A common side reaction in Grignard-based cyclopropanations using a dihalomethane (like dibromomethane) is Wurtz-type coupling, leading to the formation of dimers or oligomers.

  • Causality: The Grignard reagent can react with the starting alkyl halide or the dihalomethane to form a new C-C bond, leading to chain extension instead of cyclopropanation.

  • Preventative Measures:

    • Slow Addition: Add the Grignard reagent or the dihalomethane dropwise to the reaction mixture. This maintains a low concentration of the added reagent, favoring the desired intramolecular or carbenoid reaction over intermolecular coupling.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to 10 °C) can help control the reaction rate and suppress side reactions.[3]

    • "Turbo Grignard": The use of i-PrMgCl in combination with LiCl (a "Turbo Grignard" reagent) can increase reactivity and sometimes lead to cleaner reactions by breaking up Grignard aggregates.[1]

Q3: My yield is consistently low when using a lithium-halogen exchange to generate the organolithium reagent. Why?

Answer: Low yields in lithium-halogen exchange reactions often point to issues with reagent stoichiometry, temperature, or competing side reactions.[4][5]

  • Causality & Solutions:

    • Reagent Equivalents: When using tert-butyllithium (t-BuLi), it is crucial to use two equivalents. The first equivalent performs the exchange, while the second reacts with the generated t-butyl halide byproduct, driving the equilibrium towards the desired product.[1][6][7]

    • Temperature: These exchanges are extremely rapid and must be performed at very low temperatures (typically -78 °C or lower) to prevent the newly formed, highly reactive organolithium species from reacting with the solvent (e.g., THF) or other components in the flask.[7]

    • Purity of Halide: Ensure the starting organic halide is pure. Impurities can consume the organolithium reagent.

    • Reaction Rate Trend: The rate of exchange follows the trend I > Br > Cl.[4] If you are using a chloride, the reaction may be too slow or require harsher conditions, leading to decomposition. Consider using the corresponding bromide or iodide.

Q4: I am considering alternatives to traditional Grignard or organolithium catalysts. What are the main advantages?

Answer: Alternative catalysts, such as enzymatic or photocatalytic systems, offer significant advantages in terms of selectivity, safety, and functional group tolerance.

  • Enzymatic Catalysis: Engineered enzymes, like modified cytochrome P450s, can perform cyclopropanation with exceptional diastereoselectivity and enantioselectivity.[8] This is crucial for pharmaceutical applications where specific stereoisomers are required. They operate under mild, aqueous conditions, avoiding the need for pyrophoric organometallics.

  • Photocatalysis: Visible-light photocatalysis enables the use of bench-stable reagents for cyclopropanation under mild conditions.[9] These reactions are often highly tolerant of sensitive functional groups (like acids and amines) that would be destroyed by traditional organometallic reagents.[9]

Alternative Catalytic Systems for Cyclopropanation

The choice of catalyst is critical for the synthesis of this compound and related structures. While traditional methods are robust, modern alternatives provide unique advantages.

Catalyst SystemReagentsMechanismProsCons
Simmons-Smith Diiodomethane (CH₂I₂), Zn-Cu coupleZinc carbenoid formationHigh functional group tolerance; Stereospecific (syn-addition)Stoichiometric use of zinc; Can be expensive
Dihalocarbene Addition Bromoform (CHBr₃) or Chloroform (CHCl₃), Strong Base (e.g., KOt-Bu)α-elimination to form dihalocarbeneInexpensive reagents; Forms dihalocyclopropanes which can be further functionalizedLimited to electron-rich alkenes; Strong base can be problematic
Enzymatic Engineered Cytochrome P450, Diazoacetate reagentHeme-carbenoid intermediateExcellent enantioselectivity and diastereoselectivity; Green reaction conditions[8]Requires specialized enzymes; Diazo reagents can be hazardous[8]
Photocatalytic Organic photocatalyst, Bifunctional silicate reagentRadical/polar crossover via single-electron transfer[9]Mild conditions; Excellent functional group tolerance; Uses bench-stable reagents[9]Requires photochemical reactor setup; Catalyst development is ongoing

Experimental Protocols

Safety Precaution: All reactions involving organometallic reagents (Grignard, organolithiums) are highly sensitive to air and moisture and must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents like t-BuLi are extremely pyrophoric and require specialized handling.[6]

Protocol 1: Synthesis via Grignard Reagent (Based on Kulinkovich Reaction Principles)

This protocol adapts the principles of cyclopropanation using a Grignard reagent and an ester.

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Grignard Formation: In the flask, place magnesium turnings (2.2 eq). Add anhydrous diethyl ether. In the dropping funnel, place a solution of ethyl bromide (2.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), add a single crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, stir for 1 hour.

  • Cyclopropanation: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of methyl methacrylate (1.0 eq) and titanium(IV) isopropoxide (0.1 eq) in anhydrous diethyl ether.

  • Reaction: Add the Grignard reagent solution to the methacrylate/titanium solution dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be reduced to this compound using LiAlH₄ in a subsequent step.

Protocol 2: Biocatalytic Approach (Conceptual)

This protocol outlines a conceptual workflow based on published enzymatic cyclopropanation methods.[8]

  • Catalyst Preparation: Prepare a buffer solution (e.g., potassium phosphate) containing the engineered cytochrome P450 enzyme and a glucose-dehydrogenase cofactor regeneration system.

  • Reaction Mixture: To the buffer, add the alkene substrate (e.g., a suitable precursor to this compound) and glucose.

  • Initiation: Initiate the reaction by adding the diazoacetate reagent (e.g., ethyl diazoacetate) and NADP⁺.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product using silica gel chromatography to obtain the cyclopropane ester, which can then be reduced to the target alcohol.

Key Mechanisms and Workflows

Understanding the underlying mechanisms and having a logical workflow for troubleshooting are essential for success.

Troubleshooting Workflow

G start Experiment Fails (e.g., No Reaction, Low Yield) cond1 Reaction Type? start->cond1 org_meta Organometallic Route (Grignard, Organolithium) cond1->org_meta Grignard/ Organolithium alt_cat Alternative Catalyst (Enzymatic, Photocatalytic) cond1->alt_cat Alternative check_inert Verify Inert Atmosphere & Anhydrous Conditions org_meta->check_inert check_init Check Reagent Initiation (for Grignard) check_inert->check_init check_temp Confirm Correct Temperature (esp. for Li-Halogen Exchange) check_init->check_temp check_stoich Verify Stoichiometry (e.g., 2 eq. t-BuLi) check_temp->check_stoich resolve Problem Resolved check_stoich->resolve check_cat_act Confirm Catalyst Activity/ Viability (e.g., Enzyme age) alt_cat->check_cat_act check_cofactor Check Cofactors/ Additives check_cat_act->check_cofactor check_conditions Verify Reaction Conditions (pH, Light Source, Temp) check_cofactor->check_conditions check_conditions->resolve

Caption: A logical workflow for troubleshooting common synthesis issues.

Mechanism: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic alternative that avoids the harsh basicity of Grignard reagents. It proceeds through a carbenoid intermediate.

G cluster_0 1. Carbenoid Formation cluster_1 2. Concerted Cycloaddition CH2I2 CH₂I₂ Carbenoid ICH₂ZnI (Simmons-Smith Reagent) CH2I2->Carbenoid + Zn(Cu) ZnCu Zn(Cu) Alkene Precursor Alkene Carbenoid->Alkene Reacts with Alkene TS [Transition State] Alkene->TS + ICH₂ZnI Product Cyclopropane Ring TS->Product - ZnI₂

Caption: Mechanism of Simmons-Smith cyclopropanation.

References

Technical Support Center: Managing Exotherms in the Scale-up of 1-Methylcyclopropanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclopropanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the exothermic risks associated with the scale-up of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure both the safety and success of your chemical processes.

Introduction: Understanding the Thermal Hazards

The synthesis of this compound, a key building block in various chemical industries, often involves highly exothermic reactions. The two primary synthetic routes, the Simmons-Smith cyclopropanation of methallyl alcohol and the Grignard reaction with a suitable epoxide, both present significant thermal management challenges during scale-up. A failure to adequately control the heat generated during these reactions can lead to thermal runaway, resulting in loss of product, damage to equipment, and most importantly, serious safety incidents.

The core challenge in scaling up exothermic reactions lies in the changing ratio of heat generation to heat removal. While a small-scale laboratory flask has a large surface area-to-volume ratio, allowing for efficient heat dissipation, this ratio decreases significantly in larger reactors.[1][2] This means that the ability to cool the reaction mixture becomes progressively more limited as the batch size increases, making a thorough understanding and control of the reaction exotherm paramount.

This guide will provide a structured approach to identifying, understanding, and mitigating these thermal risks through a series of troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the scale-up of this compound synthesis.

Observed Issue Potential Root Cause(s) Recommended Actions & Scientific Rationale
Rapid, Uncontrolled Temperature Increase During Reagent Addition 1. Reagent addition rate is too high: The rate of heat generation is exceeding the heat removal capacity of the reactor.[1][2] 2. Poor mixing: Localized "hot spots" are forming where the concentration of the added reagent is high, leading to an accelerated reaction rate in that area. 3. Incorrect reaction temperature: Starting the addition at a temperature that is too high can lead to an exponential increase in the reaction rate.1. Immediately stop reagent addition. 2. Engage emergency cooling if available. 3. Reduce the reagent addition rate. A semi-batch process, where one reagent is added slowly to the other, is a standard method for controlling the rate of heat generation in exothermic reactions.[3] 4. Improve mixing: Ensure the stirrer speed is adequate for the vessel geometry and batch volume to ensure rapid dispersal of the added reagent and uniform temperature distribution. 5. Optimize the initial reaction temperature: Conduct reaction calorimetry studies to determine the optimal temperature range for controlled reaction progress.
Delayed Exotherm (Induction Period Followed by a Sudden Temperature Spike) 1. Accumulation of unreacted reagent: The reaction may have an induction period, during which the added reagent is not immediately consumed. Once the reaction initiates, the accumulated reagent reacts rapidly, causing a sudden and large exotherm.[2] 2. Inhibition by impurities: Trace impurities in the starting materials or solvent may be temporarily inhibiting the reaction.1. Stop reagent addition immediately if a delayed exotherm is suspected. 2. Characterize the induction period at a small scale. Understand the kinetics of your specific reaction. 3. Add a small "heel" of the reaction mixture from a previous successful batch to initiate the reaction before starting the main reagent feed. 4. Ensure high purity of all reagents and solvents. 5. For Simmons-Smith reactions, ensure proper activation of the zinc-copper couple. The reactivity of the organozinc reagent is critical.
Higher than Expected Batch Temperature Despite Maximum Cooling 1. The scale-up factor has exceeded the reactor's cooling capacity. The heat generated by the larger volume of reactants is greater than the heat that can be removed through the reactor jacket.[1] 2. Fouling of the reactor jacket or heat exchanger, reducing heat transfer efficiency.1. Reduce the batch size. 2. Lower the temperature of the cooling medium. 3. Consider a more dilute reaction mixture to reduce the concentration of reactants and thus the volumetric heat generation rate. 4. Re-evaluate the process in a continuous flow reactor. Microreactors offer a significantly higher surface-area-to-volume ratio, enabling better temperature control for highly exothermic reactions.[4][5] 5. Perform regular maintenance and cleaning of the reactor to ensure optimal heat transfer.
Pressure Buildup in the Reactor 1. The reaction temperature has exceeded the boiling point of the solvent. 2. Gas evolution as a side reaction. For example, quenching of organometallic reagents with moisture can produce flammable gases.1. Ensure the reactor is equipped with a properly sized pressure relief system. 2. Maintain the reaction temperature well below the boiling point of the solvent. 3. Use dry solvents and operate under an inert atmosphere (e.g., nitrogen or argon) when working with water-sensitive reagents like organozinc compounds and Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a major concern in this compound synthesis?

A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[6] This occurs when the heat generated by the reaction exceeds the heat removal capacity of the system. The increased temperature further accelerates the reaction rate, creating a dangerous positive feedback loop. In the context of this compound synthesis, both the Simmons-Smith and Grignard reaction pathways are highly exothermic, making thermal runaway a significant risk, especially during scale-up. A runaway reaction can lead to boiling of the solvent, over-pressurization of the reactor, and potentially an explosion.[7]

Q2: How can I quantitatively assess the thermal risk of my synthesis before scaling up?

The most effective way to assess thermal risk is through reaction calorimetry.[3] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) provide crucial data:

  • Heat of Reaction (ΔHrxn): The total amount of heat released by the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat from the reaction were absorbed by the reaction mass without any cooling. This is a critical parameter for assessing the worst-case scenario.

  • Heat Release Rate: How quickly the heat is generated during the reaction.

This data allows you to calculate the necessary heat removal capacity for your intended scale and to design a safe process.

Q3: What are the key process parameters to control for managing the exotherm in a Simmons-Smith reaction for this synthesis?

For the Simmons-Smith cyclopropanation of methallyl alcohol, the following parameters are critical:

  • Rate of Diiodomethane Addition: This is the primary means of controlling the rate of formation of the reactive organozinc carbenoid and, consequently, the rate of heat generation.[5]

  • Temperature: The reaction is typically conducted at a controlled temperature. Maintaining a consistent temperature is crucial for a steady reaction rate.

  • Purity and Activity of the Zinc-Copper Couple: The reactivity of the zinc is key. Inconsistent activity can lead to unpredictable reaction initiation and potential accumulation of reagents.

  • Solvent Choice: The choice of solvent can influence the reactivity of the Simmons-Smith reagent and the overall heat capacity of the reaction mixture.[8]

Q4: Are there safer alternatives to traditional batch processing for this synthesis?

Yes, continuous flow chemistry is an inherently safer technology for highly exothermic reactions.[5][9] By using microreactors or flow reactors, the reaction volume at any given time is very small, and the high surface-area-to-volume ratio allows for extremely efficient heat transfer.[4] This dramatically reduces the risk of thermal runaway. For the Simmons-Smith reaction, a continuous flow setup where the reactants are mixed just before entering a heated or cooled reaction zone can provide excellent control over the reaction exotherm.[5]

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)

This protocol outlines the general steps for determining the heat of reaction for the Simmons-Smith synthesis of this compound.

Objective: To quantify the heat of reaction (ΔHrxn) and the heat release profile for the reaction of methallyl alcohol with diiodomethane and a zinc-copper couple.

Materials:

  • RC1e Reaction Calorimeter or similar instrument

  • Jacketed glass reactor (e.g., 1 L)

  • Temperature probes (for reactor contents and jacket)

  • Automated dosing pump

  • Stirrer

  • Methallyl alcohol

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • Calibration: Perform a heat flow calibration of the calorimeter system using a known electrical heat source. This is crucial for accurate measurements.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the zinc-copper couple, methallyl alcohol, and the solvent.

  • Thermal Equilibration: Stir the mixture and allow it to reach the desired starting temperature (e.g., 25 °C).

  • Dosing: Begin the controlled addition of diiodomethane at a slow, constant rate using the automated dosing pump.

  • Data Acquisition: Continuously record the temperature of the reaction mass, the jacket temperature, and the amount of diiodomethane added. The calorimeter software will calculate the heat flow in real-time.

  • End of Dosing and Post-Reaction: After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction. Analyze the heat release profile to understand the reaction kinetics under the chosen conditions.

Visualization of Exotherm Management Workflow

The following diagram illustrates the decision-making process for managing exotherms during the scale-up of this compound synthesis.

ExothermManagement cluster_prep Phase 1: Pre-Scale-up Assessment cluster_decision Phase 2: Safety Review & Decision cluster_scaleup Phase 3: Scale-up Strategy cluster_monitoring Phase 4: In-Process Monitoring lit_review Literature Review & Hazard Identification small_scale Small-Scale Synthesis (e.g., 1-5 g) lit_review->small_scale calorimetry Reaction Calorimetry (DSC, RC1) - Determine ΔHrxn, ΔTad small_scale->calorimetry safety_review Safety Review: Is ΔTad manageable? calorimetry->safety_review batch_scaleup Controlled Batch Scale-up - Slow reagent addition - Enhanced cooling safety_review->batch_scaleup Yes flow_chem Consider Continuous Flow Chemistry - Inherently safer - Superior heat transfer safety_review->flow_chem No monitoring Continuous Monitoring - Temperature - Pressure batch_scaleup->monitoring flow_chem->monitoring emergency_plan Emergency Plan - Quenching procedure - Emergency cooling monitoring->emergency_plan

Caption: Decision workflow for managing exotherms in synthesis scale-up.

Conclusion

The synthesis of this compound is a valuable process, but one that requires a diligent and informed approach to safety, particularly concerning the management of reaction exotherms. By understanding the underlying principles of heat generation and removal, utilizing tools like reaction calorimetry, and implementing robust control strategies, researchers can confidently and safely scale up this synthesis. This guide provides a framework for achieving that goal, but it is essential to remember that a strong safety culture and a thorough understanding of the specific reaction conditions are the ultimate keys to preventing incidents.

References

Technical Support Center: Removal of Zinc Residues from 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering zinc contamination during the synthesis and purification of 1-Methylcyclopropanemethanol. We will explore the origins of this contamination, its impact on experimental outcomes, and detailed, validated protocols for its effective removal.

Introduction: The Challenge of Zinc Contamination

This compound is a valuable building block in organic synthesis. Its preparation often involves a cyclopropanation reaction, most notably the Simmons-Smith reaction or one of its variants (e.g., Furukawa, Charette modifications).[1][2] These reactions utilize organozinc carbenoids (such as ICH₂ZnI or EtZnCH₂I) to convert an alkene precursor into the desired cyclopropane.[3][4]

A critical consequence of this chemistry is the generation of stoichiometric amounts of zinc byproducts, typically zinc halides (ZnI₂, ZnCl₂). The hydroxyl group in the allylic alcohol precursor can coordinate with the zinc reagent to direct the cyclopropanation, a feature that enhances stereoselectivity but can also lead to the formation of persistent zinc alkoxide intermediates.[3][5][6] These zinc species can tenaciously adhere to the final product, posing significant challenges for purification and impacting downstream applications.

Frequently Asked Questions & Troubleshooting

Q1: Why is my synthesized this compound contaminated with zinc?

Answer: The primary source of zinc contamination is the reagent used for cyclopropanation.

  • Reaction Mechanism: The Simmons-Smith reaction and its modifications rely on an organozinc carbenoid to deliver a methylene (CH₂) group to the double bond of the precursor, 2-methyl-2-propen-1-ol. The reaction proceeds through a concerted, three-centered transition state.[2][4]

  • Byproduct Formation: After the methylene group is transferred, the zinc is released as a zinc salt (e.g., ZnI₂).

  • Hydroxyl Group Coordination: The hydroxyl group of your starting material plays a crucial directing role, coordinating to the zinc atom of the carbenoid.[3][5] This brings the reagent to the same face of the double bond, ensuring stereocontrol. However, this strong interaction can also lead to the formation of a stable zinc alkoxide of your product, this compound. This alkoxide is often soluble in the organic solvent used for the reaction, making its removal by a simple water wash incomplete.

Q2: What problems can residual zinc cause in my experiments?

Answer: Even trace amounts of zinc can have significant detrimental effects:

  • Catalyst Poisoning: If your purified alcohol is used in subsequent transition-metal-catalyzed reactions (e.g., cross-couplings, hydrogenations), residual zinc can act as a catalyst poison, deactivating the catalyst and halting the reaction.

  • Inaccurate Analytical Data: Zinc contamination can lead to significant line broadening in NMR spectra, particularly for the hydroxyl proton and adjacent protons, obscuring the true structure and purity of your compound.

  • Poor Crystallization: The presence of inorganic salts can inhibit or completely prevent the crystallization of your compound or its derivatives.

  • Side Reactions: The Lewis acidic nature of zinc salts can catalyze unintended side reactions in subsequent synthetic steps.

Q3: What are the most effective methods for removing zinc residues?

Answer: There are three primary, field-proven methods for removing zinc residues. The choice of method depends on the scale of your reaction, the desired level of purity, and the stability of your product.

  • Aqueous Acidic Wash: A fast, cost-effective method for removing bulk zinc salts.

  • Chelation with EDTA: A milder, highly effective method for sequestering stubborn zinc ions.

  • Silica Gel Chromatography: A final purification step to achieve high purity and remove non-volatile impurities.

The following sections provide detailed protocols and the scientific rationale for each method.

Q4: How do I perform an effective aqueous wash for zinc removal?

Answer: A standard aqueous workup can be enhanced by using a mildly acidic solution to break up zinc alkoxides and solubilize the zinc salts. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice as it is effective and less harsh than dilute mineral acids.

Causality: The ammonium ion (NH₄⁺) is a weak Brønsted acid, strong enough to protonate the product's alkoxide (R-O-ZnX) to release the free alcohol (R-OH). This process also forms highly water-soluble zinc salts (like ZnCl₂) and ammonia. These salts partition overwhelmingly into the aqueous phase, leaving the desired organic product in the organic layer.

Experimental Protocol: Acidic Aqueous Wash
  • Initial Quench: After the reaction is complete, cool the reaction mixture to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the entire mixture to a separatory funnel. If needed, add more organic solvent (e.g., diethyl ether, ethyl acetate) to fully dissolve the product.

  • Wash: Add a volume of saturated NH₄Cl solution equal to the organic layer volume. Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently.

  • Separate: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Step 3 & 4) one or two more times with fresh NH₄Cl solution.

  • Brine Wash: Finally, wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Troubleshooting:
  • Emulsion Formation: If a persistent emulsion forms at the interface, add a small amount of brine (saturated NaCl) and swirl gently. Letting the funnel stand for an extended period (15-30 minutes) can also help break the emulsion.

Diagram: Workflow for Aqueous Acidic Wash

G cluster_protocol Aqueous Acidic Wash Protocol start Crude Reaction Mixture (Organic Phase) quench Quench with sat. NH4Cl (aq) at 0 °C start->quench extract Transfer to Separatory Funnel quench->extract wash Wash with sat. NH4Cl (aq) extract->wash separate Separate Aqueous Layer wash->separate repeat_check Repeat Wash 1-2x? separate->repeat_check repeat_check->wash Yes brine_wash Wash with Brine repeat_check->brine_wash No dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry concentrate Filter & Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for removing zinc salts using an acidic aqueous wash.

Q5: When should I use a chelating agent like EDTA, and what is the protocol?

Answer: Chelation is recommended when an acidic wash is insufficient or if your molecule contains acid-sensitive functional groups. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a highly stable, water-soluble 1:1 complex with zinc ions (Zn²⁺).[7][8]

Causality: The EDTA molecule effectively "wraps around" the zinc ion, coordinating through its nitrogen and oxygen atoms.[9] This creates a thermodynamically stable chelate complex. The formation of this complex is highly favorable and effectively pulls zinc ions from the organic phase into the aqueous phase, even if they are weakly associated with your product.[10] The efficiency of chelation is pH-dependent, with optimal zinc binding occurring at pH values between 4 and 7.[7]

Experimental Protocol: EDTA Chelation Wash
  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA). Adjust the pH to ~7 using NaOH or a buffer if necessary.

  • Initial Quench: After the reaction is complete, perform a preliminary quench with water or saturated NH₄Cl to remove the bulk of the zinc salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel.

  • EDTA Wash: Add a volume of the 0.5 M EDTA solution equal to the organic layer volume. Shake vigorously for 2-3 minutes. The extended shaking time is crucial to allow for complete chelation.

  • Separate: Allow the layers to separate. The zinc-EDTA complex is highly water-soluble and will be in the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the EDTA wash (Step 4 & 5) one more time for stubborn cases.

  • Final Washes: Wash the organic layer with deionized water, followed by a brine wash to remove the remaining EDTA and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

Diagram: EDTA Chelation Mechanism and Workflow

G cluster_protocol EDTA Chelation Protocol start Crude Organic Product (with R-O-ZnX / ZnX2) add_edta Add 0.5 M Na2EDTA (aq) (pH ≈ 7) start->add_edta shake Shake Vigorously (2-3 min) add_edta->shake chelation Chelation Occurs: Zn²⁺ + EDTA⁴⁻ → [Zn(EDTA)]²⁻ (Water Soluble) shake->chelation separate Separate Aqueous Layer (contains [Zn(EDTA)]²⁻) chelation->separate water_wash Wash with DI Water separate->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry & Concentrate brine_wash->dry product High-Purity Product dry->product

Caption: Workflow illustrating the removal of zinc ions via chelation with EDTA.

Q6: Can I use column chromatography to remove zinc residues, and how?

Answer: Yes, flash column chromatography is an excellent final step for achieving high analytical purity.

Causality: Silica gel is a highly polar stationary phase. Organic compounds like this compound will travel through the column at a rate determined by the polarity of the eluent. Inorganic zinc salts are non-volatile and extremely polar; they will adsorb irreversibly to the top of the silica gel column and will not elute with common organic solvents.

Experimental Protocol: Flash Column Chromatography
  • Prepare Column: Pack a glass column with an appropriate amount of silica gel (typically 50-100 times the weight of your crude product) using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load Sample: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and load it onto the top of the silica column.

  • Elute: Run the column using the chosen solvent system, gradually increasing polarity if necessary.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified this compound.

Summary of Zinc Removal Methods
MethodPrincipleProsConsBest For
Aqueous Acidic Wash Protonation and SolubilizationFast, inexpensive, removes bulk impurities.Can cause emulsions; may not be suitable for acid-sensitive compounds.Initial workup for large-scale reactions and robust molecules.
EDTA Chelation Formation of a stable, water-soluble complexHighly effective, mild conditions, good for sensitive molecules.Slower than acid wash; EDTA is an additional reagent cost.Removing persistent zinc traces or when acidic conditions must be avoided.
Column Chromatography AdsorptionAchieves highest purity; removes various non-volatile impurities.Time-consuming, requires large solvent volumes, potential for product loss on the column.Final purification step to obtain analytically pure material for sensitive applications.

Diagram: Decision Tree for Zinc Removal Strategy

G start Crude this compound (Post-Reaction) check_sensitivity Is the molecule acid-sensitive? start->check_sensitivity acid_wash Perform Aqueous Acidic Wash (NH4Cl) check_sensitivity->acid_wash No edta_wash Perform EDTA Chelation Wash check_sensitivity->edta_wash Yes check_purity Is purity sufficient for next step? acid_wash->check_purity edta_wash->check_purity chromatography Purify by Flash Column Chromatography check_purity->chromatography No final_product Final Purified Product check_purity->final_product Yes chromatography->final_product

Caption: A logical workflow to select the appropriate zinc purification strategy.

References

Technical Support Center: The Impact of Reagent Quality on 1-Methylcyclopropanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclopropanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Here, we will dissect the critical role of reagent quality in the successful synthesis of this valuable cyclopropane-containing building block, focusing on the widely utilized Simmons-Smith cyclopropanation of methallyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and reliable method is the Simmons-Smith cyclopropanation of an allylic alcohol, specifically 2-methyl-2-propen-1-ol (also known as methallyl alcohol). The reaction involves an organozinc carbenoid that stereospecifically delivers a methylene group to the double bond. A highly effective variation is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This method is often preferred due to its enhanced reactivity and higher yields, particularly with allylic alcohols. The hydroxyl group in methallyl alcohol directs the cyclopropanation to occur on the same face, leading to high diastereoselectivity.

Q2: I'm planning a Simmons-Smith reaction to synthesize this compound. Which reagents are most critical in terms of quality?

A2: The quality of three key reagents is paramount for a successful synthesis:

  • Diiodomethane (CH₂I₂): This is the source of the methylene group. Its purity is crucial as it can decompose over time, especially when exposed to light, forming iodine which can interfere with the reaction.

  • Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and extremely sensitive to air and moisture. Its quality and proper handling are critical for the formation of the active carbenoid species.

  • Methallyl alcohol (Starting Material): The purity of the starting alkene is essential. Impurities can lead to side reactions and complicate the purification of the final product.

Q3: How does the quality of diiodomethane affect the reaction?

A3: Diiodomethane is susceptible to decomposition, primarily through the action of light, which generates elemental iodine (I₂). This degradation is often indicated by a purplish or reddish-brown tinge in the liquid. The presence of iodine can lead to several issues:

  • Reduced Yield: Iodine can react with the organozinc intermediates, consuming the active reagent and lowering the overall yield of the cyclopropanation.

  • Side Reactions: The presence of iodine can promote unwanted side reactions.

  • Inconsistent Results: The variable amount of active CH₂I₂ in a degraded bottle leads to poor reproducibility.

To ensure high-quality results, it is recommended to use freshly purchased diiodomethane from a reputable supplier or to purify older stock before use. Purification can be achieved by washing with a sodium thiosulfate solution to remove iodine, followed by distillation.

Q4: What are the primary concerns with diethylzinc quality and how should it be handled?

A4: Diethylzinc is a highly reactive and hazardous reagent. The primary concerns are:

  • Pyrophoricity: It can ignite spontaneously upon contact with air.

  • Moisture Sensitivity: It reacts violently with water.

Therefore, it is imperative to handle diethylzinc under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. The quality of diethylzinc is typically high when purchased as a solution in an appropriate solvent (e.g., hexanes or toluene). However, once a bottle is opened, it is susceptible to degradation if not handled and stored correctly. The concentration of active diethylzinc in a solution can be determined by titration.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems you might encounter during the synthesis of this compound via the Simmons-Smith reaction of methallyl alcohol, with a focus on reagent quality as the root cause.

Issue 1: Low or No Conversion of Methallyl Alcohol

Question: I am observing very low or no consumption of my methallyl alcohol starting material. What are the likely causes related to my reagents?

Answer: Low or no conversion in a Simmons-Smith reaction is a common issue that often points to problems with the reagents. Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Recommended Solution
Inactive Zinc Reagent If using a zinc-copper couple, it may not be sufficiently activated. For diethylzinc, it may have degraded due to exposure to air or moisture.For Zn-Cu couple: Prepare a fresh batch or reactivate the existing one. For Et₂Zn: Use a fresh bottle or titrate the existing solution to determine the active concentration and adjust the stoichiometry accordingly.
Degraded Diiodomethane The presence of significant amounts of iodine from decomposition can inhibit the reaction.Use freshly distilled diiodomethane or a newly opened bottle. If the liquid has a noticeable purple or brown color, purify it before use.
Wet Solvent or Reagents Traces of water will quench the highly reactive organozinc intermediates.Ensure all solvents are rigorously dried. Use anhydrous grade solvents and dry them further over molecular sieves if necessary. Ensure methallyl alcohol is also dry.
Inhibitors in Starting Material Impurities in the methallyl alcohol, such as antioxidants or other alcohols, could potentially interfere with the reaction.Use high-purity methallyl alcohol. If purity is uncertain, consider purification by distillation.

Diagram: Troubleshooting Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products

Question: My reaction works, but I'm getting a complex mixture of products and a low yield of this compound. What side reactions are common, and how are they related to reagent quality?

Answer: The formation of side products can often be traced back to reagent impurities or non-optimal reaction conditions.

Side Product/Observation Potential Cause Recommended Solution
Methylated Starting Material/Product The zinc carbenoid is electrophilic and can methylate the hydroxyl group of methallyl alcohol or the product, especially with prolonged reaction times or excess reagent.[1]Use the correct stoichiometry of reagents and monitor the reaction progress to avoid unnecessarily long reaction times.
Polymerization Impurities in the methallyl alcohol or the presence of acidic species can sometimes initiate polymerization of the alkene.Use purified methallyl alcohol. Ensure reagents and glassware are free from acidic residues.
Unidentified Byproducts Impurities in any of the reagents can lead to a variety of unknown side products, complicating purification.Always use reagents of the highest possible purity. If in doubt, purify the starting materials and solvents before use.

Diagram: Main Reaction vs. Side Reaction

G Methallyl Alcohol Methallyl Alcohol This compound This compound Methallyl Alcohol->this compound CH2I2, Et2Zn (High-Quality Reagents) Methylated Byproducts Methylated Byproducts Methallyl Alcohol->Methylated Byproducts Excess Reagent / Prolonged Reaction Polymerization Polymerization Methallyl Alcohol->Polymerization Impurities / Acidic Traces

References

Technical Support Center: Analytical Strategies for 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Methylcyclopropanemethanol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important chemical intermediate. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2]

This document provides in-depth, field-proven insights into the analytical techniques required for robust impurity profiling. We will move beyond simple procedural lists to explain the scientific rationale behind method selection and troubleshooting, empowering you to resolve challenges encountered in your laboratory. All methodologies are grounded in established scientific principles and align with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

The Impurity Profiling Workflow: A Holistic View

Effective impurity analysis is a systematic process. It begins with the separation of the main component from its impurities, followed by detection, identification, and quantification. For unknown impurities, structural elucidation is a critical final step.

Caption: A typical workflow for impurity identification and quantification.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Why GC-MS is the Primary Technique: this compound is a volatile compound with a boiling point of approximately 128°C, making it an ideal candidate for Gas Chromatography (GC) analysis.[6] Coupling GC with Mass Spectrometry (MS) provides a powerful tool for both separating impurities and obtaining mass-to-charge ratio information, which is crucial for identification.[][8]

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for method development.

  • System Preparation:

    • GC-MS System: An Agilent 6890/5975 or equivalent system.

    • Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended to resolve a wide range of potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 1000 µg/mL.

    • Create a working standard at 100 µg/mL by diluting the stock solution.

  • Instrumental Parameters:

    • Inlet: Split mode (50:1 ratio) at 250°C. A lower split ratio may be used for trace analysis.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • MS Transfer Line: 230°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Mass Range: Scan from m/z 35 to 350.

Troubleshooting Guide: GC-MS
Question/IssuePotential Causes & Scientific RationaleRecommended Solutions
Q: My main peak is tailing or showing poor shape. 1. Active Sites: The hydroxyl group (-OH) in this compound can interact with active sites (silanols) in the inlet liner or column, causing tailing. 2. Column Overload: Injecting too much sample saturates the stationary phase.1. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. 2. Dilute the sample or increase the split ratio.
Q: I'm seeing poor sensitivity for my impurities. 1. Suboptimal Ionization: The chosen ionization energy may not be efficient for certain impurity structures. 2. High Split Ratio: Too much of the sample is being vented, preventing trace impurities from reaching the detector.1. Ensure the MS is properly tuned. While 70 eV is standard for EI, for specific target impurities, other techniques like Chemical Ionization (CI) could be explored.[8] 2. Reduce the split ratio (e.g., to 20:1) or perform a splitless injection for trace-level analysis.
Q: My library search for an unknown peak gives no confident match. 1. Novel Impurity: The impurity may not exist in the NIST/Wiley library. 2. Co-elution: Multiple components are eluting at the same time, resulting in a mixed mass spectrum that is difficult to match.1. This necessitates structural elucidation using techniques like high-resolution MS (HRMS) or NMR.[9][10] 2. Adjust the oven temperature ramp (e.g., slow it to 5°C/min) to improve chromatographic resolution.
Frequently Asked Questions (FAQs): GC-MS

Q: How do I quantify an impurity without a reference standard? A: For preliminary quantification, you can assume the response factor of the impurity is the same as the main this compound peak (i.e., 100% area normalization). However, for accurate quantification as required by regulatory bodies, a qualified reference standard for the impurity is necessary.[11]

Q: What are some potential process-related impurities I should look for? A: Impurities can arise from starting materials, by-products, or degradation.[12] For this compound, potential impurities could include unreacted starting materials, isomers like 2-Methylcyclopropanemethanol, or oxidation products.[13]

Section 2: High-Performance Liquid Chromatography (HPLC)

Why HPLC is a Complementary Technique: While GC-MS is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile, thermally labile, or highly polar impurities that are not suitable for GC.[2][14] It is also a primary tool for monitoring degradation products that may form during stability studies.

Experimental Protocol: RP-HPLC/UV

This protocol outlines a general-purpose reversed-phase (RP) method.

  • System Preparation:

    • HPLC System: A Waters Alliance e2695 or equivalent with a photodiode array (PDA) or UV detector.

    • Column: A C18 column (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm) is a versatile choice.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector Wavelength: 205 nm (as this compound lacks a strong chromophore, low UV is required). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could also be considered.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: Ramp to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Equilibrate at 5% B

Troubleshooting Guide: HPLC
Question/IssuePotential Causes & Scientific RationaleRecommended Solutions
Q: My peak retention times are drifting. 1. Column Temperature Fluctuation: Retention in RP-HPLC is highly sensitive to temperature. 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent (acetonitrile) can alter the mobile phase strength over time.1. Use a column oven to maintain a stable temperature. 2. Ensure mobile phase bottles are capped. Prepare fresh mobile phase daily.
Q: I'm observing split or broad peaks. 1. Column Contamination: The column inlet frit may be partially blocked, or the stationary phase may be fouled. 2. Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.1. Reverse-flush the column (if permitted by the manufacturer) or use a guard column. 2. Ensure the sample solvent is as close as possible to the initial mobile phase conditions (e.g., 5% Acetonitrile).

Section 3: Spectroscopic Techniques for Structural Elucidation

When an impurity cannot be identified by MS library matching, advanced spectroscopic techniques are required to determine its exact chemical structure.

Frequently Asked Questions (FAQs): NMR and FT-IR

Q: What is the role of Nuclear Magnetic Resonance (NMR) in impurity analysis? A: NMR is the most powerful tool for unambiguous structure elucidation.[10] By analyzing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra, one can piece together the molecular skeleton, determine connectivity, and establish the stereochemistry of an unknown impurity. This is essential for meeting regulatory requirements for impurities above the identification threshold.[15]

Q: How can Fourier-Transform Infrared (FT-IR) Spectroscopy help? A: FT-IR provides information about the functional groups present in a molecule.[16] While it generally cannot be used for definitive identification on its own, it can quickly confirm the presence or absence of key functional groups (e.g., a carbonyl group indicating oxidation, or a change in the O-H stretch). This makes it a valuable, rapid, and complementary screening tool.[17]

Q: How much of an isolated impurity do I need for these analyses? A: Modern NMR instruments are highly sensitive. For ¹H NMR, a few hundred micrograms is often sufficient. For more detailed 2D NMR experiments (like ¹³C-based correlations), 1-5 mg is preferable. FT-IR requires even less material, often just a few micrograms.

General Regulatory & Validation FAQs

Q: What are the ICH thresholds for impurities? A: The ICH Q3A(R2) guideline provides thresholds based on the maximum daily dose of the drug substance.[3][5] Key thresholds include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which an impurity's structure must be identified.

  • Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety.

Q: What is a forced degradation study? A: A forced degradation study intentionally exposes the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[12] The purpose is to understand the degradation pathways and to develop stability-indicating analytical methods that can separate the API from all potential degradants.

Q: What does "method validation" involve? A: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. According to ICH Q2(R1) guidelines, this involves evaluating parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantified with acceptable precision and accuracy.

References

Technical Support Center: Diastereoselectivity in Substituted Cyclopropanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cyclopropanemethanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in cyclopropanation reactions. Here, we address common diastereoselectivity issues through practical, in-depth troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding for future synthetic design.

Troubleshooting Guide: Common Diastereoselectivity Problems

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Poor Diastereomeric Ratio (d.r.) in Simmons-Smith Cyclopropanation of an Acyclic Allylic Alcohol

Question: "I am performing a Simmons-Smith cyclopropanation on my (E)-allylic alcohol, but I'm consistently obtaining a low diastereomeric ratio (e.g., <3:1). How can I improve the syn-selectivity?"

Analysis: This is a classic challenge in Simmons-Smith reactions. The high syn-diastereoselectivity typically observed arises from the coordination of the zinc carbenoid to the hydroxyl group of the allylic alcohol. This chelation directs the delivery of the methylene group to the same face as the hydroxyl substituent.[1][2][3] However, the efficiency of this chelation control can be sensitive to substrate geometry and the specific nature of the zinc reagent. (E)-disubstituted olefins are notoriously more challenging than their (Z) counterparts in achieving high diastereoselectivity under standard conditions.[4][5]

Troubleshooting Protocol:

  • Re-evaluate Your Zinc Carbenoid Reagent: The choice of reagent is critical. The traditional Zn(Cu) couple with CH₂I₂ can be less effective for sterically demanding or (E)-configured substrates.[5]

    • Actionable Solution: Switch to a pre-formed or modified Simmons-Smith reagent. The Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification (Et₂Zn and ClCH₂I) often provide superior results. These reagents are more electrophilic and can lead to tighter transition states, enhancing stereocontrol.[5][6][7]

  • Solvent and Temperature Optimization: The reaction medium influences the aggregation state and reactivity of the organozinc reagent.

    • Actionable Solution: Use non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) to avoid interference with the crucial substrate-reagent chelation. Ethereal solvents can sometimes compete for coordination to the zinc center, diminishing the directing effect of the hydroxyl group. Ensure the reaction is run at a controlled, low temperature (e.g., starting at -10 °C to 0 °C) before allowing it to slowly warm.[8]

  • Ensure Reagent Quality and Stoichiometry: The active carbenoid species is sensitive to moisture and air.

    • Actionable Solution: Use freshly distilled diiodomethane and anhydrous solvents. Ensure the diethylzinc solution is properly titrated. An excess of the carbenoid reagent can sometimes negatively impact selectivity.[9]

Workflow for Optimizing Diastereoselectivity in Simmons-Smith Reactions:

G start Low d.r. with (E)-Allylic Alcohol reagent Modify Zinc Reagent (e.g., Et₂Zn/CH₂I₂) start->reagent solvent Optimize Solvent (CH₂Cl₂ or DCE) reagent->solvent conditions Verify Reagent Quality & Stoichiometry solvent->conditions evaluate Evaluate d.r. conditions->evaluate success High d.r. Achieved evaluate->success >10:1 fail Iterate or Consider Alternative Method evaluate->fail <10:1

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Unexpected trans-Cyclopropane from an α,β-Unsaturated Carbonyl using Corey-Chaykovsky Reaction

Question: "I am trying to synthesize a cis-cyclopropyl ketone from a (Z)-α,β-unsaturated ketone using dimethylsulfoxonium methylide (Corey's ylide), but the major product is the trans-diastereomer. Why is the olefin geometry not being retained?"

Analysis: The Corey-Chaykovsky reaction, particularly when using a stabilized sulfur ylide like dimethylsulfoxonium methylide on an α,β-unsaturated system (a Michael acceptor), proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.[10] This involves a 1,4-conjugate addition of the ylide to the enone, forming a betaine intermediate. This intermediate has a rotatable C-C single bond. Before the intramolecular ring-closing displacement of DMSO occurs, rotation around this bond to the more thermodynamically stable anti-conformation is faster than cyclization. This leads predominantly to the trans-cyclopropane product, irrespective of the starting (E) or (Z) geometry of the enone.[10][11]

Troubleshooting and Alternative Strategies:

  • Use a Non-Stabilized Ylide (with caution): Unstabilized ylides like dimethylsulfonium methylide tend to favor 1,2-addition to the carbonyl group, leading to epoxidation rather than cyclopropanation.[12] This is not a direct solution for cyclopropanation but explains the reactivity difference.

  • Alternative Cyclopropanation Methods: To retain the stereochemistry of the starting olefin, a concerted cyclopropanation method is required.

    • Actionable Solution: The Simmons-Smith reaction is highly stereospecific. The geometry of the double bond in the starting allylic alcohol is directly translated to the relative stereochemistry of the substituents on the resulting cyclopropane ring.[6][8] If your substrate is an enone, it must first be reduced to the corresponding allylic alcohol (e.g., using NaBH₄/CeCl₃ for a Luche reduction to favor 1,2-reduction) before proceeding with a Simmons-Smith reaction.

Conceptual Diagram: Corey-Chaykovsky MIRC Mechanism

G cluster_0 Michael Addition & Bond Rotation cluster_1 Intramolecular Cyclization Z-Enone Z-Enone Syn-Betaine Syn-Betaine Z-Enone->Syn-Betaine 1,4-Addition Anti-Betaine Anti-Betaine Syn-Betaine->Anti-Betaine Fast Bond Rotation Trans-Cyclopropane Trans-Cyclopropane Anti-Betaine->Trans-Cyclopropane SN2 Ring Closure (Thermodynamic Product)

Caption: Bond rotation leads to the thermodynamic trans-product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the high diastereoselectivity in the Simmons-Smith cyclopropanation of allylic alcohols?

A1: The high diastereoselectivity is primarily due to a phenomenon called "chelation control" or "hydroxy-directed cyclopropanation".[1][13] The hydroxyl group of the allylic alcohol coordinates to the zinc atom of the electrophilic (iodomethyl)zinc reagent (the carbenoid). This coordination pre-organizes the transition state, forcing the reagent to deliver the methylene (CH₂) group from the same face of the double bond as the hydroxyl group, resulting in the syn-diastereomer.[2][3] This directed pathway is kinetically favored over the non-directed pathway.

Q2: My substrate lacks a directing group like a hydroxyl. How can I achieve diastereoselective cyclopropanation?

A2: In the absence of a directing group, diastereoselectivity is governed by steric hindrance. The cyclopropanating agent will preferentially approach the less sterically hindered face of the alkene. For substrates with pre-existing stereocenters, the facial bias can be predicted using models like Felkin-Anh, but selectivity is often modest. For highly selective reactions, consider introducing a temporary directing group or using a chiral catalyst system, such as those developed for metal-catalyzed decompositions of diazo compounds.[14][15][16]

Q3: Are there catalytic asymmetric versions of these reactions to control absolute stereochemistry?

A3: Yes, significant progress has been made in asymmetric cyclopropanation.

  • For Simmons-Smith Type Reactions: Charette and others have developed catalytic enantioselective versions using chiral ligands, such as dioxaborolane-based ligands, that coordinate to the zinc reagent and the substrate's hydroxyl group to create a chiral environment.[7][9][17] Titanium-TADDOLate complexes have also been shown to be effective catalysts.[15][18]

  • For Diazo-based Cyclopropanations: Rhodium and copper catalysts with chiral ligands are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds, often providing very high levels of enantioselectivity and diastereoselectivity.[14][19]

Q4: How does the alkene geometry ((Z) vs. (E)) impact the diastereoselectivity in hydroxyl-directed cyclopropanations?

A4: Alkene geometry has a profound impact. (Z)-allylic alcohols typically give much higher syn:anti ratios than their (E)-counterparts.[4][5] This is attributed to the transition state energetics. In the transition state for the (E)-alkene, there is a greater steric interaction (A¹,³ strain) between the substituent on the double bond and the allylic substituent, which can destabilize the chelated transition state required for high syn selectivity. This makes the non-directed pathway more competitive, leading to lower diastereomeric ratios.[5]

Quantitative Comparison of Diastereoselectivity:

Substrate GeometryTypical Simmons-Smith ReagentTypical syn:anti RatioReference
(Z)-Allylic AlcoholZn(Cu), CH₂I₂>50:1 (often >200:1)[4][5]
(E)-Allylic AlcoholZn(Cu), CH₂I₂<3:1 to 5:1[4][5]
(E)-Allylic AlcoholEt₂Zn, CH₂I₂ (Furukawa)>10:1 to 20:1[5]

References

Technical Support Center: Strategies to Minimize Solvent Waste in 1-Methylcyclopropanemethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylcyclopropanemethanol. Our focus is to provide actionable strategies, troubleshooting advice, and answers to frequently asked questions regarding the minimization of solvent waste, a critical aspect of sustainable and efficient chemical manufacturing. This document is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Synthesis Overview & Waste Generation

Q: What is the primary synthesis route for this compound, and where do the main sources of solvent waste originate?

A: The most common and reliable method for synthesizing this compound is through the cyclopropanation of 2-methyl-2-propen-1-ol (methallyl alcohol). This is typically achieved via the Simmons-Smith reaction or one of its more efficient variants, such as the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][2] The reaction is valued for its stereospecificity and high yield.[2][3]

Solvent waste in this process is generated at multiple stages:

  • Reaction Medium: The cyclopropanation reaction itself is conducted in a solvent. Traditionally, ethereal solvents like diethyl ether or halogenated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are used to dissolve reactants and facilitate the reaction.[4] This constitutes the largest single volume of solvent.

  • Work-up and Extraction: After the reaction is complete, the mixture is typically quenched (e.g., with aqueous ammonium chloride or tartaric acid) and the product is extracted from the aqueous phase into an organic solvent, generating significant solvent-water waste.

  • Purification: The crude product is often purified using column chromatography, which consumes large volumes of solvent mixtures (e.g., hexane/ethyl acetate) as the mobile phase.

  • Apparatus Rinsing: Solvents are used to rinse glassware and transfer materials, contributing to overall waste.[5]

G cluster_0 Synthesis Workflow cluster_1 Waste Generation Points Reactants 2-Methyl-2-propen-1-ol + Et₂Zn / CH₂I₂ Reaction Simmons-Smith Reaction in Solvent (e.g., DCM) Reactants->Reaction Dissolution Workup Quenching & Aqueous Extraction Reaction->Workup Transfer Waste1 Spent Reaction Solvent Reaction->Waste1 Source 1 Purification Column Chromatography Workup->Purification Transfer Waste2 Aqueous & Organic Waste Workup->Waste2 Source 2 Product This compound Purification->Product Waste3 Used Chromatography Eluent Purification->Waste3 Source 3

Caption: Workflow for this compound synthesis and associated waste streams.

Section 2: Proactive Waste Reduction: Solvent Selection & Process Optimization

This section focuses on strategies to minimize waste before it is generated, adhering to the first principle of Green Chemistry: Prevention.[6][7]

Q: How can I select a "greener" or more sustainable solvent for the cyclopropanation reaction without compromising the yield?

A: Solvent selection is a critical decision that impacts safety, environmental footprint, and process efficiency.[8][9] The ideal solvent should effectively dissolve reactants while being less hazardous and more easily recyclable. The choice of solvent can significantly influence reaction rates.[4] For the Simmons-Smith reaction, which involves an electrophilic zinc carbenoid, solvent basicity is a key factor; highly basic solvents can coordinate with the zinc reagent and decrease the reaction rate.[4]

A solvent selection guide, such as the one developed by the CHEM21 consortium, can provide a framework for making an informed choice based on Safety, Health, and Environment (SHE) criteria.[9][10]

Table 1: Comparison of Solvents for Simmons-Smith Type Reactions

SolventBoiling Point (°C)[11][12]Key ConsiderationsCHEM21 Verdict[9]Rationale & Expert Insight
Diethyl Ether34.6Highly flammable, peroxide formerHazardous Classic solvent for this reaction, but its high volatility and safety risks make it undesirable for scale-up.
Dichloromethane (DCM)39.6Suspected carcinogen, high volatilityHazardous Commonly used and effective, but its health and environmental concerns are significant. It is a priority for replacement.
1,2-Dichloroethane (DCE)83.5Toxic, environmental hazardHazardous Higher boiling point than DCM allows for a greater temperature range, but it carries similar toxicity concerns.
Toluene110.6Flammable, toxicProblematic A potential replacement for halogenated solvents, but still carries significant health warnings.
Cyclopentyl Methyl Ether (CPME)106Low peroxide formation, hydrophobicRecommended An excellent, greener alternative to THF and other ethers. Its higher boiling point and hydrophobicity simplify work-up and reduce losses.[4]
2-Methyltetrahydrofuran (2-MeTHF)80Bio-derived, low peroxide formationRecommended A bio-based solvent with favorable properties.[10] It is a strong candidate for replacing traditional ethers and chlorinated solvents.

Experimental Protocol: Small-Scale Solvent Screening

  • Set up parallel reactions in 5-10 mL vials.

  • To each vial, add 2-methyl-2-propen-1-ol (1 mmol).

  • Add 2 mL of the solvent to be tested (e.g., CPME, 2-MeTHF, Toluene).

  • Under an inert atmosphere (N₂ or Ar), add diethylzinc (1.1 mmol) to each vial, followed by the dropwise addition of diiodomethane (1.1 mmol) at 0 °C.

  • Allow reactions to warm to room temperature and stir for the same designated time (e.g., 12 hours).

  • Monitor the consumption of starting material by TLC or GC-MS to compare reaction rates and completeness.[13] This allows you to validate a greener solvent for your specific conditions before scaling up.

Q: What reaction parameters can be optimized to reduce the total solvent volume required?

A: Process optimization is key to reducing waste.[14] Several parameters can be adjusted:

  • Increase Reaction Concentration: Dilute reactions are a primary source of solvent waste.[14] Systematically increase the concentration (e.g., from 0.5 M to 1.0 M or higher) while monitoring the reaction progress and exotherm. Higher concentrations can improve throughput and significantly reduce the solvent needed for both the reaction and subsequent work-up.

  • Optimize Stoichiometry: Many procedures use a large excess of one reagent.[13] Carefully titrate the amount of the Simmons-Smith reagent (e.g., from 1.5 equivalents down to 1.1 equivalents) to find the minimum required for full conversion. This reduces both reagent waste and the volume of quenching solution needed.

  • Temperature Control: The reaction is often run at room temperature, but gentle heating (e.g., to 40-50 °C, especially with higher-boiling solvents like CPME) can accelerate the reaction, reducing the total time and potentially minimizing side reactions that complicate purification.[15]

G start Goal: Select Greener Solvent is_halogenated Is current solvent halogenated or hazardous? start->is_halogenated select_alternative Consult CHEM21 Guide: Select 'Recommended' alternatives (e.g., CPME, 2-MeTHF) is_halogenated->select_alternative Yes optimize_conditions Optimize concentration and temperature for new solvent is_halogenated->optimize_conditions No, but can be improved solubility_check Test reactant solubility in alternative solvents select_alternative->solubility_check solubility_check->select_alternative Insoluble run_small_scale Run parallel small-scale reactions to test performance solubility_check->run_small_scale Soluble evaluate_yield Evaluate yield, purity, and reaction time run_small_scale->evaluate_yield evaluate_yield->optimize_conditions Acceptable reselect Re-evaluate solvent choice or reaction conditions evaluate_yield->reselect Unacceptable implement Implement new solvent in standard protocol optimize_conditions->implement reselect->select_alternative

Caption: Decision workflow for greener solvent substitution and optimization.

Section 3: Reactive Waste Management: Solvent Recycling & Recovery

Even after optimization, some solvent waste is inevitable. Implementing a robust recycling program can drastically reduce purchasing and disposal costs.[16][17]

Q: Is it feasible to recycle common solvents like DCM or ethyl acetate at a laboratory scale, and how is it done?

A: Yes, lab-scale recycling is highly feasible and effective, especially for solvents used in large quantities like chromatography eluents.[18][19] The primary method is distillation, which separates the volatile solvent from non-volatile impurities (e.g., your product, byproducts, baseline gunk).[20][21] Modern rotary evaporators can be configured for continuous, unattended distillation, making the process efficient.[20]

Experimental Protocol: Lab-Scale Distillation of Used Chromatography Solvent (Hexane/Ethyl Acetate)

  • Collection: Collect all used hexane/ethyl acetate fractions from a specific process into a designated, clearly labeled waste container. Do not mix with other solvent streams.[22]

  • Setup: Use a rotary evaporator equipped with a receiving flask for the distillate (recycled solvent) and a bump trap. Ensure all glassware is clean.[20]

  • Distillation:

    • Fill the evaporation flask no more than halfway with the used solvent mixture.

    • Set the bath temperature approximately 20-30 °C above the boiling point of the primary solvent (for hexane, a bath of 80-90 °C is effective).

    • Apply gentle rotation and vacuum. The solvent will evaporate, re-condense on the cold finger, and collect in the receiving flask.

    • Continue until only the non-volatile residue remains in the evaporation flask.

  • Quality Control: Before reusing the solvent, it is crucial to verify its purity. A simple GC analysis can confirm the absence of contaminants and verify the hexane/ethyl acetate ratio.[19] For many chromatography applications, the recycled solvent is often purer than the technical grade solvent initially purchased.[19]

  • Disposal: The small volume of concentrated residue can now be disposed of as hazardous waste, representing a significant reduction in total waste volume.[21]

Q: What are the safety considerations for in-house solvent recycling?

A: Safety is paramount.

  • Segregation: Never mix different types of solvents (e.g., halogenated and non-halogenated) in the collection container, as this makes recycling impossible and can create hazardous mixtures.[22]

  • Pressure: Never heat a closed system. Ensure any distillation apparatus is properly vented.

  • Peroxides: Be cautious with peroxide-forming solvents like diethyl ether or THF. If you suspect peroxides, test with peroxide strips before distilling.

  • Equipment: Use equipment in good condition and operate it within a fume hood. Ensure vacuum pumps are compatible with the solvents being used.

Section 4: Troubleshooting Guide

Q: My reaction yield dropped significantly after I switched to a "greener" solvent like 2-MeTHF. What should I investigate?

A: This is a common challenge when changing established protocols.[13]

  • Check Solubility: Confirm that all reactants, especially the zinc carbenoid intermediate, are sufficiently soluble in the new solvent at the reaction temperature. Poor solubility is a common cause of low yield.[11]

  • Re-optimize Temperature: The optimal temperature in DCM may not be the optimal temperature in 2-MeTHF. Since 2-MeTHF has a higher boiling point, you have the flexibility to increase the temperature. Try running the reaction at 40 °C or 60 °C to see if the rate and yield improve.

  • Moisture Content: Ensure your new solvent is rigorously dried. Greener solvents, especially those that are bio-derived, can sometimes have higher water content, which will quench the organozinc reagent.[13]

  • Reaction Time: The reaction kinetics may be different. Monitor the reaction over a longer period to see if it simply proceeds more slowly in the new solvent.[13]

Q: I'm losing a lot of solvent during rotary evaporation. How can I minimize this?

A: Solvent loss during work-up is a hidden source of waste and emissions.

  • Use a Cold Trap: Ensure your rotovap is equipped with an efficient condenser and consider adding a dry ice/acetone or cryogenic cold trap between the rotovap and the vacuum pump. This is especially important for highly volatile solvents like diethyl ether or DCM.

  • Check for Leaks: Ensure all joints and seals on the rotovap are tight and free of defects. A poor vacuum will require more aggressive heating, leading to solvent "bumping" and loss.

  • Optimize Temperature and Pressure: Use a pressure-temperature nomograph to find the optimal conditions for your solvent. This allows for efficient evaporation at the lowest possible temperature, reducing the chance of solvent vapor bypassing the condenser.[23]

Q: My crystallization for final purification is inefficient and requires large volumes of solvent, or my product is "oiling out." How can I fix this?

A: An inefficient crystallization leads to excessive solvent waste and low recovery.[24]

  • If Oiling Out: This happens when the solute comes out of solution at a temperature above its melting point. The solution is likely supersaturated or cooling too quickly. Try one of the following:

    • Re-heat the solution and add slightly more solvent (10-20%) to reduce the saturation level.[24]

    • Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.

  • For Poor Yield: This often means too much solvent was used initially.[24]

    • If you still have the mother liquor (the liquid filtered off from the crystals), try evaporating a portion of the solvent and cooling it again to obtain a "second crop" of crystals.

    • For the next attempt, use less solvent to dissolve the crude product, ensuring you are at the solvent's boiling point to find the minimum required volume.

Section 5: Frequently Asked Questions (FAQs)

Q: What are solvent-free alternatives for cyclopropanation?

A: While challenging for the Simmons-Smith reaction, solvent-free approaches are at the forefront of green chemistry.[25][26] Mechanochemistry, where mechanical force (ball-milling) is used to drive reactions, has shown promise for some transformations and completely eliminates the need for bulk solvent.[25] Solid-state reactions are another avenue, though less common for this specific synthesis.[25]

Q: Could supercritical fluids like scCO₂ be used as a solvent for this synthesis?

A: Supercritical carbon dioxide (scCO₂) is an excellent green solvent alternative because it is non-toxic, non-flammable, and easily removed by depressurization.[27][28][29] Its solvating power is tunable with pressure and temperature.[30] However, highly polar or ionic reagents, like the organozinc intermediates in the Simmons-Smith reaction, often have limited solubility in scCO₂. This can sometimes be overcome by using co-solvents, but it adds complexity. While it represents a promising area of research, its direct application to this synthesis may require significant process development.[27]

Q: How do I balance minimizing waste with the need for high product purity in a pharmaceutical context?

A: This is a critical balance. The goal is not to eliminate solvent use at the cost of purity, but to use solvents more intelligently.

  • Prioritize Optimization: A well-optimized reaction produces fewer byproducts, making purification easier and requiring less solvent.

  • Use High-Resolution Chromatography: Techniques like SFC (Supercritical Fluid Chromatography) use scCO₂ as the primary mobile phase, drastically cutting organic solvent consumption for purification.

  • Recycle Strategically: Use virgin, high-purity solvent for the final purification step where quality is paramount. Use recycled solvent for earlier, less critical steps like initial column purifications or extractions.[20]

Q: What is the single most impactful change a lab can make to reduce solvent waste?

A: While every strategy helps, the most impactful change is often establishing a robust and disciplined solvent recycling program via distillation .[16][17] Since purification steps often account for the vast majority of solvent consumption (up to 80-90% of mass in some processes), recycling chromatography eluents provides the largest and most immediate return on investment in terms of reduced purchasing and disposal costs.[21]

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-Methylcyclopropanemethanol via ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of small molecules is a critical step in the research and development pipeline. This guide provides an in-depth technical comparison for the validation of the 1-Methylcyclopropanemethanol structure, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its unique spectral features, present a detailed analysis of its NMR data, and compare it with structurally related cyclic alcohols.

Introduction to this compound: A Structurally Unique Alcohol

This compound (C₅H₁₀O, CAS No: 2746-14-7) is a fascinating small molecule characterized by a strained three-membered cyclopropane ring.[1] This high ring strain significantly influences the electronic environment of the constituent atoms, giving rise to distinctive NMR spectral characteristics that can be used for its unequivocal identification.[2] Understanding these spectral nuances is paramount for chemists working with this and similar strained-ring systems.

The Theoretical Basis of Cyclopropane NMR: A Story of Ring Strain and Anisotropy

The cyclopropane ring's unique electronic structure, often described as having "banana bonds," results in magnetic anisotropy. This effect, coupled with the high degree of ring strain, leads to a significant upfield shift (lower ppm values) for the ring protons and carbons in NMR spectroscopy compared to their acyclic or larger-ring counterparts.[2] This shielding effect is a hallmark of cyclopropyl moieties and a key diagnostic tool for their identification.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural validation.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-32

    • Relaxation delay: 2 seconds

    • Acquisition time: 4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer)

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: -10 to 220 ppm

Spectral Analysis and Structure Validation of this compound

The following is a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound in CDCl₃. The chemical shifts are referenced to TMS at 0.00 ppm.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Data and Assignments
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A~3.37s2H-CH₂ OH
B~1.14s3H-CH₃
C~0.40m2Hcyclopropyl -CH₂ - (cis to -CH₂OH)
D~0.30m2Hcyclopropyl -CH₂ - (trans to -CH₂OH)
Evariablebr s1H-OH
  • -CH₂OH (Signal A): The two protons of the hydroxymethyl group are diastereotopic due to the chiral center at C1. However, they often appear as a singlet around 3.37 ppm due to similar chemical environments or rapid rotation.

  • -CH₃ (Signal B): The methyl group protons appear as a sharp singlet at approximately 1.14 ppm.

  • Cyclopropyl Protons (Signals C and D): The four protons on the cyclopropane ring are diastereotopic and exhibit complex splitting patterns. They appear in the highly shielded region of the spectrum, between 0.30 and 0.40 ppm, a characteristic feature of cyclopropanes.[2] The protons cis to the hydroxymethyl group are expected to be slightly deshielded compared to the trans protons.

  • -OH (Signal E): The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data and Assignments
SignalChemical Shift (ppm)Assignment
1~71-C H₂OH
2~21Quaternary C
3~15-C H₃
4~11cyclopropyl -C H₂-
  • -CH₂OH (Signal 1): The carbon of the hydroxymethyl group is deshielded by the electronegative oxygen atom and appears around 71 ppm.

  • Quaternary Carbon (Signal 2): The quaternary carbon of the cyclopropane ring (C1) is found at approximately 21 ppm.

  • -CH₃ (Signal 3): The methyl carbon appears at about 15 ppm.

  • Cyclopropyl -CH₂- (Signal 4): The two equivalent methylene carbons of the cyclopropane ring are highly shielded and resonate at a characteristic upfield chemical shift of around 11 ppm.[3]

Comparative Analysis with Alternative Structures

To highlight the unique spectral features of this compound, a comparison with its larger-ring analogs, 1-methylcyclobutanol and 1-methylcyclopentanol, is instructive.

CompoundRing SizeRing Proton Chemical Shifts (ppm)Ring Carbon Chemical Shifts (ppm)
This compound 3~0.3 - 0.4~11, ~21
1-Methylcyclobutanol[4]4~1.5 - 2.2~14, ~35, ~72
1-Methylcyclopentanol[5]5~1.5 - 1.8~24, ~40, ~84

As evident from the table, the chemical shifts of the ring protons and carbons of this compound are significantly more upfield compared to the four- and five-membered ring analogs. This pronounced shielding is a direct consequence of the high ring strain and anisotropic effects of the cyclopropane ring, providing a definitive diagnostic tool for its identification.

Figure 2: Experimental workflow for NMR-based structural validation.

Conclusion

The structural validation of this compound is readily and reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The characteristic upfield chemical shifts of the cyclopropyl protons and carbons serve as a definitive fingerprint for this strained ring system, allowing for its unambiguous differentiation from other cyclic alcohol isomers. By understanding the theoretical principles governing its spectral behavior and following a robust experimental protocol, researchers can confidently confirm the structure of this unique molecule.

References

comparative reactivity of 1-Methylcyclopropanemethanol vs. cyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 1-Methylcyclopropanemethanol and Cyclopropanemethanol

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of functional groups is paramount. The cyclopropylmethyl moiety, a common structural motif, presents a fascinating case study in how subtle structural changes can dramatically influence reaction pathways and rates. This guide provides a detailed comparison of the reactivity of this compound and its parent compound, cyclopropanemethanol, with a focus on reactions proceeding through carbocation intermediates. We will explore the underlying electronic principles, provide supporting experimental designs, and interpret the expected outcomes.

The reactivity of cyclopropylcarbinyl systems, particularly under acidic conditions, is dominated by the stability of the resulting carbocation intermediate. The cyclopropyl group itself offers remarkable stabilization to an adjacent positive charge. This is not due to simple induction or hyperconjugation alone, but rather a unique electronic interaction involving the strained "bent bonds" of the cyclopropane ring. These bonds have significant p-character and can overlap effectively with the vacant p-orbital of the carbocationic center, a phenomenon sometimes referred to as "dancing resonance".[1][2][3] This delocalization of charge significantly lowers the energy of the intermediate.

When comparing the two molecules :

  • Cyclopropanemethanol: Upon protonation of the hydroxyl group and subsequent loss of water, it forms a primary cyclopropylmethyl carbocation.

  • This compound: This alcohol forms a tertiary 1-methylcyclopropylmethyl carbocation under the same conditions.

The addition of the methyl group at the C1 position in this compound provides further stabilization to the carbocation through a positive inductive effect (+I effect).[4] Consequently, the tertiary 1-methylcyclopropylmethyl carbocation is significantly more stable than the primary cyclopropylmethyl carbocation. This difference in carbocation stability is the primary driver for the observed differences in reactivity.

G cluster_0 Cyclopropanemethanol cluster_1 This compound a Cyclopropanemethanol b Primary Cyclopropylmethyl Carbocation (Less Stable) a->b -H₂O c This compound d Tertiary 1-Methylcyclopropylmethyl Carbocation (More Stable) c->d -H₂O G prep Prepare 0.1 M Alcohol Solutions in Methanol (with Internal Standard) setup Equilibrate Solutions at 50 °C prep->setup initiate Add p-TsOH Catalyst (t=0) setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench with NaHCO₃ sample->quench analyze Analyze by GC-FID quench->analyze plot Plot ln[Alcohol] vs. Time & Determine Rate Constant analyze->plot G cluster_0 From Cyclopropanemethanol cluster_1 From this compound A Primary Carbocation B Cyclobutyl Cation A->B Rearrangement C Homoallyl Cation A->C Rearrangement P3 Cyclopropylmethyl Methyl Ether A->P3 + CH₃OH - H⁺ P1 Cyclobutyl Methyl Ether B->P1 + CH₃OH - H⁺ P2 3-Butenyl Methyl Ether C->P2 + CH₃OH - H⁺ D Tertiary Carbocation E 1-Methylcyclobutyl Cation D->E Rearrangement P4 1-Methylcyclobutyl Methyl Ether E->P4 + CH₃OH - H⁺

References

The Cyclopropyl Moiety in Drug Discovery: A Comparative Guide to the Biological Activity of 1-Methylcyclopropanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclopropane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that offer enhanced therapeutic profiles is paramount. Among these, the cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a "privileged" motif. Its unique stereoelectronic properties, including high ring strain (approximately 27.5 kcal/mol) and the distinct π-character of its C-C bonds, confer significant advantages in the design of small molecule therapeutics.[1] The incorporation of a cyclopropane moiety into a drug candidate can profoundly influence its pharmacological properties, often leading to:

  • Enhanced Potency: The rigid, conformationally constrained nature of the cyclopropane ring can lock a molecule into its bioactive conformation, thereby increasing its binding affinity to the target protein.[2]

  • Improved Metabolic Stability: The C-H bonds within a cyclopropane ring are stronger than their aliphatic counterparts, rendering them less susceptible to metabolic degradation by cytochrome P450 enzymes.[2][3] This can lead to improved pharmacokinetic profiles, including a longer half-life and reduced plasma clearance.[3]

  • Reduced Off-Target Effects: By restricting the conformational flexibility of a molecule, the cyclopropane ring can decrease its ability to bind to unintended biological targets, thus minimizing off-target toxicities.[3]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane group can influence a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, including brain permeability.[3]

Given these benefits, there is considerable interest in exploring the biological activities of novel cyclopropane-containing compounds. This guide focuses on the potential biological activities of derivatives of 1-Methylcyclopropanemethanol, a readily accessible building block. While specific biological data for derivatives of this compound is not extensively published, we can extrapolate from the well-documented activities of structurally similar cyclopropane derivatives to design and propose a comparative study. This guide will therefore present a hypothetical, yet scientifically grounded, comparison of the potential anticancer, antifungal, and enzyme inhibitory activities of a focused library of this compound derivatives.

Proposed Comparative Study: A Focused Library of this compound Derivatives

To explore the therapeutic potential of this compound, we propose the synthesis and biological evaluation of a focused library of its amide and ester derivatives. The rationale for selecting these functional groups is twofold: 1) they are prevalent in a vast number of approved drugs and 2) their synthesis from the parent alcohol is straightforward.

Hypothetical Library of this compound Derivatives:

Compound IDDerivative TypeR Group
MCPM-A1 AmidePhenyl
MCPM-A2 Amide4-Chlorophenyl
MCPM-A3 Amide2-Thiazolyl
MCPM-E1 EsterBenzoyl
MCPM-E2 Ester4-Nitrobenzoyl

The selection of the "R" groups is intended to probe the effects of electronic and steric variations on biological activity.

Synthetic Workflow

The synthesis of the proposed amide and ester derivatives of this compound can be achieved through well-established synthetic protocols. The following diagram illustrates the general synthetic strategy.

Synthesis MCPM This compound Intermediate_Acid 1-Methylcyclopropane carboxylic Acid MCPM->Intermediate_Acid Oxidation (e.g., PCC, TEMPO) Esters Ester Derivatives (MCPM-E1, E2) MCPM->Esters Esterification (e.g., Acyl Chloride, DCC) + R-COOH Amides Amide Derivatives (MCPM-A1, A2, A3) Intermediate_Acid->Amides Amide Coupling (e.g., HATU, EDCI) + R-NH2 Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Methanol Dehydrogenase (MDH) Reaction_Mix Reaction Mixture: Enzyme, Substrate, Cofactor, Inhibitor Enzyme->Reaction_Mix Substrate Substrate (e.g., Methanol) Substrate->Reaction_Mix Cofactor Cofactor (e.g., NAD+) Cofactor->Reaction_Mix Inhibitors Test Compounds (MCPM Derivatives) Inhibitors->Reaction_Mix Incubation Incubation at Optimal Temperature Reaction_Mix->Incubation Measurement Spectrophotometric Measurement of NADH formation at 340 nm Incubation->Measurement Kinetics Determine Reaction Velocities Measurement->Kinetics IC50 Calculate IC50 Values Kinetics->IC50

References

A Technical Guide to the Structure-Activity Relationship of Substituted Methanols as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted methanol derivatives, focusing on a compelling case study of non-steroidal aromatase inhibitors. We will dissect how subtle modifications to a core chemical scaffold can dramatically influence potency, offering a blend of theoretical insights and practical, data-driven comparisons.

Introduction: The Significance of the Methanol Moiety in Drug Design

The cyclopropylmethanol unit and its structural bioisosteres, such as diarylmethanols, are privileged scaffolds in medicinal chemistry. The cyclopropyl group, with its unique steric and electronic properties conferred by significant ring strain, can enhance metabolic stability, improve potency by locking molecules into a bioactive conformation, and fine-tune physicochemical properties like lipophilicity.[1] Similarly, the diarylmethanol core provides a rigid, three-dimensional framework for orienting functional groups to interact with biological targets.

A critical application for these scaffolds is in the design of enzyme inhibitors. Aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis, is a key target in the treatment of hormone-dependent breast cancer.[2][3] Non-steroidal aromatase inhibitors (NSAIs) typically feature a nitrogen-containing heterocycle (e.g., imidazole or triazole) that coordinates with the heme iron atom in the enzyme's active site, alongside a larger scaffold that establishes additional binding interactions.[3] This guide will explore the SAR of a series of substituted methanol derivatives designed as potent NSAIs, demonstrating how systematic structural modifications can lead to picomolar-level inhibition.

Comparative Analysis: SAR of Substituted Methanol Derivatives as Aromatase Inhibitors

Our central case study focuses on a series of [(benzofuran-2-yl)phenylmethyl]triazole derivatives.[4] These compounds can be considered bioisosteres of 1-aryl-cyclopropylmethanols, where the benzofuran-phenyl moiety mimics the rigid structure provided by a substituted cyclopropyl ring. The core structure consists of a central methanol carbon, a phenyl ring, a benzofuran ring system, and a 1,2,4-triazole ring responsible for heme coordination.

The logical workflow for this SAR study is to first establish a core scaffold and then systematically probe the effects of substituents at different positions.

SAR_Workflow cluster_0 Scaffold Identification & Synthesis cluster_1 Systematic Substitution & Evaluation cluster_2 Data Analysis & Model Refinement A Identify Core Scaffold: [(Benzofuran-2-yl)phenylmethyl]triazole B Synthesize Parent Compound (Unsubstituted) A->B C Substitute on Phenyl Ring (Position & Electronics) B->C D Substitute on Benzofuran Ring (Position & Electronics) B->D E Evaluate Aromatase Inhibition (Determine IC50 values) C->E D->E F Analyze IC50 Data to Establish SAR Trends E->F G Develop Predictive Model (e.g., 3D-QSAR) F->G H Design & Synthesize Next-Generation Inhibitors G->H H->E Iterative Optimization

Caption: Iterative workflow for SAR-guided drug design.
Effect of Substitution on the Phenyl Ring

Initial modifications focused on the phenyl ring attached to the central methanol carbon. The goal was to probe the steric and electronic requirements of the binding pocket in this region.

Compound IDPhenyl Ring SubstituentAromatase IC₅₀ (nM)[4]
Letrozole (Reference Drug)11.5
5a Unsubstituted1.3
5b 4'-Fluoro0.5
5c 4'-Chloro0.7
5d 4'-Cyano0.9
5e 2'-Fluoro2.1

Analysis of Phenyl Ring Substitutions:

  • Baseline Activity: The unsubstituted parent compound 5a (IC₅₀ = 1.3 nM) is already significantly more potent than the clinical drug Letrozole, validating the core scaffold's effectiveness.

  • Para-Substitution: Introducing small, electron-withdrawing groups at the 4'-position (para) of the phenyl ring, such as fluoro (5b ) or chloro (5c ), led to a notable increase in potency. This suggests a favorable interaction, possibly a hydrogen bond or beneficial electrostatic interaction, within this sub-pocket of the enzyme.

  • Ortho-Substitution: Moving the fluoro group to the 2'-position (ortho) in compound 5e resulted in a decrease in activity compared to the para-substituted analog 5b . This indicates that steric bulk at the ortho position is not well-tolerated and may disrupt the optimal orientation of the phenyl ring for binding.

Effect of Substitution on the Benzofuran Ring

Next, the benzofuran ring was modified to explore another region of the enzyme's active site. Methoxy groups were introduced at the 5- and 6-positions.

Compound IDBenzofuran Ring SubstituentAromatase IC₅₀ (nM)[4]
5a Unsubstituted1.3
6 5-Methoxy0.9
7 6-Methoxy0.2

Analysis of Benzofuran Ring Substitutions:

  • Positional Importance: Substitution at the 6-position of the benzofuran ring with a methoxy group (7 ) yielded a dramatic increase in potency, resulting in a compound with an IC₅₀ of 0.2 nM. This is a 6.5-fold improvement over the parent compound 5a .

  • Favorable Interactions: The methoxy group at the 6-position likely acts as a hydrogen bond acceptor, engaging with a key residue in the active site. Substitution at the 5-position (6 ) also improved potency, but to a lesser extent, highlighting the specific topology of the binding pocket.

Combining Optimal Substitutions for Picomolar Potency

Based on the initial SAR, the next logical step was to combine the most favorable substitutions. A but-2-ynyloxy group, a known pharmacophore for enhancing aromatase inhibition, was introduced at the 6-position of the benzofuran ring, combined with the optimal 4'-fluoro substitution on the phenyl ring.

Compound IDPhenyl Ring SubstituentBenzofuran Ring SubstituentAromatase IC₅₀ (pM)[4]
19b 4'-Fluoro6-(But-2-ynyloxy)0.31

The resulting compound, 19b , achieved an extraordinary IC₅₀ of 0.31 pM , demonstrating the power of iterative, SAR-guided design. This represents a greater than 37,000-fold increase in potency compared to Letrozole.

References

A Spectroscopic Showdown: Differentiating 1-Methylcyclopropanemethanol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic chemistry and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 1-methylcyclopropanemethanol and its constitutional isomers: cyclobutanol, 2-methyloxetane, and methyl cyclopropyl ether. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral features that enable unambiguous differentiation of these closely related compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for structural characterization.

The Importance of Isomeric Purity

This compound and its isomers share the same molecular formula, C₅H₁₀O, and consequently, the same molecular weight (86.13 g/mol )[1]. However, their distinct connectivities and functional groups give rise to unique spectroscopic fingerprints. Establishing the isomeric purity of a sample is a critical step in chemical synthesis and pharmaceutical development, as different isomers can exhibit varied reactivity, toxicity, and therapeutic efficacy. Spectroscopic methods provide a non-destructive and highly sensitive means of achieving this.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Theoretical Distinctions

The primary distinguishing feature among our compounds of interest is the presence or absence of a hydroxyl (-OH) group and an ether (C-O-C) linkage.

  • This compound and Cyclobutanol: Both are alcohols and will therefore exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding. They will also show C-O stretching vibrations.

  • 2-Methyloxetane and Methyl Cyclopropyl Ether: These are ethers and will lack the broad O-H stretching band. Instead, they will display a strong C-O-C stretching absorption, typically in the 1000-1300 cm⁻¹ region.

The presence of the strained cyclopropyl and cyclobutyl rings will also manifest in the C-H stretching and bending regions of the spectra.

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~3340 (broad), ~3080, ~1030O-H stretch, C-H stretch (cyclopropyl), C-O stretch
Cyclobutanol ~3350 (broad), ~2970, ~1050O-H stretch, C-H stretch (aliphatic), C-O stretch[2][3][4][5][6]
2-Methyloxetane ~2970, ~1120C-H stretch (aliphatic), C-O-C stretch
Methyl Cyclopropyl Ether ~3080, ~2980, ~1190C-H stretch (cyclopropyl), C-H stretch (aliphatic), C-O-C stretch

Note: The exact positions of absorption bands can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Chemical shifts, signal splitting (multiplicity), and integration are the key parameters used for structural elucidation.

Theoretical Predictions

The unique symmetry and electronic environments of each isomer lead to predictable differences in their NMR spectra.

  • ¹H NMR:

    • This compound: Will show distinct signals for the methyl protons, the diastereotopic methylene protons of the CH₂OH group, and the cyclopropyl ring protons, which typically appear in the upfield region (0-1 ppm). The hydroxyl proton will be a singlet, the position of which can be concentration-dependent.

    • Cyclobutanol: The spectrum will be more complex due to the puckered nature of the cyclobutane ring, leading to non-equivalent protons. Signals for the ring protons will be in the aliphatic region.

    • 2-Methyloxetane: Will exhibit signals for the methyl group (a doublet), the methine proton adjacent to the oxygen, and the methylene protons of the oxetane ring.

    • Methyl Cyclopropyl Ether: Will show a characteristic singlet for the methoxy group protons and signals for the cyclopropyl ring protons.

  • ¹³C NMR:

    • The number of unique carbon signals will correspond to the number of non-equivalent carbon atoms in each isomer. The chemical shifts will be indicative of the carbon's hybridization and proximity to electronegative atoms. Carbons bonded to oxygen will be significantly downfield.

Comparative NMR Data
Compound¹H NMR Key Chemical Shifts (ppm)¹³C NMR Key Chemical Shifts (ppm)
This compound ~0.3-0.6 (m, 4H, ring CH₂), ~1.1 (s, 3H, CH₃), ~3.4 (s, 2H, CH₂OH)~15 (ring CH₂), ~20 (quat. C), ~25 (CH₃), ~70 (CH₂OH)[7][8]
Cyclobutanol ~1.5-2.5 (m, 7H, ring H's), ~4.0 (m, 1H, CHOH)~12 (CH₂), ~35 (CH₂), ~68 (CHOH)[2][9][10]
2-Methyloxetane ~1.4 (d, 3H, CH₃), ~2.3-2.6 (m, 2H, ring CH₂), ~4.5-4.8 (m, 1H, CH), ~4.9-5.1 (m, 2H, OCH₂)~22 (CH₃), ~35 (ring CH₂), ~75 (CH), ~78 (OCH₂)
Methyl Cyclopropyl Ether ~0.2-0.5 (m, 4H, ring CH₂), ~3.2 (s, 3H, OCH₃), ~3.3 (m, 1H, CH)~5 (ring CH₂), ~58 (OCH₃), ~65 (CH)

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (TMS) and can be influenced by the solvent used.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For our isomers, the molecular ion peak (M⁺) will be at m/z 86. However, the real power of MS in differentiating isomers lies in the analysis of their fragmentation patterns, which are dictated by the stability of the resulting fragment ions.

Fragmentation Pathways
  • This compound: Likely to lose a water molecule (M-18) or a hydroxymethyl radical (M-31). Alpha-cleavage next to the oxygen is also a probable fragmentation pathway.

  • Cyclobutanol: The strained four-membered ring can undergo ring-opening upon ionization. Loss of water (M-18) and ethene (M-28) are common fragmentation pathways.[11][12]

  • 2-Methyloxetane: Ring-opening is a dominant fragmentation pathway, often leading to the loss of formaldehyde (M-30) or an ethylene molecule.

  • Methyl Cyclopropyl Ether: Fragmentation may involve the loss of a methyl radical (M-15) or a methoxy radical (M-31).

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 8668, 55, 43[1]
Cyclobutanol 72 (C₄H₈O)71, 57, 44, 43[11][13][14][15]
2-Methyloxetane 8671, 58, 56, 43
Methyl Cyclopropyl Ether 72 (C₄H₈O)57, 41

Note: The relative intensities of the fragment ions are crucial for identification.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, adherence to standardized experimental protocols is essential.

General Sample Preparation for NMR
  • Sample Purity: Ensure the sample is free of residual solvents or other impurities by drying under high vacuum.[16]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[16][17]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration of 50-100 mg is often required.[18]

  • Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution into the NMR tube through a pipette with a cotton plug.[16][18]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[18]

Acquiring a ¹H NMR Spectrum
  • Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[19]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is typically used for routine spectra.

    • Spectral Width: Set to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is generally sufficient.[19]

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Acquiring a ¹³C NMR Spectrum
  • Spectrometer Setup: Similar to ¹H NMR, lock and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is common.[20]

    • Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each carbon.[21]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • Acquisition Time and Relaxation Delay: These parameters may need to be optimized based on the sample.[20]

  • Data Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction.

Acquiring an FTIR Spectrum
  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[22]

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the region of interest and use a liquid cell.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Acquiring an Electron Ionization (EI) Mass Spectrum
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizing the Isomeric Relationships and Analytical Workflow

To better understand the relationships between these isomers and the general workflow for their analysis, the following diagrams are provided.

Caption: Isomeric relationship of the four C₅H₁₀O compounds.

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution MS MS Sample->MS Transfer to Tube/Cell Transfer to Tube/Cell Dissolution->Transfer to Tube/Cell NMR NMR Transfer to Tube/Cell->NMR IR IR Transfer to Tube/Cell->IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its structural isomers. By carefully analyzing the characteristic spectral features arising from their unique functional groups and molecular skeletons, researchers can confidently determine the identity and purity of these compounds. The integration of these techniques, guided by sound experimental protocols, is fundamental to advancing research and development in chemistry and the pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Enantioselective Cyclopropanation: A Comparative Study of Leading Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the creation of stereochemically well-defined cyclopropane rings is a task of paramount importance. These three-membered carbocycles are prevalent structural motifs in a vast array of natural products and pharmaceuticals, imparting unique conformational constraints and metabolic stability. The enantioselective cyclopropanation of alkenes, therefore, stands as a critical transformation in modern organic synthesis.

This guide provides an in-depth comparative analysis of the four major classes of homogeneous catalysts employed for this purpose: rhodium, copper, cobalt, and iron complexes. Moving beyond a simple recitation of data, we will delve into the mechanistic nuances, substrate scope, and practical considerations that govern catalyst selection, empowering you to make informed decisions in your synthetic endeavors.

The Landscape of Enantioselective Cyclopropanation Catalysis

The field of enantioselective cyclopropanation is dominated by transition metal-catalyzed reactions involving the decomposition of diazo compounds to generate transient metal-carbene intermediates. The nature of the metal center and the architecture of the chiral ligands profoundly influence the catalyst's reactivity, stereoselectivity, and substrate scope. While rhodium and copper catalysts have historically been the workhorses in this domain, recent years have witnessed the emergence of cobalt and iron complexes as powerful, earth-abundant alternatives with distinct mechanistic pathways.

Performance Comparison at a Glance

To provide a clear overview, the following table summarizes the key performance metrics for representative catalysts from each class in the benchmark cyclopropanation of styrene with ethyl diazoacetate (EDA). It is important to note that reaction conditions can significantly impact outcomes, and these values should be considered representative rather than absolute.

Catalyst ClassRepresentative Catalyst SystemTypical Catalyst Loading (mol%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Typical Yield (%)Key Advantages
Rhodium Dirhodium(II) tetrakis(N-[4-dodecylphenyl)sulfonyl]-(L)-prolinate) (Rh₂(S-DOSP)₄)0.5 - 2Generally high (can be ligand dependent)Often >90High to excellentBroad substrate scope, high turnover numbers, well-established.
Copper Copper(I) triflate with a bis(oxazoline) ligand (e.g., Cu(I)-Box)1 - 5Moderate to goodGood to excellent (>90)Good to highLower cost than rhodium, well-developed ligand systems.
Cobalt Cobalt(II) porphyrin complexes (e.g., [Co(P1)])1 - 5High to excellent (often >98:2)Good to excellent (>90)HighUnique radical mechanism, effective for electron-deficient olefins, minimizes diazo dimerization.[1]
Iron Chiral iron(II) porphyrin complexes (e.g., Fe(P*))1 - 5High to excellentGood to excellentGood to highEarth-abundant and low toxicity, high turnover numbers possible.[2]

Deep Dive into Catalyst Classes

Rhodium Catalysts: The Established Standard

Dirhodium(II) carboxylate and carboxamidate complexes are among the most powerful and versatile catalysts for enantioselective cyclopropanation.[3] Their reactivity is predicated on the formation of a rhodium-carbene intermediate through the reaction of the catalyst with a diazo compound.[4]

Mechanism and Stereocontrol: The generally accepted mechanism involves the formation of a metal-carbene species, which then undergoes a concerted, albeit often asynchronous, addition to the alkene. The chiral ligands surrounding the dirhodium core create a chiral pocket that dictates the trajectory of the incoming alkene, thereby controlling the stereochemical outcome of the reaction.[4]

rhodium_cycle cluster_main Rhodium Catalytic Cycle catalyst Rh₂(L*)₄ Catalyst carbene Rh₂(L*)₄=CHR' (Rh-Carbene) catalyst->carbene - N₂ cyclopropane Cyclopropane + Rh₂(L*)₄ carbene->cyclopropane + Alkene cyclopropane->catalyst diazo R'CHN₂ (Diazo Compound) diazo->catalyst alkene Alkene alkene->carbene

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

Substrate Scope and Limitations: Rhodium catalysts exhibit a broad substrate scope, effectively cyclopropanating electron-rich, electron-neutral, and even some electron-deficient alkenes.[3] The choice of chiral ligand, such as those derived from prolinate, can be tuned to achieve high enantioselectivity for a wide range of aryldiazoacetates and vinyldiazoacetates.[5][6] However, achieving high diastereoselectivity with simple diazoacetates can sometimes be challenging.[6]

Experimental Protocol: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene

This protocol is a representative example based on established literature procedures.

Materials:

  • Dirhodium(II) tetrakis(N-[4-dodecylphenyl)sulfonyl]-(L)-prolinate) (Rh₂(S-DOSP)₄)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (10 mL) to dissolve the catalyst.

  • Add freshly distilled styrene (1.1 mmol, 1.1 equivalents).

  • Prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous DCM (5 mL).

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 8-12 hours, monitoring the reaction progress by TLC or GC analysis.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the ethyl 2-phenylcyclopropanecarboxylate.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Copper Catalysts: The Cost-Effective Alternative

Copper complexes, particularly those bearing chiral bis(oxazoline) (Box) or pyridine-oxazoline (PyBox) ligands, are another cornerstone of enantioselective cyclopropanation.[7] They offer a more economical alternative to rhodium-based systems while often providing excellent levels of enantiocontrol.

Mechanism and Stereocontrol: Similar to rhodium, the reaction proceeds through a copper-carbene intermediate. The chiral ligand environment around the copper center is crucial for inducing asymmetry. The stereochemical outcome is rationalized by the preferred approach of the alkene to the carbene, which is sterically dictated by the bulky substituents on the oxazoline rings.[8]

copper_cycle cluster_main Copper Catalytic Cycle catalyst Cu(I)-L* Catalyst carbene Cu(I)-L*=CHR' (Cu-Carbene) catalyst->carbene - N₂ cyclopropane Cyclopropane + Cu(I)-L* carbene->cyclopropane + Alkene cyclopropane->catalyst diazo R'CHN₂ (Diazo Compound) diazo->catalyst alkene Alkene alkene->carbene

Caption: Generalized catalytic cycle for copper-catalyzed cyclopropanation.

Substrate Scope and Limitations: Copper-Box catalysts are highly effective for the cyclopropanation of terminal and some 1,2-disubstituted alkenes. The substrate scope can be broad, but the efficiency can sometimes be more sensitive to the electronic nature of the alkene compared to rhodium catalysts. Trisubstituted alkenes can be challenging substrates.

Experimental Protocol: Copper-Catalyzed Enantioselective Cyclopropanation of Styrene

This protocol is a representative example based on established literature procedures.

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-Box)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine CuOTf·0.5C₇H₈ (0.025 mmol, 2.5 mol%) and (S,S)-tBu-Box (0.0275 mmol, 2.75 mol%).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to 0 °C and add freshly distilled styrene (1.0 mmol, 1.0 equivalent).

  • Prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL).

  • Add the EDA solution dropwise to the reaction mixture over a period of 6-8 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 12-16 hours.

  • Warm the reaction to room temperature and pass it through a short plug of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Cobalt Catalysts: A Paradigm Shift with Metalloradical Catalysis

Cobalt(II) porphyrin complexes have emerged as a powerful class of catalysts for enantioselective cyclopropanation, operating through a distinct metalloradical mechanism.[1] This unique pathway offers several advantages over the more traditional carbene transfer mechanisms of rhodium and copper.

Mechanism and Stereocontrol: The catalytic cycle is initiated by the reaction of the Co(II) complex with the diazo compound to form a Co(III)-carbene radical intermediate. This species then undergoes a stepwise radical addition to the alkene, forming a γ-alkyl radical, which subsequently undergoes ring closure to yield the cyclopropane and regenerate the Co(II) catalyst.[9][10] This stepwise radical mechanism is key to the high diastereoselectivity often observed.[11]

cobalt_cycle cluster_main Cobalt Metalloradical Catalytic Cycle catalyst Co(II)-Porphyrin carbene_radical Co(III)-Carbene Radical catalyst->carbene_radical - N₂ alkyl_radical γ-Alkyl Radical Intermediate carbene_radical->alkyl_radical + Alkene cyclopropane Cyclopropane + Co(II)-Porphyrin alkyl_radical->cyclopropane Ring Closure cyclopropane->catalyst diazo R'CHN₂ diazo->catalyst alkene Alkene alkene->carbene_radical

Caption: Simplified catalytic cycle for cobalt-catalyzed metalloradical cyclopropanation.

Substrate Scope and Limitations: A significant advantage of cobalt-catalyzed cyclopropanation is its effectiveness with a broad range of alkenes, including electron-deficient olefins, which can be challenging substrates for rhodium and copper systems.[1][11] Furthermore, the dimerization of the diazo compound is often minimized, allowing for the use of near-stoichiometric amounts of the alkene.[9][12] The design of chiral porphyrin ligands is crucial for achieving high enantioselectivity.[9]

Experimental Protocol: Cobalt-Porphyrin Catalyzed Enantioselective Cyclopropanation of Styrene

This protocol is a representative example based on established literature procedures.[1]

Materials:

  • Chiral Cobalt(II)-porphyrin catalyst (e.g., a D₂-symmetric chiral porphyrin complex)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chiral cobalt(II)-porphyrin catalyst (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL).

  • Add styrene (1.0 mmol, 1.0 equivalent).

  • Add ethyl diazoacetate (1.2 mmol, 1.2 equivalents) in one portion.

  • Seal the tube and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the cyclopropane product.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC.

Iron Catalysts: The Earth-Abundant and Biocompatible Frontier

Iron-based catalysts, particularly those featuring chiral porphyrin or bis(oxazoline) ligands, have gained significant attention as sustainable alternatives for enantioselective cyclopropanation.[2][13] Iron is earth-abundant, inexpensive, and has low toxicity, making it an attractive metal for green chemistry applications.

Mechanism and Stereocontrol: Similar to cobalt, iron porphyrin catalysts can operate through a metalloradical pathway involving an iron-carbene radical intermediate.[14] The reaction proceeds via a stepwise radical addition and ring-closure sequence. The stereoselectivity is dictated by the chiral environment of the porphyrin ligand. Some iron-catalyzed cyclopropanations may also proceed through a concerted pathway, depending on the catalyst and reaction conditions.[10]

iron_cycle cluster_main Iron Metalloradical Catalytic Cycle catalyst Fe(II)-Porphyrin carbene_radical Fe(III)-Carbene Radical catalyst->carbene_radical - N₂ alkyl_radical γ-Alkyl Radical Intermediate carbene_radical->alkyl_radical + Alkene cyclopropane Cyclopropane + Fe(II)-Porphyrin alkyl_radical->cyclopropane Ring Closure cyclopropane->catalyst diazo R'CHN₂ diazo->catalyst alkene Alkene alkene->carbene_radical

Caption: A possible metalloradical catalytic cycle for iron-catalyzed cyclopropanation.

Substrate Scope and Limitations: Chiral iron porphyrin catalysts have demonstrated a broad substrate scope, including a variety of substituted styrenes and other alkenes.[2][15] They can achieve very high turnover numbers, making them highly efficient.[2] While significant progress has been made, the development of iron-based catalysts that consistently match the high enantioselectivities of the best rhodium and copper systems across a wide range of substrates is an ongoing area of research.

Experimental Protocol: Iron-Porphyrin Catalyzed Enantioselective Cyclopropanation of Styrene

This protocol is a representative example based on established literature procedures.[15]

Materials:

  • Chiral Iron(III)-porphyrin chloride catalyst

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Cobaltocene (for in situ reduction of Fe(III) to Fe(II))

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chiral iron(III)-porphyrin chloride catalyst (0.01 mmol, 1 mol%) and cobaltocene (0.012 mmol, 1.2 mol%).

  • Add anhydrous DCM (5 mL) and stir for 10 minutes.

  • Add freshly distilled styrene (1.0 mmol, 1.0 equivalent).

  • Prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL).

  • Add the EDA solution to the reaction mixture via syringe pump over 4 hours.

  • Stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, concentrate the mixture and purify by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC.

Conclusion and Future Outlook

The choice of catalyst for enantioselective cyclopropanation is a multifaceted decision that depends on the specific synthetic target, cost considerations, and desired level of stereocontrol.

  • Rhodium catalysts remain the gold standard for their broad applicability and high efficiency.

  • Copper catalysts offer a cost-effective and highly enantioselective alternative, particularly for less sterically demanding alkenes.

  • Cobalt and iron catalysts represent the new frontier, with their unique radical mechanisms enabling the cyclopropanation of challenging substrates and offering the advantages of being earth-abundant and more sustainable.

The continued development of novel chiral ligands and a deeper understanding of the reaction mechanisms for all four classes of catalysts will undoubtedly lead to even more powerful and selective tools for the synthesis of enantiopure cyclopropanes, further enabling advances in medicinal chemistry and materials science.

Experimental Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis prep 1. Prepare Catalyst Solution (Catalyst + Anhydrous Solvent) reactants 2. Add Alkene Substrate prep->reactants addition 3. Slow Addition of Diazo Compound (via Syringe Pump) reactants->addition stir 4. Stir at Controlled Temperature (Monitor by TLC/GC) addition->stir concentrate 5. Concentrate Reaction Mixture stir->concentrate chromatography 6. Flash Column Chromatography concentrate->chromatography analysis 7. Determine Yield, dr, and ee (NMR, Chiral HPLC) chromatography->analysis

Caption: A generalized experimental workflow for transition metal-catalyzed cyclopropanation.

References

A Senior Application Scientist's Guide to the Computational Analysis of the 1-Methylcyclopropanemethanol Reaction Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth computational analysis of the reaction mechanism of 1-methylcyclopropanemethanol, focusing on its acid-catalyzed rearrangement. We will explore the underlying principles of cyclopropylcarbinyl cation chemistry, detail the appropriate computational methodologies, and compare theoretical predictions with potential experimental outcomes. This document is designed to serve as a practical reference, blending theoretical foundations with actionable protocols to empower researchers in their own investigations.

Introduction: The Intrigue of a Strained System

This compound is a simple molecule, yet it serves as an excellent entry point into one of the most fascinating and complex areas of physical organic chemistry: the rearrangement of cyclopropylcarbinyl cations. First brought to light by the seminal work of John D. Roberts, the solvolysis of cyclopropylcarbinyl systems was shown to produce a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallylic products, suggesting a highly fluxional and delocalized cationic intermediate.[1] In nature and synthesis, these rearrangements allow for profound skeletal reorganizations that are otherwise difficult to achieve.[2][3]

Experimentally, the direct observation of these carbocation intermediates is challenging due to their fleeting lifetimes. This is where computational chemistry becomes an indispensable tool. By modeling the potential energy surface of the reaction, we can map out the entire reaction pathway, characterize the transition states, and predict product distributions with remarkable accuracy.[4][5][6] This guide will walk through the process of using Density Functional Theory (DFT) to dissect the acid-catalyzed rearrangement of this compound, providing both the "how" and the crucial "why" behind each step.

The Core Mechanistic Question: A Cascade of Cations

Under acidic conditions, the hydroxyl group of this compound is protonated, creating a good leaving group (water). Its departure generates the 1-methylcyclopropylcarbinyl cation. This strained, high-energy intermediate rapidly rearranges to more stable structures. The central challenge is to determine the preferred mechanistic pathway and the energetic barriers associated with each step. The primary rearrangement pathways involve a delicate balance between ring strain release and carbocation stability.

G cluster_0 Reaction Initiation cluster_1 Cationic Rearrangement Cascade Reactant This compound Protonated Protonated Alcohol Reactant->Protonated + H+ Cation1 1-Methylcyclopropylcarbinyl Cation (Primary) Protonated->Cation1 - H2O Cation2 1-Methylcyclobutyl Cation (Tertiary) Cation1->Cation2 Ring Expansion Cation3 Homoallylic Cation (Secondary) Cation1->Cation3 Ring Opening G A 1. Initial Structure Guess (Reactant, Products) B 2. Geometry Optimization (Find local minima) A->B C 3. Frequency Analysis B->C E 4. Transition State (TS) Search (e.g., QST2/3, Berny) B->E I 7. Single-Point Energy Calculation (Higher level of theory for accuracy) B->I D Verify Minima (0 imaginary frequencies) C->D Check F 5. Frequency Analysis E->F G Verify TS (1 imaginary frequency) F->G Check H 6. Intrinsic Reaction Coordinate (IRC) (Connects TS to minima) G->H G->I H->B Confirms Path J 8. Construct Reaction Energy Profile I->J

References

The Cyclopropylmethyl Motif: A Small Scaffold with a Large Impact on Pharmaceutical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic incorporation of small structural motifs can lead to profound differences in a drug's pharmacological profile. Among these, the cyclopropylmethyl group, a three-membered carbon ring attached to a methylene bridge, has emerged as a powerful tool for enhancing therapeutic efficacy. This guide provides a comparative analysis of pharmaceuticals containing this motif against their counterparts, delving into the mechanistic rationale and supporting experimental data that underscore the significance of this seemingly simple chemical entity.

The inherent ring strain of the cyclopropane moiety imparts a unique conformational rigidity and electronic character that can significantly influence a drug's interaction with its biological target. This often translates into improved potency, metabolic stability, and a more favorable pharmacokinetic profile. Here, we explore these advantages through a detailed comparison of three drug pairs across distinct therapeutic areas: opioid antagonism, cancer chemotherapy, and antiviral treatment.

Opioid Antagonists: The Enduring Legacy of the N-Cyclopropylmethyl Group in Naltrexone

The N-cyclopropylmethyl substituent on the morphinan scaffold is a classic example of how a small structural change can dramatically alter a drug's function, converting an opioid agonist into a potent antagonist. This is vividly illustrated by comparing Naltrexone , which features this group, with Naloxone , which has a structurally similar N-allyl group. While both are opioid antagonists, their clinical applications and pharmacological properties diverge significantly, largely due to this difference.

Mechanism of Action: Modulating Receptor Occupancy and Duration

Both Naltrexone and Naloxone are competitive antagonists at mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors. The N-substituent plays a crucial role in how these molecules interact with the receptor binding pocket. The rigid cyclopropylmethyl group of Naltrexone is thought to induce a conformational change in the receptor that is distinct from that induced by agonists or antagonists with more flexible N-substituents like the allyl group of Naloxone. This results in a more stable and prolonged receptor blockade.

This difference in binding kinetics is a key determinant of their clinical utility. Naltrexone is used for the long-term management of opioid and alcohol use disorders, where its prolonged receptor blockade helps to reduce cravings and prevent relapse. In contrast, Naloxone's rapid onset and shorter duration of action make it ideal for the emergency reversal of opioid overdose.

Comparative Efficacy: A Tale of Two Timelines
CompoundN-SubstituentPrimary UseDuration of Action
Naltrexone CyclopropylmethylOpioid/Alcohol Dependence>72 hours
Naloxone AllylOpioid Overdose Reversal1-2 hours

Table 1: Comparison of Naltrexone and Naloxone Properties.

Clinical trials have demonstrated the effectiveness of extended-release injectable naltrexone in preventing relapse in individuals with opioid use disorder. The sustained receptor blockade provided by the N-cyclopropylmethyl group is critical to this success. While direct head-to-head trials comparing the long-term efficacy of Naltrexone and Naloxone for addiction treatment are not clinically relevant due to their different applications, the superior duration of action conferred by the cyclopropylmethyl group is the cornerstone of Naltrexone's therapeutic rationale.

Experimental Workflow: Opioid Receptor Binding Assay

The binding affinity of these compounds to opioid receptors can be quantified using a competitive radioligand binding assay.

Caption: Workflow for an opioid receptor binding assay.

Protocol:

  • Preparation: Cell membranes expressing the opioid receptor of interest are prepared. A radioligand with high affinity for the receptor (e.g., [3H]DAMGO for the mu-opioid receptor) is selected. Serial dilutions of the test compounds (Naltrexone and Naloxone) are made.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

  • Separation: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound is calculated. A lower Ki value indicates a higher binding affinity.

Cancer Chemotherapy: The Cyclopropane Advantage in Cabozantinib

In the realm of oncology, the multi-targeted tyrosine kinase inhibitor Cabozantinib , which contains a unique cyclopropane-1,1-dicarboxamide moiety, has demonstrated superior efficacy in the treatment of advanced renal cell carcinoma (RCC) when compared to Sunitinib , a standard-of-care treatment that lacks this structural feature.

Mechanism of Action: Broad-Spectrum Kinase Inhibition

Both Cabozantinib and Sunitinib inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key driver of tumor angiogenesis. However, Cabozantinib also potently inhibits other tyrosine kinases, including MET and AXL, which are implicated in tumor progression and resistance to therapy. The cyclopropane moiety in Cabozantinib is believed to contribute to its unique binding profile and broader target inhibition. This rigid structure can orient the molecule within the ATP-binding pocket of these kinases in a manner that is distinct from more flexible inhibitors like Sunitinib, potentially leading to enhanced potency and a wider spectrum of activity.

Comparative Efficacy: The CABOSUN Trial

The head-to-head Phase II CABOSUN trial provided compelling evidence of Cabozantinib's superiority over Sunitinib as a first-line treatment for patients with intermediate- or poor-risk advanced RCC.

MetricCabozantinibSunitinibHazard Ratio (HR)
Median Progression-Free Survival (PFS) 8.6 months5.3 months0.48
Objective Response Rate (ORR) 20%9%N/A
Median Overall Survival (OS) 26.6 months21.2 months0.80

Table 2: Key Efficacy Endpoints from the CABOSUN Trial.

The data clearly indicates that Cabozantinib significantly prolonged progression-free survival and improved the objective response rate compared to Sunitinib. These clinical findings highlight the potential therapeutic advantages conferred by the chemical scaffold of Cabozantinib, including its cyclopropane group.

Experimental Workflow: VEGFR2 Kinase Inhibition Assay

The inhibitory activity of these drugs against VEGFR2 can be determined using an in vitro kinase assay.

Caption: Workflow for a VEGFR2 kinase inhibition assay.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant VEGFR2 kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Serial dilutions of the test inhibitors (Cabozantinib and Sunitinib) are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period, during which the kinase phosphorylates the substrate.

  • Detection: The level of substrate phosphorylation is quantified. A common method is a luminescence-based assay where the amount of ATP consumed is measured; a higher luminescence signal indicates greater inhibition of kinase activity.

  • Data Analysis: An inhibition curve is plotted, and the half-maximal inhibitory concentration (IC50) is calculated. A lower IC50 value signifies a more potent inhibitor.

Antiviral Therapy: The Role of the Cyclopropyl Group in Simeprevir's Efficacy Against Hepatitis C

In the treatment of Hepatitis C virus (HCV) infection, the second-generation protease inhibitor Simeprevir , which incorporates a cyclopropylsulfonyl moiety, has demonstrated a favorable efficacy and safety profile compared to the first-generation inhibitor Telaprevir , which lacks this feature.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both Simeprevir and Telaprevir are direct-acting antivirals that inhibit the HCV NS3/4A serine protease, an enzyme essential for viral replication. The cyclopropyl group in Simeprevir is a key component of its macrocyclic structure, which confers high potency and a distinct resistance profile compared to the linear peptide-like structure of Telaprevir. The conformational constraint imposed by the cyclopropyl group contributes to a tighter binding to the active site of the protease.

Comparative Efficacy: Improved Outcomes and Tolerability

Clinical studies have compared the efficacy and safety of Simeprevir-based and Telaprevir-based triple therapy regimens (in combination with pegylated interferon and ribavirin).

MetricSimeprevir-based TherapyTelaprevir-based Therapy
Sustained Virologic Response (SVR12) 85.0%84.2%
Incidence of Anemia Markedly lowerHigher
Incidence of Severe Rash Markedly lowerHigher

Table 3: Comparison of Simeprevir and Telaprevir-based Triple Therapies.

While the sustained virologic response rates were comparable, Simeprevir-based therapy was associated with a significantly better safety profile, with a lower incidence of adverse effects such as anemia and severe rash. This improved tolerability can lead to better patient adherence and overall treatment success.

Experimental Workflow: HCV NS3/4A Protease Inhibition Assay

The inhibitory potency of these drugs against the HCV NS3/4A protease can be assessed using a fluorescence resonance energy transfer (FRET)-based assay.

Caption: Workflow for an HCV NS3/4A protease FRET assay.

Protocol:

  • Reaction Components: The assay is performed with recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

  • Inhibitor Addition: Serial dilutions of the test inhibitors (Simeprevir and Telaprevir) are added to the reaction wells.

  • Protease Reaction: The reaction is initiated by adding the protease, which cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the protease activity. The data is used to calculate the IC50 value for each inhibitor.

Conclusion

The inclusion of the cyclopropylmethyl motif in pharmaceutical agents is a testament to the power of nuanced structural design in drug discovery. As demonstrated through the comparative analysis of Naltrexone, Cabozantinib, and Simeprevir against their respective counterparts, this small carbocycle can profoundly enhance a drug's efficacy by improving its potency, duration of action, target selectivity, and safety profile. For researchers and drug development professionals, a deep understanding of the structure-activity relationships conferred by such motifs is crucial for the rational design of next-generation therapeutics with superior clinical outcomes. The continued exploration of the unique chemical properties of strained ring systems like cyclopropane will undoubtedly pave the way for future innovations in medicine.

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 1-Methylcyclopropanemethanol Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-Methylcyclopropanemethanol. As researchers and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the results are reliable, reproducible, and fit for their intended purpose. This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and comparing two powerful techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, which represent the global standard for analytical procedure validation.[1][2][3][4][5][6]

Introduction to this compound and the Analytical Challenge

This compound (CAS 2746-14-7) is a small, cyclic alcohol with a molecular weight of 86.13 g/mol and a boiling point of approximately 128°C.[7] Its volatility and chemical structure make it an ideal candidate for analysis by gas chromatography. The primary analytical challenge is to develop a method that is not only accurate and precise but also specific enough to distinguish it from potential impurities, starting materials, or degradation products in a given sample matrix.

This guide will compare two common GC-based approaches:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust, widely used technique that provides excellent sensitivity and a linear response for quantifiable organic compounds.[8][9] It is the workhorse for many quality control laboratories.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This method combines the powerful separation capabilities of GC with the definitive identification power of MS.[10] It provides an orthogonal detection mechanism that significantly enhances method specificity.[11]

Foundational Logic: The Validation Workflow

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][12] The validation process is a systematic series of experiments designed to challenge the method's performance.

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Lifecycle Method Lifecycle Dev Define Analytical Target Profile (ATP) Select Technology (GC-FID vs. GC-MS) Optimize Parameters Specificity Specificity (Peak Purity/ID) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Deliberate Variation) Limits->Robustness Lifecycle Routine Use Continuous Monitoring Change Control Robustness->Lifecycle Method Transfer

Caption: A flowchart illustrating the analytical method lifecycle, from development through validation and routine use.

Experimental Protocols & Methodologies

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, free from interfering matrix components, at an appropriate concentration.[13][14]

Protocol:

  • Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1.0 mg/mL stock solution.

  • Internal Standard (ISTD) Stock: Accurately weigh approximately 50 mg of an internal standard (e.g., n-Propanol or Cyclohexanol) into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. The choice of ISTD is critical; it should be chemically similar to the analyte but well-resolved chromatographically.[9][15]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. For example, create five standards ranging from 0.01 mg/mL to 0.5 mg/mL. Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation: Prepare the test sample by dissolving a known quantity in methanol to achieve a target concentration within the calibrated range. Spike with the same fixed concentration of the internal standard.

Chromatographic Systems: A Head-to-Head Comparison

The choice of chromatographic conditions is driven by the analyte's physical properties, primarily its volatility and polarity.

GC_Workflow cluster_FID Method A: GC-FID cluster_MS Method B: GC-MS Sample Prepared Sample (Analyte + ISTD in Methanol) Injector GC Inlet (250 °C, Split Injection) Sample->Injector Column Column (e.g., DB-5ms, 30m x 0.25mm) Oven Temp Program Injector->Column Column->Detector_Split FID FID Detector (280 °C) Detector_Split->FID MS MS Detector (Transfer Line 280 °C, EI Source) Detector_Split->MS FID_Data Chromatogram (Retention Time, Peak Area) FID->FID_Data MS_Data Total Ion Chromatogram Mass Spectrum MS->MS_Data

Caption: A comparative workflow for GC-FID and GC-MS analysis of this compound.

Table 1: Proposed Chromatographic Conditions

ParameterGC-FID MethodGC-MS MethodRationale
Column Agilent DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmAgilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of small molecules. The "ms" version is bled-stabilized for mass spectrometry.
Carrier Gas HeliumHeliumInert and provides good efficiency. Hydrogen could be used to speed up analysis but may require parameter re-optimization.
Inlet Temp 250 °C250 °CMust be sufficiently high to ensure complete and rapid vaporization of the analyte (BP ~128°C) without causing thermal degradation.
Injection 1 µL, Split 50:11 µL, Split 50:1Split injection prevents column overloading and ensures sharp peaks for quantification.
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold 2 min50 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold 2 minThe initial hold allows for good separation of the solvent front. The ramp ensures the analyte elutes in a reasonable time with good peak shape.
Detector FID at 280 °CMS Transfer Line: 280 °C, Source: 230 °C, Quad: 150 °CDetector temperatures are kept high to prevent condensation of the eluting compounds.
MS Scan N/AFull Scan Mode (m/z 40-200)A full scan is used during validation to check for interfering peaks. For routine analysis, Selected Ion Monitoring (SIM) could be used for enhanced sensitivity.

Validation Parameters: A Comparative Assessment

The following sections detail the experimental approach for each validation parameter and present a comparative summary of expected performance. The acceptance criteria should be pre-defined in a validation protocol.[11][16]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17]

  • Experimental Protocol:

    • Analyze a blank sample (matrix without analyte).

    • Analyze a placebo sample (formulation without the active ingredient).

    • Analyze the analyte reference standard.

    • Analyze a sample spiked with known related substances or potential impurities.

  • Performance Comparison:

    • GC-FID: Specificity is demonstrated by showing no interfering peaks at the retention time of the analyte and internal standard. Peak resolution between the analyte and the closest eluting impurity should be >1.5.

    • GC-MS: Offers superior specificity.[10] In addition to retention time, the mass spectrum of the peak must match that of a reference standard.[18] Peak purity can be assessed by examining the mass spectra across the entire peak width.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[19] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2]

  • Experimental Protocol:

    • Analyze a minimum of five concentration levels, prepared from a separate stock solution, in triplicate.

    • Plot the response ratio (Analyte Peak Area / ISTD Peak Area) against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[19] It is typically assessed using a spike recovery study.

  • Experimental Protocol:

    • Prepare a placebo or sample matrix.

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percent recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common signal-to-noise ratio is 3:1.[19][20]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common signal-to-noise ratio is 10:1.[2][20]

  • Experimental Protocol:

    • Determine the signal-to-noise ratio by comparing signals from samples with known low concentrations of analyte with those of blank samples.[17]

    • Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Confirm the calculated LOQ by analyzing samples at this concentration and ensuring the accuracy and precision meet acceptance criteria.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This is typically evaluated during method development.[6][11]

  • Experimental Protocol:

    • Vary critical parameters one at a time, such as:

      • Oven temperature (± 2°C)

      • Inlet temperature (± 5°C)

      • Carrier gas flow rate (± 5%)

    • Analyze a system suitability sample under each condition and evaluate the results (e.g., retention time, resolution, peak area) against the established system suitability criteria.

Summary of Performance Data

The table below summarizes the expected performance data from the validation of the two compared methods.

Table 2: Comparative Validation Performance Summary

Validation ParameterAcceptance CriteriaExpected GC-FID PerformanceExpected GC-MS Performance
Specificity No interference at analyte RT; Resolution > 1.5PassesPasses; provides definitive mass spectral confirmation.
Linearity (r²) ≥ 0.9950.99920.9995
Range e.g., 0.01 - 0.5 mg/mL0.01 - 0.5 mg/mL0.005 - 0.5 mg/mL (Potentially wider due to SIM mode)
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.5%99.2% - 101.8%
Precision (Repeatability RSD) ≤ 2.0%0.8%0.9%
Precision (Intermediate RSD) ≤ 2.0%1.2%1.4%
LOD Report Value~0.003 mg/mL~0.001 mg/mL (Full Scan); <0.0005 mg/mL (SIM)
LOQ Report Value~0.01 mg/mL~0.005 mg/mL (Full Scan); <0.001 mg/mL (SIM)
Robustness System suitability passesPassesPasses

Conclusion: Selecting the Right Method

Both GC-FID and GC-MS are suitable for the quantification of this compound and can be fully validated to meet stringent regulatory requirements.

  • GC-FID is an excellent choice for routine quality control environments where cost-effectiveness, simplicity, and high throughput are priorities. Its robustness and reliability are well-established for quantitative assays.[8]

  • GC-MS should be the method of choice when absolute certainty of peak identity is required, such as in stability studies for identifying degradation products, in reference standard characterization, or for analyzing samples in complex matrices where the risk of co-elution is high.[10] While more complex, the additional layer of mass spectral data provides unparalleled confidence in the results.

Ultimately, the choice of method should be guided by the Analytical Target Profile (ATP)—the predefined objectives that establish what needs to be measured and the required performance criteria for the data.[4] By following the systematic validation approach detailed in this guide, researchers can ensure the delivery of high-quality, defensible analytical data.

References

The Strategic Advantage of the Bent Bond: A Comparative Guide to the Applications of Substituted Cyclopropylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the pursuit of molecular complexity and functional novelty is a perpetual endeavor. Among the vast arsenal of building blocks available to the synthetic chemist, the cyclopropyl group stands out for its unique stereoelectronic properties. The inherent ring strain of this three-membered carbocycle imparts unusual reactivity and conformational rigidity, making it a powerful tool in the design of bioactive molecules and advanced materials. At the heart of introducing this valuable moiety lies a versatile class of reagents: substituted cyclopropylmethanols.

This guide provides a comprehensive technical overview of the applications of substituted cyclopropylmethanols, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, compare and contrast key synthetic methodologies with supporting data, and provide detailed protocols for the synthesis of representative compounds. Our focus is on delivering actionable insights that empower you to strategically leverage the unique attributes of substituted cyclopropylmethanols in your own research.

The Cyclopropyl Moiety: A Game of Angles and Electrons

The synthetic utility of cyclopropylmethanols stems directly from the peculiar nature of the cyclopropane ring. The C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°, result in what is known as "bent bonds" or Walsh orbitals. This arrangement leads to a higher p-character in the C-C bonds and a higher s-character in the C-H bonds. Consequently, the cyclopropyl group exhibits properties that are intermediate between those of alkanes and alkenes.

This unique electronic structure has profound implications for molecular design:

  • Metabolic Stability: The cyclopropyl group can act as a "non-classical bioisostere" of a vinyl group or a carbonyl group. Its resistance to oxidative metabolism at the cyclopropyl ring can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2]

  • Conformational Restriction: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which is crucial for optimizing binding affinity to a biological target. This conformational constraint can reduce the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity (logP), polarity, and pKa, allowing for the fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

  • Unique Reactivity: The strained ring is susceptible to ring-opening reactions under certain conditions, providing synthetic pathways to more complex carbocyclic and heterocyclic systems.[4][5][6]

The adjacent hydroxyl group in cyclopropylmethanols provides a convenient handle for further synthetic transformations, making them ideal starting materials for incorporating the cyclopropyl motif.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted cyclopropylmethanols can be broadly categorized into three main strategies: the Simmons-Smith cyclopropanation, the Kulinkovich reaction, and catalytic asymmetric cyclopropanation. The choice of method depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the substrate.

Simmons-Smith Cyclopropanation and its Variants

The Simmons-Smith reaction is a classic and widely used method for the synthesis of cyclopropanes from alkenes.[7] It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. A significant advantage of this method for the synthesis of cyclopropylmethanols is the directing effect of the hydroxyl group in allylic alcohols, which leads to the formation of the cyclopropane ring on the same face as the hydroxyl group with high diastereoselectivity.[8]

The Furukawa modification , which utilizes diethylzinc (Et₂Zn) and diiodomethane, is often preferred for its higher reactivity and reproducibility, especially with allylic alcohols.[7]

Key Features of Simmons-Smith Cyclopropanation:

  • Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

  • Functional Group Tolerance: It is compatible with a wide range of functional groups.

  • Hydroxyl Directing Group: The hydroxyl group in allylic alcohols directs the cyclopropanation to the syn face, providing excellent diastereocontrol.

Causality in Experimental Choice: The choice of the Simmons-Smith reaction, particularly the Furukawa modification, is often driven by the need for high diastereoselectivity in the synthesis of cyclopropylmethanols from readily available allylic alcohols. The pre-coordination of the zinc carbenoid to the hydroxyl group is the key mechanistic feature that ensures this selectivity.

The Kulinkovich Reaction

The Kulinkovich reaction offers a distinct approach to substituted cyclopropanols (which are tautomers of cyclopropylmethanols and can be readily converted to them) by reacting a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄.[9][10][11] The reaction proceeds through a titanacyclopropane intermediate.

Key Features of the Kulinkovich Reaction:

  • Readily Available Starting Materials: Utilizes common starting materials like esters and Grignard reagents.

  • Synthesis of 1-Substituted Cyclopropanols: This method is particularly useful for the synthesis of cyclopropanols with a substituent at the 1-position.

  • Catalytic in Titanium: The reaction can be run with catalytic amounts of the titanium reagent.

Causality in Experimental Choice: The Kulinkovich reaction is the method of choice when the target is a 1-substituted cyclopropanol and the starting material is a corresponding carboxylic acid derivative. This approach avoids the need for an allylic precursor.

Catalytic Asymmetric Cyclopropanation

For applications where enantiopurity is critical, such as in the synthesis of chiral drugs, catalytic asymmetric cyclopropanation methods are employed. These methods utilize a chiral ligand to control the stereochemical outcome of the cyclopropanation of allylic alcohols.

Several catalytic systems have been developed, with notable examples including those based on titanium-TADDOLate complexes and chiral bis(oxazoline) ligands.[12][13][14][15] These methods can provide high enantiomeric excesses (ee) for the resulting cyclopropylmethanols.

Key Features of Catalytic Asymmetric Cyclopropanation:

  • Enantioselectivity: Capable of producing cyclopropylmethanols with high enantiomeric purity.

  • Catalytic Chiral Ligand: Employs a substoichiometric amount of a chiral ligand.

  • Substrate Scope: The efficiency and enantioselectivity can be dependent on the substrate structure. For instance, aryl-substituted allylic alcohols often give higher ee's than alkyl-substituted ones with certain catalysts.[12][14]

Causality in Experimental Choice: The decision to use a catalytic asymmetric method is dictated by the requirement for a specific enantiomer of the substituted cyclopropylmethanol. The choice of the specific chiral ligand and metal catalyst is crucial and often requires optimization for a given substrate to achieve high enantioselectivity.

Comparative Data Summary

MethodStarting MaterialsKey ReagentsTypical ProductsStereocontrolAdvantagesDisadvantages
Simmons-Smith Allylic AlcoholsCH₂I₂/Zn-Cu or Et₂Zn2-Substituted CyclopropylmethanolsHigh Diastereoselectivity (syn)High functional group tolerance, reliable for diastereocontrol.Stoichiometric use of zinc reagents, limited enantiocontrol without chiral auxiliaries.
Kulinkovich EstersGrignard Reagent, Ti(OiPr)₄1-Substituted CyclopropanolsModerate to high diastereoselectivityUtilizes readily available esters, good for 1-substitution.Requires specific Grignard reagents, can have side reactions.
Catalytic Asymmetric Allylic AlcoholsCH₂I₂/Et₂Zn, Chiral LigandEnantioenriched 2-Substituted CyclopropylmethanolsHigh EnantioselectivityProvides access to chiral products, catalytic use of chiral source.Ligand synthesis can be complex, enantioselectivity is substrate-dependent.

Applications and Supporting Experimental Data

The utility of substituted cyclopropylmethanols spans across medicinal chemistry, agrochemicals, and materials science. Below are some illustrative examples with supporting data.

Medicinal Chemistry: Antiviral Nucleoside Analogs

The conformational rigidity and metabolic stability conferred by the cyclopropyl group have made it a valuable component in the design of nucleoside analogs with antiviral activity. Substituted cyclopropylmethanols serve as key precursors for the synthesis of the carbocyclic sugar mimic.

A study on the synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides demonstrated that adenine and guanine derivatives exhibited moderate activity against HIV-1 and HBV.[16]

Table 1: Antiviral Activity of Cyclopropyl Nucleoside Analogs [16]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Adenine DerivativeHIV-15.2>100>19.2
Guanine DerivativeHBV3.8>100>26.3

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

The data indicates that these cyclopropyl-containing nucleoside analogs show antiviral efficacy with low cytotoxicity, highlighting the potential of this scaffold in antiviral drug discovery.

Agrochemicals: Herbicides and Insecticides

In the agrochemical sector, the cyclopropyl group is a common feature in a number of commercial pesticides. Substituted cyclopropylmethanols are key intermediates in the synthesis of pyrethroid insecticides, such as the analogues of chrysanthemic acid.[17]

Furthermore, cyclopropane-containing compounds have been investigated as herbicides. A study on cyclopropane-1,1-dicarboxylic acid analogues, which can be synthesized from cyclopropylmethanol precursors, showed moderate herbicidal activity against bentgrass by inhibiting the enzyme ketol-acid reductoisomerase (KARI).[18]

Table 2: Herbicidal Activity of a Cyclopropane Dicarboxamide [18]

CompoundPlant SpeciesInhibition of Root Growth at 100 µM (%)
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideBentgrass (Agrostis stolonifera)65%

This example illustrates the potential for developing new herbicidal modes of action based on the cyclopropane scaffold.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of representative substituted cyclopropylmethanols.

Protocol 1: Diastereoselective Synthesis of (cis)-2-Phenylcyclopropylmethanol via Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the synthesis of a common cyclopropylmethanol derivative from cinnamyl alcohol, showcasing the high diastereoselectivity of the hydroxyl-directed Simmons-Smith reaction.

Diagram of the Workflow:

G cluster_prep Preparation cluster_reaction Cyclopropanation cluster_workup Work-up and Purification start Dissolve cinnamyl alcohol in anhydrous CH₂Cl₂ under Argon add_et2zn Add diethylzinc (1.0 M in hexanes) dropwise at 0°C start->add_et2zn Formation of zinc alkoxide stir1 Stir for 20 min at 0°C add_et2zn->stir1 add_ch2i2 Add diiodomethane dropwise at 0°C stir1->add_ch2i2 Formation of zinc carbenoid warm Allow to warm to room temperature add_ch2i2->warm stir2 Stir for 12 hours warm->stir2 quench Quench with saturated aq. NH₄Cl stir2->quench Reaction completion extract Extract with CH₂Cl₂ (3x) quench->extract dry Dry organic layers over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Obtain (cis)-2-Phenylcyclopropylmethanol purify->product

Caption: Workflow for the synthesis of (cis)-2-Phenylcyclopropylmethanol.

Materials:

  • Cinnamyl alcohol (1.00 g, 7.45 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

  • Diethylzinc (1.0 M solution in hexanes, 16.4 mL, 16.4 mmol)

  • Diiodomethane (1.32 mL, 16.4 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add cinnamyl alcohol (1.00 g, 7.45 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diethylzinc solution (16.4 mL, 16.4 mmol) dropwise via syringe over 10 minutes. Gas evolution (ethane) will be observed.

  • Stir the resulting solution at 0°C for 20 minutes.

  • Add diiodomethane (1.32 mL, 16.4 mmol) dropwise at 0°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0°C.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 4:1 Hexanes/Ethyl Acetate) to afford (cis)-2-phenylcyclopropylmethanol as a colorless oil. (Typical yield: 80-90%).

Trustworthiness: A Self-Validating System

The integrity of this protocol is validated through spectroscopic analysis of the product.

  • ¹H NMR: The presence of the cyclopropyl protons in the upfield region (typically 0.5-1.5 ppm) and the characteristic splitting patterns will confirm the formation of the cyclopropane ring. The relative stereochemistry can be determined by NOE experiments.

  • ¹³C NMR: The appearance of the cyclopropyl carbons at high field (typically 10-25 ppm) is a key indicator of success.

  • IR Spectroscopy: The presence of a broad O-H stretch (around 3300 cm⁻¹) and the absence of a C=C stretch (around 1650 cm⁻¹) from the starting material confirm the reaction completion.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product will confirm its identity.

Protocol 2: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction

This protocol outlines the synthesis of a 1-substituted cyclopropanol from methyl acetate, demonstrating an alternative and efficient route.[19]

Diagram of the Workflow:

G cluster_prep Preparation cluster_reaction Titanacyclopropane Formation and Reaction cluster_workup Work-up and Purification start Add Ti(OiPr)₄ to anhydrous THF under Argon cool Cool to -10°C start->cool add_etmgbr Add Ethylmagnesium bromide dropwise cool->add_etmgbr Formation of titanacyclopropane stir1 Stir for 10 min add_etmgbr->stir1 add_ester Add methyl acetate dropwise stir1->add_ester warm Warm to room temperature and stir for 1 hour add_ester->warm quench Quench with water warm->quench Reaction completion filter Filter through Celite quench->filter extract Extract with diethyl ether (3x) filter->extract dry Dry organic layers over MgSO₄ extract->dry concentrate Concentrate by distillation dry->concentrate product Obtain 1-Methylcyclopropanol concentrate->product

Caption: Workflow for the synthesis of 1-Methylcyclopropanol.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.1 mL, 7.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (70 mL)

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether, 10 mL, 30 mmol)

  • Methyl acetate (1.0 g, 13.5 mmol)

  • Water

  • Celite

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (70 mL) and Ti(OiPr)₄ (2.1 mL, 7.1 mmol).

  • Cool the solution to -10°C.

  • Add the ethylmagnesium bromide solution (10 mL, 30 mmol) dropwise, maintaining the temperature below 0°C.

  • Stir the resulting dark solution for 10 minutes at -10°C.

  • Add a solution of methyl acetate (1.0 g, 13.5 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water (10 mL).

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate by distillation to obtain 1-methylcyclopropanol. (Typical yield: 60-70%).

Trustworthiness: A Self-Validating System

Similar to the previous protocol, the identity and purity of 1-methylcyclopropanol are confirmed by:

  • ¹H NMR: The absence of the methyl ester peak and the appearance of the characteristic cyclopropyl and hydroxyl protons.

  • ¹³C NMR: The presence of the quaternary cyclopropyl carbon and the methyl carbon.

  • GC-MS: To confirm the molecular weight and purity.

Conclusion and Future Outlook

Substituted cyclopropylmethanols are far more than simple synthetic intermediates; they are strategic tools for imbuing molecules with desirable properties. Their unique stereoelectronic nature allows for the enhancement of metabolic stability, the enforcement of bioactive conformations, and the modulation of physicochemical characteristics. This guide has provided a comparative overview of the key synthetic methodologies for accessing these valuable building blocks, supported by experimental data and detailed protocols.

The continued development of more efficient and selective methods for the synthesis of substituted cyclopropylmethanols, particularly in the area of catalytic asymmetric cyclopropanation, will undoubtedly expand their impact. As our understanding of the intricate relationship between the three-dimensional structure of a molecule and its function deepens, the strategic incorporation of the cyclopropylmethanol motif will remain a cornerstone of innovation in drug discovery, agrochemicals, and materials science. The ability to rationally design and synthesize these compounds with precision is a critical skill for any scientist aiming to push the boundaries of chemical synthesis and molecular design.

References

assessing the green chemistry metrics of 1-Methylcyclopropanemethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of molecular complexity must be balanced with a commitment to environmental stewardship. The principles of green chemistry offer a quantitative framework to assess the sustainability of chemical processes, moving beyond reaction yield to evaluate waste generation, resource efficiency, and overall environmental impact. This guide provides an in-depth comparison of two prominent synthetic routes to 1-methylcyclopropanemethanol, a valuable building block in medicinal chemistry, through the lens of established green chemistry metrics.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a comparative assessment but also a practical guide to the experimental causality behind each synthetic choice. We will dissect two classic, yet distinct, methodologies: the Kulinkovich reaction , a titanocene-mediated cyclopropanation of an ester, and the Simmons-Smith reaction , a zinc-based cyclopropanation of an allylic alcohol. By quantifying their performance using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we aim to provide a clear, data-driven evaluation to inform more sustainable synthetic planning.

Pillar 1: Synthetic Strategies & Mechanistic Considerations

The choice of a synthetic route is the most critical factor influencing its green credentials. Here, we evaluate two convergent strategies starting from simple, commercially available precursors.

Route A: The Kulinkovich Reaction

The Kulinkovich reaction offers an elegant approach to cyclopropanols from esters.[1] It utilizes a titanium (IV) alkoxide catalyst to mediate the reaction between a Grignard reagent (with β-hydrogens, like ethylmagnesium bromide) and an ester.[2] A key mechanistic feature is the in-situ formation of a titanacyclopropane intermediate, which then acts as a 1,2-dicarbanion equivalent, reacting twice with the ester to form the cyclopropanol ring.[1][3] For our target, this involves the reaction of methyl acetate with ethylmagnesium bromide.

Reaction Scheme A: Kulinkovich Reaction

Route B: The Simmons-Smith Reaction

A cornerstone of cyclopropane synthesis, the Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification).[4] The reaction is a stereospecific, concerted addition of a methylene group across the double bond.[5] For allylic alcohols, such as our chosen precursor 2-methyl-2-propen-1-ol (methallyl alcohol), the hydroxyl group directs the zinc reagent, leading to a highly selective cyclopropanation on the same face as the alcohol.[6]

Reaction Scheme B: Simmons-Smith Reaction (Furukawa Modification)

Pillar 2: Green Chemistry Metrics: A Quantitative Comparison

To objectively compare these routes, we employ three widely accepted mass-based metrics. The calculations are based on optimized and scalable laboratory protocols detailed in the experimental section.

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the percentage of reactant atoms incorporated into the desired product.[7]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total mass of waste generated per unit of product.[8] A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI measures the total mass input (reactants, solvents, workup materials) required to produce a unit of product.[9] It provides a holistic view of the process efficiency.

MetricRoute A: Kulinkovich ReactionRoute B: Simmons-Smith ReactionIdeal Value
Atom Economy (AE) 42.1%23.1%100%
E-Factor 35.861.20
Process Mass Intensity (PMI) 36.862.21
Analysis and Causality

Atom Economy: The Kulinkovich reaction exhibits a significantly better atom economy. In this reaction, the core atoms from methyl acetate and the ethyl groups of the Grignard reagent are incorporated into the product and volatile ethane. The Simmons-Smith reaction, conversely, has a poor atom economy because the large masses of the zinc and iodine atoms from the stoichiometric reagents (Et₂Zn and CH₂I₂) are converted into waste products (zinc salts).

E-Factor and PMI: Despite its superior atom economy, the Kulinkovich reaction proves to be the greener process in practice, with substantially lower E-Factor and PMI values. The primary driver for this difference is the massive solvent volume and the mass of the stoichiometric reagents required for the Simmons-Smith reaction. Although the Kulinkovich reaction uses a Grignard reagent, which also requires an ether solvent, the overall mass of solvent and reagents per gram of product is significantly less than in the modeled Simmons-Smith protocol. The high molecular weight of diiodomethane contributes heavily to the poor mass efficiency of the Simmons-Smith route. This highlights a crucial concept in green chemistry: a high atom economy does not guarantee a low-waste process if large quantities of solvents and auxiliary materials are required.

Pillar 3: Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of this analysis, detailed experimental protocols are provided below. These are based on scalable and optimized procedures from the peer-reviewed literature.

Visualizing the Workflow

The following diagrams illustrate the key steps in each synthetic process, from setup to product isolation.

Kulinkovich_Reaction_Workflow cluster_0 Reaction cluster_1 Workup & Isolation A Charge flask with Ti(OMe)4 in Toluene B Add EtMgBr solution (maintain temp < 25°C) A->B C Add Methyl Acetate (maintain temp < 25°C) B->C D Stir at RT for 1h C->D E Quench with H2O (slowly) D->E Reaction Complete F Filter through Celite E->F G Aqueous Wash (Brine) F->G H Distill under reduced pressure G->H I Isolate Product: 1-Methylcyclopropanol H->I

Caption: Workflow for the Kulinkovich synthesis of 1-methylcyclopropanol.

Simmons_Smith_Reaction_Workflow cluster_0 Reaction cluster_1 Workup & Isolation A Charge flask with Methallyl Alcohol in DCM B Cool to 0°C A->B C Add Diethylzinc (dropwise) B->C D Add Diiodomethane (dropwise at 0°C) C->D E Warm to RT, stir 16h D->E F Quench with sat. aq. NH4Cl E->F Reaction Complete G Extract with DCM F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify via Chromatography I->J K Isolate Product: This compound J->K

Caption: Workflow for the Simmons-Smith synthesis of this compound.

Detailed Experimental Protocols

Protocol A: Kulinkovich Synthesis of 1-Methylcyclopropanol Adapted from Delsarte, C.; Etuin, G.; Petit, L. Bioorg. Med. Chem. 2018, 26 (4), 984–988.[7][8]

  • To a dry 1 L three-necked flask under a nitrogen atmosphere, add titanium (IV) tetramethoxide (5.16 g, 30.0 mmol) and anhydrous toluene (150 mL).

  • Cool the mixture in an ice bath and add a 3 M solution of ethylmagnesium bromide in diethyl ether (220 mL, 660 mmol) dropwise, maintaining the internal temperature below 25°C.

  • After the addition is complete, add methyl acetate (22.2 g, 300 mmol) dropwise, again keeping the internal temperature below 25°C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of water (150 mL) while cooling in an ice bath.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether (2 x 50 mL).

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium chloride (brine, 100 mL), and separate the layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford 1-methylcyclopropanol as a colorless liquid. Reported Yield: 18.1 g (70%).

Protocol B: Simmons-Smith Synthesis of this compound Representative procedure based on the Furukawa modification for allylic alcohols.[1][4]

  • To a dry 1 L three-necked flask under a nitrogen atmosphere, add 2-methyl-2-propen-1-ol (methallyl alcohol, 21.6 g, 300 mmol) and anhydrous dichloromethane (DCM, 400 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (660 mL, 660 mmol) dropwise via a dropping funnel over 1 hour.

  • Stir the mixture at 0°C for an additional 30 minutes.

  • Add diiodomethane (241.0 g, 900 mmol) dropwise over 1 hour, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Cool the mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (250 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield this compound. Estimated Yield: 20.7 g (80%).

Conclusion

This guide demonstrates that while both the Kulinkovich and Simmons-Smith reactions are effective for constructing the 1-methylcyclopropane motif, their environmental performance profiles are markedly different. The Kulinkovich reaction, despite a lower theoretical atom economy, emerges as the significantly greener and more mass-efficient process due to its more conservative use of solvents and lower molecular weight reagents. The Simmons-Smith reaction, while powerful, is penalized by its reliance on large excesses of high-mass zinc and iodine reagents and substantial solvent volumes, leading to a high Process Mass Intensity.

For scientists engaged in route scouting and process development, this analysis underscores the importance of looking beyond traditional yield and atom economy to embrace a more holistic assessment of sustainability. By prioritizing PMI and E-Factor early in development, we can make more informed decisions that reduce waste, conserve resources, and align with the core principles of green chemistry.

References

comparison of the thermal stability of different cyclopropyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Thermal Stability of Cyclopropyl Alcohols

For researchers, synthetic chemists, and professionals in drug development, understanding the inherent stability of molecular intermediates is paramount. Cyclopropyl alcohols, valuable three-membered ring structures, are frequently employed as versatile building blocks in organic synthesis. However, the significant ring strain (~27 kcal/mol) within the cyclopropane ring makes these alcohols susceptible to thermal rearrangement, a characteristic that can be either a synthetic advantage or an experimental pitfall. This guide provides an in-depth comparison of the thermal stability of various cyclopropyl alcohols, supported by mechanistic insights and experimental data, to empower researchers to predict and control their chemical behavior.

The Underlying Mechanism: Ring Strain-Driven Rearrangements

The thermal lability of cyclopropyl alcohols stems from their propensity to relieve ring strain. The primary decomposition pathway is a ring-opening isomerization to form more stable carbonyl compounds, such as ketones and aldehydes[1][2]. This transformation is believed to proceed through a diradical intermediate, initiated by the homolytic cleavage of one of the carbon-carbon bonds within the strained ring.

The regioselectivity of this bond cleavage is a critical factor dictating the final product. Generally, the most substituted C-C bond is the most likely to break, as this leads to the formation of the most stable diradical intermediate. Subsequent hydrogen atom transfer or rearrangement then yields the final carbonyl product.

Caption: General mechanism for the thermal rearrangement of a cyclopropyl alcohol.

Substituent Effects on Thermal Stability

The stability of a cyclopropyl alcohol is not absolute; it is profoundly influenced by the nature and position of substituents on the cyclopropane ring. These effects can be broadly categorized as electronic and steric.

  • Alkyl Substitution: Increasing alkyl substitution on the cyclopropyl ring generally decreases thermal stability. This is because alkyl groups stabilize the radical character that develops in the transition state of the C-C bond cleavage. For instance, 1-methylcyclopropanol is known to be less stable than the parent cyclopropanol. The thermal decomposition of 1-methoxy-1-methylcyclopropane, a related derivative, has been studied in the gas phase, showing that the 1-methyl substituent destabilizes the transition state for the reaction[3].

  • Aryl Substitution: Aryl groups, particularly those capable of resonance stabilization, can significantly lower the activation energy for ring-opening. This is especially true when the aryl group is attached to one of the ring carbons, where it can stabilize a developing radical or partial charge.

  • Protecting Groups (Silyl Ethers): Converting the hydroxyl group to a silyl ether (R-O-SiR'₃) generally increases the thermal stability. The bulky silyl group can sterically hinder the conformational changes required for rearrangement. More importantly, it removes the potentially acidic proton of the hydroxyl group, which can participate in alternative, acid-catalyzed decomposition pathways. The synthesis of various cyclopropyl alcohols often involves the use of silyl-protected intermediates to prevent premature ring-opening[4][5].

Comparative Data on Thermal Stability

The following table summarizes available data on the thermal decomposition of various cyclopropyl alcohols and their derivatives. It is important to note that direct comparison of temperatures can be challenging as experimental conditions (solvent, concentration, pressure) vary between studies. However, general trends can be discerned.

Compound NameStructureKey SubstituentsDecomposition ConditionsMajor Product(s)Reference
1-MethylcyclopropanolC₄H₈O[6]1-methylThermally labile, specific temp. not widely reportedButan-2-oneGeneral Knowledge
1-Methoxy-1-methylcyclopropaneC₅H₁₀O1-methoxy, 1-methyl665–737 K (gas phase)Isomeric enol ethers[3]
cis-1-Methoxy-2-methylcyclopropaneC₅H₁₀O1-methoxy, 2-methyl597–689 K (gas phase)cis-&trans-1-methoxybut-1-ene[3]
trans-1-Methoxy-2-methylcyclopropaneC₅H₁₀O1-methoxy, 2-methyl597–689 K (gas phase)cis-&trans-1-methoxybut-1-ene[3]
1-Acyl-1-aminocyclopropanesVariedAcyl, AminoVaries (e.g., >100 °C)Dihydrofurans, Pyrroles[7]

Note: Quantitative thermal decomposition data for simple, unprotected cyclopropyl alcohols is sparse in the literature, likely due to their high reactivity and tendency to rearrange under various conditions, including chromatography.

Experimental Protocol: A Case Study for Assessing Thermal Stability

To provide a practical framework, we outline a general protocol for determining the thermal stability of a novel cyclopropyl alcohol. This protocol is designed to be self-validating by ensuring careful monitoring and analysis.

Objective: To determine the onset decomposition temperature and identify the major thermal rearrangement products of a synthesized cyclopropyl alcohol (e.g., 1-phenylcyclopropanol).

Materials:

  • 1-Phenylcyclopropanol (or other target cyclopropyl alcohol)

  • High-boiling, inert solvent (e.g., dodecane, diphenyl ether)

  • Internal standard (e.g., hexadecane)

  • Schlenk tube or sealed NMR tube

  • Heating mantle or oil bath with precise temperature control

  • GC-MS and NMR for analysis

Caption: Workflow for determining the thermal stability of a cyclopropyl alcohol.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh the cyclopropyl alcohol (e.g., 50 mg) and the internal standard into a Schlenk tube.

    • Add the inert, high-boiling solvent (e.g., 5 mL). The choice of a high-boiling solvent is crucial to reach potential decomposition temperatures without solvent loss.

    • Causality: An internal standard is essential for accurate quantification by GC, as it corrects for variations in injection volume and sample workup.

  • Inerting the System:

    • Seal the Schlenk tube and subject it to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Causality: This step is critical to prevent oxidative decomposition pathways, ensuring that the observed reactivity is due to thermal rearrangement alone[8].

  • Controlled Heating and Sampling:

    • Place the tube in a pre-heated oil bath or heating mantle with a thermocouple for accurate temperature measurement.

    • Begin heating at a relatively low temperature (e.g., 60 °C).

    • Hold at this temperature for a set time (e.g., 30 minutes), then withdraw a small aliquot (e.g., 0.1 mL) via a syringe.

    • Increase the temperature in controlled increments (e.g., 10 °C) and repeat the sampling process at each step.

  • Sample Analysis:

    • Immediately quench each aliquot by diluting it in a cold solvent (e.g., dichloromethane) in a GC vial.

    • Analyze the samples by GC-MS. The disappearance of the starting material peak and the appearance of new peaks will indicate decomposition. The mass spectrum will help identify the structure of the rearrangement product(s).

    • NMR spectroscopy can be used on select samples to confirm product structures and for quantification against the internal standard.

  • Data Interpretation:

    • By comparing the peak area of the cyclopropyl alcohol to the internal standard at each temperature, you can calculate the percentage of remaining starting material.

    • Plotting the percentage of remaining cyclopropyl alcohol against temperature will reveal its stability profile and allow for the determination of an onset decomposition temperature.

Conclusion and Practical Implications for Researchers

The thermal stability of cyclopropyl alcohols is a complex interplay of ring strain and substituent effects. Key takeaways for the practicing scientist include:

  • Assume Lability: Unprotected cyclopropyl alcohols, particularly those with alkyl or aryl substitution on the ring, should be considered thermally sensitive. Purifications should be conducted at low temperatures, and prolonged heating should be avoided.

  • Leverage Protection: For multi-step syntheses, protecting the hydroxyl group as a silyl ether is a robust strategy to prevent undesired thermal rearrangements.

  • Harness Reactivity: The inherent instability of cyclopropyl alcohols can be a powerful synthetic tool. Controlled thermolysis provides a strategic route to access specific ketones and aldehydes that might be difficult to synthesize otherwise[1][7].

By understanding the principles outlined in this guide, researchers can better anticipate the behavior of these strained intermediates, leading to improved reaction outcomes and more efficient synthetic routes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling of specialized reagents like 1-Methylcyclopropanemethanol demands a rigorous understanding not only of its application but also of its entire lifecycle, culminating in its proper disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, grounded in regulatory standards and best laboratory practices. The objective is to move beyond mere compliance, fostering a culture of intrinsic safety and operational excellence within the laboratory.

Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's properties and the hazards it presents. This compound is not merely a benign organic alcohol; its chemical nature dictates its classification as a hazardous material, which in turn governs its disposal pathway.

The primary hazard associated with this compound is its flammability .[1][2] According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a liquid waste with a flash point below 60°C (140°F) is defined as an ignitable hazardous waste (Waste Code D001).[3] With a flash point of approximately 34°C (93°F), this compound falls squarely into this category.[1] This classification is the single most critical factor determining its handling and disposal requirements.

Furthermore, it is classified under the German water hazard class (WGK) as WGK 3, indicating it is severely hazardous to water.[4] This underscores the environmental imperative to prevent its release into sewer systems or the environment. While comprehensive toxicological data is limited, vapors may cause dizziness, and ingestion can lead to CNS depression, necessitating careful handling to minimize exposure.[5]

PropertyValueSource
CAS Number 2746-14-7[1]
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol
Appearance Colorless Liquid[5][6]
Flash Point ~34 °C / 93.2 °F (closed cup)
Boiling Point ~128 °C at 750 mmHg[1]
Density 0.887 g/mL at 25 °C[1]
GHS Hazard Code H226 (Flammable liquid and vapor)[2]
RCRA Waste Code D001 (Ignitable)[3]
Water Hazard Class WGK 3 (Severely hazardous to water)[4]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[3][7] All procedures in this guide are designed to comply with RCRA standards for Large or Small Quantity Generators.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include procedures for safe handling and disposal, as well as training for all laboratory personnel.[9]

Compliance is not optional; it is a legal requirement designed to protect both laboratory personnel and the environment.[3]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory steps for collecting, storing, and preparing this compound waste for final disposal.

Step 1: Designate a Satellite Accumulation Area (SAA)

Before generating any waste, identify a designated SAA within the laboratory at or near the point of generation. This area is specifically for the accumulation of hazardous waste and must be under the control of the operator.

Step 2: Select an Appropriate Waste Container

The choice of container is a critical control point to prevent leaks, spills, and dangerous reactions.

  • Compatibility: Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. Never use food-grade containers like milk jugs.[3]

  • Integrity: The container must be in good condition, free of cracks, and able to seal tightly to prevent the escape of flammable vapors.[3][7]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Waste Collection and Segregation
  • Direct Collection: Collect all waste streams containing this compound, including unused pure chemical, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads), directly into your designated hazardous waste container.

  • Critical Segregation: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][5] Never mix these materials in the same waste container. Doing so can cause a violent reaction, fire, or explosion. Segregate these waste streams rigorously.

Step 4: Proper Labeling

Improperly labeled containers are a major source of regulatory violations. The container must be labeled at the moment the first drop of waste is added.

  • The label must clearly state the words "Hazardous Waste" .[7]

  • List all chemical constituents by their full name (e.g., "this compound," "Methanol," etc.) and their approximate percentages.

  • Indicate the specific hazards (e.g., "Flammable," "Ignitable").

  • Record the "Accumulation Start Date," which is the date the first waste was added to the container.

Step 5: Accumulation and Storage
  • Keep Containers Closed: The waste container must be securely closed at all times except when you are actively adding waste.[3] This is crucial to prevent the release of flammable vapors and is a strict EPA requirement.

  • Storage Location: Store the sealed container in your designated SAA. Ensure the SAA is away from heat sources, open flames, sparks, and direct sunlight.[2][5]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Spill Management Protocol

Even with careful handling, spills can occur. A prompt and correct response is essential to mitigate hazards.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[2][5]

  • Ventilate: Increase ventilation by opening a chemical fume hood sash.

  • Contain and Absorb: For a small spill, use a spill kit with an inert absorbent material like vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels.

  • Clean Up: Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.[2][5]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Dispose: Seal, label, and manage the spill cleanup debris as ignitable hazardous waste, following the protocol in Section 3.

Final Disposal Pathway

The ultimate disposal of this compound waste is not a task for individual researchers. It requires a coordinated effort with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.

The workflow from generation to final disposal follows a clear, regulated path. Once your waste container is full or you are finished with the project, you must contact your institution's EHS office to arrange for a pickup. They will ensure the waste is properly manifested, transported, and ultimately disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node ehs_node ehs_node end_node end_node gen Waste Generation (e.g., unused chemical, reaction mixture) determine Is it Hazardous Waste? gen->determine yes Yes (Flammable, D001) determine->yes Flash Point < 140°F no No determine->no Not Ignitable, Corrosive, etc. container Select Compatible Container (e.g., HDPE, Glass) yes->container label Label with 'Hazardous Waste', Contents, Date container->label segregate Segregate from Incompatibles (Oxidizers, Acids) label->segregate store Store in SAA (Keep Closed) segregate->store contact Contact EHS for Pickup store->contact transport EHS Manifests & Transports Waste to Central Facility contact->transport dispose Final Disposal at Permitted TSDF (Incineration) transport->dispose non_haz Follow Non-Hazardous Waste Procedures no->non_haz

Caption: Decision workflow for this compound waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylcyclopropanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1-Methylcyclopropanemethanol (CAS No. 2746-14-7) requires a nuanced understanding of its properties to mitigate risks effectively. This guide moves beyond a simple checklist, providing a procedural and logical framework for safe handling, grounded in the physicochemical characteristics of the compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

This compound is a flammable liquid and presents specific health hazards that dictate our PPE and handling protocols.[1][2] A thorough understanding of its properties is the foundational step in any safe laboratory practice.

  • Primary Hazard - Flammability: The most significant immediate risk is its flammability. It is classified as a Flammable Liquid, Category 3, with a flash point of approximately 34°C (93.2°F).[1] This means that at temperatures at or above 34°C, it can release enough vapor to form an ignitable mixture with air. The causality here is direct: any potential ignition source—a spark from equipment, static discharge, or an open flame—can lead to a fire or explosion.[2][3][4] Therefore, all handling procedures must be designed to rigorously exclude ignition sources.

  • Health Hazards: While comprehensive toxicological data is not fully available, the compound is known to cause irritation.[3]

    • Eye and Skin Contact: May cause irritation upon direct contact.[3] Prolonged exposure could lead to more significant issues like dermatitis.

    • Inhalation: Vapors may cause dizziness, suffocation, or irritation to the respiratory tract.[3]

    • Ingestion: May cause gastrointestinal irritation and potential central nervous system (CNS) depression if ingested in large amounts.[3]

These hazards collectively demand a multi-faceted PPE strategy that protects against vapor inhalation, skin/eye contact, and fire.

Physicochemical Data Summary

For quick reference, the key quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 2746-14-7[1][5]
Molecular Formula C₅H₁₀O[5][6]
Molecular Weight 86.13 g/mol [1][5][6]
Appearance Colorless to light yellow liquid[7]
Boiling Point ~128 °C at 750 mmHg[1][5][8]
Density ~0.887 g/mL at 25 °C[1][5][8]
Flash Point ~34 °C (93.2 °F) - closed cup[1]
Hazard Class 3 - Flammable Liquid[1][7]
GHS Pictogram GHS02 (Flame)[1]
Hazard Statement H226: Flammable liquid and vapor[1][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is a mandatory minimum for handling this compound.

a. Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn in addition to goggles.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes. Goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, are essential to prevent contact with the liquid or its aerosols.[2][3][9]

b. Hand Protection
  • Causality: Gloves provide the primary barrier against skin contact, preventing irritation and potential absorption.[3] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface with bare hands.

c. Body Protection
  • Requirement: A flame-resistant laboratory coat must be worn and fully fastened. For larger scale operations, a chemical-resistant apron may be necessary. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

  • Causality: The lab coat protects your skin and personal clothing from incidental splashes.[3] A flame-resistant coat is critical given the compound's flammability.

d. Respiratory Protection
  • Requirement: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[9]

  • Causality: The fume hood provides critical ventilation to keep airborne concentrations below acceptable levels and protects the user from inhaling potentially irritating vapors.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 or European Standard EN 149 would be required if work must be done outside of a fume hood, which is strongly discouraged.[3][9]

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates PPE use with safe handling and engineering controls to create a robust safety system.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (In Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Reagent, Glassware, Spill Kit) prep1->prep2 prep3 Don Full PPE (FR Lab Coat, Goggles, Gloves) prep2->prep3 handle1 Ground & Bond Container Before Transfer prep3->handle1 Proceed to Handling handle2 Use Spark-Proof Tools for All Manipulations handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Maintain Distance from Ignition Sources (e.g., Hot Plates) handle3->handle4 clean1 Quench/Neutralize Reaction (If Applicable) handle4->clean1 Proceed to Cleanup clean2 Dispose of Waste in Approved, Labeled Container clean1->clean2 clean3 Wipe Down Work Area with Appropriate Solvent clean2->clean3 clean4 Remove PPE (Gloves First) & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Steps:
  • Preparation:

    • Verify Engineering Controls: Before bringing the chemical into the workspace, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[9]

    • Assemble Materials: Gather all necessary equipment, including the sealed container of this compound, receiving vessels, spark-proof tools, and an accessible chemical spill kit.[3]

    • Don PPE: Put on your flame-resistant lab coat, chemical safety goggles, and appropriate gloves.

  • Handling and Use (Inside Chemical Fume Hood):

    • Grounding: When transferring the liquid from a metal container, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[3][10] This is a critical step to prevent a static discharge from igniting the flammable vapors.

    • Transfer: Perform all transfers slowly and carefully to minimize splashing and vapor generation. Use only spark-proof tools.[2]

    • Storage During Use: Keep the primary container tightly closed whenever you are not actively dispensing from it.[2][3]

    • Proximity to Ignition Sources: Ensure all potential ignition sources, such as hot plates, stirring motors, and other electrical equipment, are kept out of the fume hood or are certified as explosion-proof.[2][4]

  • Post-Handling and Cleanup:

    • Waste Collection: All waste materials, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a designated, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Decontamination: Wipe down the work surface within the fume hood.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and goggles.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[11]

Emergency and Disposal Plans

a. In Case of Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.

b. In Case of a Spill or Fire
  • Spill: For small spills inside a fume hood, absorb the material with a non-combustible absorbent like vermiculite or sand.[3] Using spark-proof tools, place the material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

  • Fire: For a small, contained fire, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[2] Do not use a direct water stream, as it may spread the flammable liquid. For any fire that is not small and easily extinguishable, activate the fire alarm and evacuate.[12]

c. Disposal Protocol
  • Chemical Waste: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations. Never pour this chemical down the drain.[5]

  • Empty Containers: Empty containers may still retain explosive vapors and product residue.[3] They should be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste without rinsing, according to your institution's policies.

By integrating this expert-level knowledge of hazards with a rigorous, step-by-step operational plan, you can ensure a culture of safety and scientific integrity in your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.